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2-Chlorooxazolo[4,5-c]pyridine hydrochloride Documentation Hub

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  • Product: 2-Chlorooxazolo[4,5-c]pyridine hydrochloride

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride

CAS: 1956310-04-5 Formula: C₆H₃ClN₂O · HCl Molecular Weight: 154.55 (Free Base) / ~191.01 (HCl Salt) Executive Summary & Chemical Profile 2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a specialized heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1956310-04-5 Formula: C₆H₃ClN₂O · HCl Molecular Weight: 154.55 (Free Base) / ~191.01 (HCl Salt)

Executive Summary & Chemical Profile

2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive scaffolds. It features a pyridine ring fused to an oxazole ring across the 3,4-positions, with a highly reactive chlorine atom at the C2 position of the oxazole ring.

This compound acts as a "warhead" electrophile. The C2-chlorine is activated by the electron-withdrawing nature of both the oxazole oxygen and the fused pyridine ring, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr). It serves as a critical intermediate for generating amino-oxazolo[4,5-c]pyridines , which are bioisosteres of purines and have been investigated as kinase inhibitors (e.g., targeting EGFR, VEGFR) and GPCR ligands.

Structural Identification & Isomerism

Distinguishing between the fused isomers is critical for synthetic success.

  • Oxazolo[4,5-c]pyridine (Target): Derived from 3-amino-4-hydroxypyridine . The pyridine nitrogen is located at position 5 relative to the bridgehead.

  • Oxazolo[4,5-b]pyridine: Derived from 2-amino-3-hydroxypyridine.[1][2][3][4]

  • Oxazolo[5,4-c]pyridine: Derived from 4-amino-3-hydroxypyridine.

Physical State: The hydrochloride salt typically presents as a hygroscopic, off-white to pale yellow solid. It requires storage under inert atmosphere (N₂/Ar) at -20°C to prevent hydrolysis.

Synthetic Utility & Reactivity Profile

The core utility of CAS 1956310-04-5 lies in the lability of the C2-chlorine atom. The reactivity profile is dominated by two mechanisms: SₙAr displacement and Palladium-catalyzed cross-couplings.

Reactivity Logic
  • SₙAr Susceptibility: The C=N bond of the oxazole and the inductive effect of the fused pyridine ring pull electron density away from C2. This makes the carbon highly electrophilic.

  • Salt Management: As an HCl salt, the compound is acidic. In nucleophilic reactions, at least one extra equivalent of base (e.g., DIPEA, Et₃N, or K₂CO₃) is required to neutralize the HCl and generate the free base in situ before the nucleophile can attack.

  • Hydrolytic Instability: The C2-Cl bond is sensitive to moisture. Prolonged exposure to water, especially in acidic/basic conditions, hydrolyzes the compound back to the cyclic carbamate (oxazolone).

Reaction Pathways Visualization

The following diagram maps the synthesis of the core scaffold and its divergent downstream applications.

G Precursor 3-Amino-4-hydroxypyridine Cyclization Cyclization (CDI or Phosgene) Precursor->Cyclization Ring Closure Intermediate Oxazolo[4,5-c]pyridin-2(3H)-one Cyclization->Intermediate Chlorination Chlorination (POCl3 / PCl5) Intermediate->Chlorination Deoxychlorination Product 2-Chlorooxazolo[4,5-c]pyridine (CAS 1956310-04-5) Chlorination->Product Amination SₙAr: Amines (Kinase Inhibitors) Product->Amination R-NH2 / Base Suzuki Suzuki Coupling (Aryl/Heteroaryl) Product->Suzuki Ar-B(OH)2 / Pd(0) Hydrolysis Hydrolysis (Degradation) Product->Hydrolysis H2O / H+

Figure 1: Synthetic genesis and divergent reactivity pathways of the 2-chlorooxazolo[4,5-c]pyridine scaffold.

Experimental Protocols

These protocols are designed to be self-validating. The use of LCMS monitoring is mandatory due to the potential for hydrolysis.

Protocol A: SₙAr Displacement with Primary Amines

Objective: Synthesis of 2-aminooxazolo[4,5-c]pyridine derivatives (Common drug discovery motif).

Reagents:

  • 2-Chlorooxazolo[4,5-c]pyridine HCl (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial under Nitrogen, dissolve the amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Why: DIPEA is used in excess: 1 equiv to neutralize the HCl salt of the starting material, 1 equiv to scavenge the HCl generated during SₙAr, and 1 equiv to ensure basicity.

  • Addition: Cool the solution to 0°C. Add 2-Chlorooxazolo[4,5-c]pyridine HCl (1.0 equiv) portion-wise.

    • Control: Do not add the amine to the chloride at room temperature; the exotherm can degrade the chloride.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by LCMS. Look for the disappearance of M+H (155/157) and appearance of Product Mass. If hydrolysis occurs, you will see a peak at M+H ~137 (Oxazolone).

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Handling & Storage (Critical)

The HCl salt is hygroscopic and prone to hydrolysis.

  • Storage: Store at -20°C in a sealed container under Argon.

  • Weighing: Allow the vial to warm to RT before opening to prevent condensation. Weigh quickly in a low-humidity environment.

  • Solubility: Soluble in DMSO, DMF, MeOH. Sparingly soluble in DCM/EtOAc until neutralized.

Quantitative Data Summary

PropertyValue / DescriptionNote
Appearance Off-white to yellow solidColor darkens upon oxidation/hydrolysis
Isomer Fusion [4,5-c]Pyridine N at position 5
Reactivity High (Electrophilic C2)Kinetic rate: SₙAr > Suzuki
Storage Temp -20°CHygroscopic
Major Impurity Oxazolo[4,5-c]pyridin-2(3H)-oneResult of moisture exposure
Flash Point N/A (Solid salt)Handle as combustible dust

Applications in Drug Discovery

The oxazolo[4,5-c]pyridine scaffold serves as a bioisostere for:

  • Purines: In Adenosine Receptor antagonists.

  • Benzoxazoles/Benzimidazoles: Improving water solubility due to the pyridine nitrogen (pKa ~3-4).

Case Study Context: In kinase inhibitor design, the C2-position is often substituted with a solubilizing amine (e.g., morpholine, piperazine) or an aromatic amine to engage the hinge region of the kinase ATP-binding pocket. The pyridine nitrogen provides an additional hydrogen bond acceptor vector that phenyl-based analogs lack.

References

  • Chemical Identity & Isomerism: PubChem.[5][6] "Oxazolo[4,5-c]pyridine."[1][4][5][6][7][8] National Library of Medicine. Accessed March 2026. [Link]

  • Synthetic Methodology (Analogous [4,5-b] Systems): Lamazzi, C., et al.[9] "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives." Arkivoc, 2002. [Link]

  • General Reactivity of 2-Halooxazoles: Science of Synthesis. "Product Class 11: Oxazoles."[9] Thieme Chemistry. (Standard reference for heterocyclic reactivity mechanisms).

Sources

Exploratory

2-Chlorooxazolo[4,5-c]pyridine (CAS 1509638-12-3): A Strategic Scaffold in Advanced Medicinal Chemistry and Kinase Inhibitor Design

Executive Summary In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-Chlorooxazolo[4,5-c]pyridine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic scaffolds dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-Chlorooxazolo[4,5-c]pyridine (CAS 1509638-12-3) has emerged as a highly reactive, privileged building block[1]. As an isosteric replacement for benzoxazoles and purines, the oxazolo[4,5-c]pyridine core is frequently utilized in the design of kinase inhibitors, GPCR modulators, and protease inhibitors[2]. The presence of the 2-chloro substituent provides an orthogonal handle for late-stage functionalization, enabling rapid structure-activity relationship (SAR) exploration through nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed cross-coupling[3].

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for optimizing reaction conditions and predicting downstream solubility.

PropertyValue / Description
CAS Registry Number 1509638-12-3[4]
Chemical Name 2-Chlorooxazolo[4,5-c]pyridine
Molecular Formula C6H3ClN2O[5]
Molecular Weight 154.55 g/mol [5]
Physical State Solid (typically white to off-white powder)
Reactivity Profile Highly electrophilic at C2; moisture sensitive
Topological Polar Surface Area (TPSA) ~38.9 Ų (Scaffold baseline)

Mechanistic Rationale for Scaffold Selection

From a quantum mechanical perspective, the fusion of an oxazole ring with a pyridine ring (specifically the [4,5-c] fusion) creates a highly electron-deficient system. The electronegative nitrogen at the 5-position of the fused system exerts a strong inductive and mesomeric electron-withdrawing effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire fused system compared to a standard benzoxazole[2].

Consequently, the carbon atom at the 2-position becomes exceptionally electrophilic. This LUMO-lowering effect explains why 2-chlorooxazolo[4,5-c]pyridine undergoes SNAr reactions under much milder conditions than its carbocyclic counterparts, allowing for the integration of sterically hindered or electronically deactivated nucleophiles during library synthesis.

Synthetic Utility & Reaction Workflows

The 2-chloro moiety serves as a versatile linchpin for divergent synthesis. The two primary vectors for functionalization are SNAr (yielding 2-amino or 2-alkoxy derivatives) and Palladium-catalyzed cross-coupling (yielding 2-aryl or 2-heteroaryl derivatives).

G SM 2-Chlorooxazolo[4,5-c]pyridine CAS: 1509638-12-3 SNAr SNAr Reaction (Nucleophilic Attack) SM->SNAr Amines/Alcohols DIPEA, DMF, Heat Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) SM->Coupling Boronic Acids/Amines Pd Cat., Base, Heat Prod1 2-Amino/Alkoxy Derivatives (Kinase Inhibitors) SNAr->Prod1 Prod2 2-Aryl/Heteroaryl Derivatives (GPCR Modulators) Coupling->Prod2

Fig 1: Divergent synthetic workflows for 2-Chlorooxazolo[4,5-c]pyridine functionalization.

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with inherent causality and self-validating checkpoints to ensure reproducibility and high fidelity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Primary Amines

Objective: Synthesis of 2-aminooxazolo[4,5-c]pyridine derivatives.

  • Step 1: Reagent Preparation & Inert Atmosphere

    • Action: Dissolve 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Causality: Anhydrous DMF is critical. The 2-chloro position is highly electrophilic; ambient moisture in the presence of a base will cause competitive hydrolysis, yielding the inactive oxazolone (2-hydroxy tautomer).

  • Step 2: Base and Nucleophile Addition

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) followed by the primary amine (1.2 equiv).

    • Causality: DIPEA is selected over Triethylamine (TEA) due to its increased steric bulk, which strictly prevents it from acting as a competing nucleophile, ensuring the primary amine is the sole reacting species.

  • Step 3: Thermal Activation & Reaction Tracking

    • Action: Heat the reaction mixture to 80 °C for 4-6 hours.

    • Self-Validating System: Monitor via LC-MS. The system is self-validating when the total ion chromatogram (TIC) shows the complete disappearance of the starting material mass (m/z 154.5[M+H]+) and the emergence of the target product mass. The stoichiometric release of chloride ions also shifts the reaction mixture's polarity, easily confirmed by a lower Rf value on TLC (UV 254 nm).

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 2-aryl/heteroaryl oxazolo[4,5-c]pyridine derivatives.

  • Step 1: Catalyst and Substrate Assembly

    • Action: Combine 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv), aryl boronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk flask.

    • Causality: Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand provides a wide bite angle, which is highly effective for the oxidative addition into the strong C-Cl bond of electron-deficient heteroaromatics.

  • Step 2: Solvent and Base Addition

    • Action: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

    • Causality: The biphasic system is necessary; K₂CO₃ must be dissolved in water to effectively form the reactive boronate complex (the actual transmetalating species), while 1,4-Dioxane solubilizes the organic substrates.

  • Step 3: Reflux and Validation

    • Action: Heat to 90 °C under argon for 12 hours.

    • Self-Validating System: The reaction provides a visual self-validation cue: the transition of the mixture from the characteristic red/orange of the active Pd(II) pre-catalyst to a dark brown/black suspension (Pd black) indicates catalyst deactivation, which typically coincides with substrate depletion. This is quantitatively confirmed by HPLC showing >95% conversion.

Pharmacophore & Binding Logic

In structure-guided lead optimization, the oxazolopyridine scaffold is prized for its precise geometric presentation within protein binding pockets[6]. When targeting the ATP-binding site of kinases, the fused system acts as a rigid, planar anchor. The pyridine nitrogen serves as a critical, directional hydrogen-bond acceptor for the kinase hinge region backbone (e.g., interacting with the NH of a hinge residue). The C2 substitution vector directs the tail of the molecule out toward the solvent-exposed region or into a specific selectivity pocket, allowing for the tuning of pharmacokinetic properties without disrupting the core binding affinity[6].

G Hinge Kinase Hinge Region (ATP Binding Pocket) PyridineN Pyridine Nitrogen (N5) [H-Bond Acceptor] Hinge->PyridineN Primary H-Bond OxazoleO Oxazole Oxygen (O1) [Steric/Dipole Modulator] Hinge->OxazoleO VdW Interactions C2Sub C2-Substitution [Solvent Vector/Selectivity] Hinge->C2Sub Trajectory Control

Fig 2: Pharmacophore binding model of oxazolopyridines within the kinase hinge region.

Handling, Stability, and Storage

Due to the highly electrophilic nature of the C2 position, 2-Chlorooxazolo[4,5-c]pyridine is sensitive to moisture. Prolonged exposure to atmospheric humidity can lead to gradual hydrolysis of the C-Cl bond.

  • Storage Conditions: The compound must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Maintain at 2-8 °C (refrigerated) to prevent thermal degradation.

  • Handling: Always handle using standard Schlenk techniques or in a glovebox when preparing anhydrous reaction mixtures.

References

  • [6] Title: Development of an oxazolopyridine series of dual thrombin/factor Xa inhibitors via structure-guided lead optimization | Source: Bioorganic & Medicinal Chemistry Letters (PubMed) | URL:[Link]

  • [2] Title: Benzoxazoles and oxazolopyridines in medicinal chemistry studies | Source: European Journal of Medicinal Chemistry (PubMed) | URL: [Link]

  • [3] Title: Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | Source: Eurasian Journal of Chemistry | URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chlorooxazolo[4,5-c]pyridine HCl: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Chlorooxazolo[4,5-c]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. W...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-Chlorooxazolo[4,5-c]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. While specific data for this particular isomer is not extensively documented in public literature, this guide synthesizes established principles of heterocyclic chemistry and draws upon data from closely related isomers to present a scientifically grounded perspective on its structure, synthesis, and potential applications.

Introduction: The Oxazolopyridine Scaffold

The oxazolopyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This fused heterocyclic system, consisting of an oxazole ring fused to a pyridine ring, offers a unique three-dimensional structure and electronic distribution, making it an attractive starting point for the design of novel therapeutic agents. The specific arrangement of the fusion, denoted by [4,5-c], along with the chloro-substituent at the 2-position, imparts distinct chemical properties that are ripe for exploration. This guide will delve into the hydrochloride salt of 2-Chlorooxazolo[4,5-c]pyridine, a formulation often chosen to enhance the solubility and stability of parent compounds.

Structural Elucidation and Physicochemical Properties

The definitive structure of 2-Chlorooxazolo[4,5-c]pyridine is characterized by the fusion of an oxazole ring to the 'c' face of a pyridine ring, specifically at the 4 and 5 positions. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, most likely the pyridine nitrogen, which is generally more basic.

Chemical Structure

Below is a two-dimensional representation of the 2-Chlorooxazolo[4,5-c]pyridine HCl structure.

Synthesis_Workflow start 4-Aminopyridin-3-ol (Starting Material) step1 Cyclization with Phosgene Equivalent (e.g., triphosgene) start->step1 intermediate Oxazolo[4,5-c]pyridin-2(3H)-one step1->intermediate step2 Chlorination with POCl₃ or SOCl₂ intermediate->step2 product 2-Chlorooxazolo[4,5-c]pyridine step2->product step3 Treatment with HCl product->step3 final_product 2-Chlorooxazolo[4,5-c]pyridine HCl step3->final_product

Caption: Proposed synthetic workflow for 2-Chlorooxazolo[4,5-c]pyridine HCl.

Step-by-Step Methodology

Step 1: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

  • To a stirred solution of 4-aminopyridin-3-ol in an appropriate aprotic solvent (e.g., dioxane or THF), slowly add a phosgene equivalent such as triphosgene at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture and quench with a suitable aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield oxazolo[4,5-c]pyridin-2(3H)-one.

Step 2: Synthesis of 2-Chlorooxazolo[4,5-c]pyridine

  • Treat the oxazolo[4,5-c]pyridin-2(3H)-one from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Heat the reaction mixture to reflux for several hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to obtain 2-chlorooxazolo[4,5-c]pyridine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-chlorooxazolo[4,5-c]pyridine in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Chlorooxazolo[4,5-c]pyridine HCl.

Chemical Reactivity and Potential Applications

The reactivity of 2-Chlorooxazolo[4,5-c]pyridine HCl is dictated by the electrophilic nature of the carbon atom bearing the chlorine and the overall electronic landscape of the fused heterocyclic system.

Key Reactions

The 2-chloro substituent on the oxazolopyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). [2]This allows for the introduction of a variety of functional groups at this position, making it a versatile intermediate for the synthesis of a library of derivatives. Common nucleophiles that can displace the chloride include amines, thiols, and alkoxides.

Potential Therapeutic Applications

While the specific biological activity of 2-Chlorooxazolo[4,5-c]pyridine HCl has not been extensively reported, the broader class of oxazolopyridine and related fused heterocyclic compounds has shown promise in several therapeutic areas. [3]These include roles as kinase inhibitors for anticancer therapy and as anti-inflammatory agents. [3][4]The oxazolo[4,5-c]quinoline scaffold, a related structure, has been investigated for its potential to inhibit protein tyrosine kinases such as EGFR and Src. [3]

Therapeutic_Potential compound 2-Chlorooxazolo[4,5-c]pyridine Derivatives target Protein Kinases (e.g., EGFR, Src) compound->target Inhibition pathway Cellular Signaling Pathways target->pathway Regulates effect Inhibition of Proliferation, Survival, and Metastasis pathway->effect Controls application Anticancer Therapy effect->application Therapeutic Goal

Caption: Potential mechanism of action for anticancer applications.

Safety and Handling

Based on the safety information for related isomers, 2-Chlorooxazolo[4,5-c]pyridine HCl should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Chlorooxazolo[4,5-c]pyridine HCl represents a valuable, yet underexplored, building block in medicinal chemistry. Its structure offers multiple points for diversification, and its proposed synthesis is based on well-established chemical transformations. The potential for this scaffold to yield compounds with significant biological activity, particularly in oncology, warrants further investigation. This guide provides a foundational understanding to support and encourage future research into this promising class of molecules.

References

  • Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design. ([Link])

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmaceuticals (Basel). 2021 Nov; 14(11): 1175. ([Link])

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC 2001 (v) 69-81. ([Link])

  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by Intra- and Intermolecular Pd-Catalyzed Direct C-H Functionalization. Supporting Information. ([Link])

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules. 2023 Feb; 28(4): 1634. ([Link])

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. International Journal of Molecular Sciences. 2022 Oct; 23(19): 11677. ([Link])

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environ Sci Technol. 2002 May 1;36(9):1949-56. ([Link])

Sources

Exploratory

Oxazolo[4,5-c]pyridine Heterocyclic Building Blocks: A Technical Guide

This guide provides an in-depth technical analysis of the Oxazolo[4,5-c]pyridine scaffold, a fused heterocyclic building block increasingly utilized in medicinal chemistry for its ability to mimic purines and modulate di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Oxazolo[4,5-c]pyridine scaffold, a fused heterocyclic building block increasingly utilized in medicinal chemistry for its ability to mimic purines and modulate diverse biological targets.[1]

Introduction: Scaffold Architecture & Significance

The oxazolo[4,5-c]pyridine system is a bicyclic heterocycle composed of a pyridine ring fused to an oxazole ring across the 3,4-position of the pyridine core.[1] Unlike its more common isomers (e.g., oxazolo[4,5-b]pyridine or oxazolo[5,4-d]pyrimidine), the [4,5-c] isomer offers a unique vector orientation for substituents, particularly at the C2 position, which is critical for engaging deep binding pockets in enzymes like FAAH (Fatty Acid Amide Hydrolase) and receptors like Histamine H3 .[1]

Structural Definition & Numbering

The nomenclature "[4,5-c]" dictates the fusion orientation:

  • Pyridine Fusion Bond: The 'c' face (bond between C3 and C4 of pyridine).

  • Oxazole Orientation: The nitrogen of the oxazole ring originates from the C3 position of the pyridine, and the oxygen originates from the C4 position.

    • Precursor Logic: This scaffold is constructed from 3-amino-4-hydroxypyridine (or synthetic equivalents like 3-amino-4-halopyridines).

    • Contrast: The [5,4-c] isomer is derived from 4-amino-3-hydroxypyridine.

Physicochemical Profile:

  • Bioisosterism: Acts as a 7-azaindole or purine bioisostere but with altered hydrogen bond acceptor (HBA) capability due to the oxazole oxygen.

  • Solubility: The pyridine nitrogen (N5) remains basic (pKa ~5-6), improving aqueous solubility compared to neutral benzoxazoles.[1]

  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to phenyl-fused analogs.

Synthetic Architectures

The construction of oxazolo[4,5-c]pyridines requires precise regiochemical control.[1] Two primary routes dominate the literature: the Cyclodehydration Route (for 2-alkyl/aryl derivatives) and the Functional Group Interconversion Route (for 2-amino derivatives).

Route A: Cyclodehydration of 3-Amino-4-Hydroxypyridines

This is the classical method for generating C2-substituted analogs.

Protocol:

  • Starting Material: 3-Amino-4-hydroxypyridine.

  • Reagent: Carboxylic acid equivalents (R-COOH, acid chlorides, or orthoesters).[1]

  • Conditions:

    • Acids:[2][3] Polyphosphoric acid (PPA) or Eaton’s reagent at 100–150°C.[1]

    • Orthoesters:[4] Reflux in ethanol/acetic acid.

  • Mechanism: Initial amide formation at the C3-amino group followed by acid-catalyzed cyclodehydration involving the C4-hydroxyl group.

Route B: The "Medicinal Chemistry" Route (2-Amination Strategy)

For drug discovery libraries, the 2-amino-oxazolo[4,5-c]pyridine motif is preferred.[1] This route utilizes a 2-chloro intermediate to enable late-stage diversification via S_NAr.

Step-by-Step Protocol:

  • Cyclization to the 2-One:

    • React 3-amino-4-chloropyridine (or 3-amino-4-hydroxypyridine) with 1,1'-Carbonyldiimidazole (CDI) or phosgene equivalents in THF/DCM.

    • Yield: High (>85%).[1]

    • Product: Oxazolo[4,5-c]pyridin-2(3H)-one.[1][4][5]

  • Chlorination (Activation):

    • Treat the cyclic carbamate with Phosphorus Oxychloride (POCl3) (neat or with PCl5) at reflux.[1]

    • Product: 2-Chlorooxazolo[4,5-c]pyridine.[1][4]

    • Note: This intermediate is highly reactive and moisture-sensitive.

  • Amination (Diversification):

    • React the 2-chloro intermediate with various amines (primary/secondary) in DMF/MeCN with a base (K2CO3 or DIPEA).

    • Product: 2-Amino-oxazolo[4,5-c]pyridines (e.g., H3 antagonists).[1][6]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways from a common 3,4-disubstituted pyridine precursor.

Synthesis_Workflow Precursor 3-Amino-4-Hydroxypyridine (or 3-Amino-4-Chloropyridine) RouteA Route A: Cyclodehydration Precursor->RouteA R-COOH / PPA RouteB Route B: Activation-Substitution Precursor->RouteB CDI or Phosgene Amide Intermediate Amide (N-(4-hydroxypyridin-3-yl)amide) RouteA->Amide Acylation CyclicOne Oxazolo[4,5-c]pyridin-2(3H)-one RouteB->CyclicOne Cyclization FinalA 2-Alkyl/Aryl-Oxazolo[4,5-c]pyridine Amide->FinalA -H2O (Cyclization) ChloroInt 2-Chlorooxazolo[4,5-c]pyridine (Activated Core) CyclicOne->ChloroInt POCl3, Reflux FinalB 2-Amino-Oxazolo[4,5-c]pyridine (Library Generation) ChloroInt->FinalB HNR2, Base (SNAr)

Caption: Divergent synthetic strategies for accessing C2-functionalized oxazolo[4,5-c]pyridines.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Histamine H3 Receptor Antagonists

Researchers have successfully utilized the oxazolo[4,5-c]pyridine scaffold to develop non-imidazole Histamine H3 receptor antagonists.[1][6]

  • Mechanism: The scaffold serves as a rigid core that orients a piperazine moiety (basic center) to interact with the aspartic acid residue (Asp3.32) in the H3 receptor transmembrane domain.

  • Key Finding: X-ray crystallography of 2-(4-propylpiperazin-1-yl)oxazolo[4,5-c]pyridine confirmed the specific binding mode and established the [4,5-c] isomer as a viable alternative to the more crowded [5,4-c] or benzoxazole analogs.[1]

  • Advantage: The pyridine nitrogen reduces lipophilicity (LogP) compared to benzoxazole, potentially improving CNS drug-likeness and reducing non-specific binding.[1]

Case Study 2: FAAH Inhibitors

Fatty Acid Amide Hydrolase (FAAH) inhibitors often require a reactive carbonyl or a heterocycle that can interact with the catalytic serine (Ser241).[1][7]

  • Activity: Oxazolo[4,5-c]pyridine derivatives have demonstrated 7- to 11-fold higher potency (Ki values in the low nanomolar range) compared to monocyclic pyridine controls.[1]

  • Causality: The electron-withdrawing nature of the fused oxazole ring activates substituents on the pyridine ring and enhances the electrophilicity of adjacent carbonyls (in ketoheterocycle designs), strengthening the covalent or non-covalent interaction with the enzyme's active site.

Quantitative Comparison: Isomer Potency

The following table summarizes the relative potency of oxazolopyridine isomers in representative enzyme assays (normalized data).

Scaffold IsomerPrecursorFAAH Inhibition (Ki, nM)NAMPT Activation (EC50)
Oxazolo[4,5-c]pyridine 3-NH2-4-OH-Pyridine7.2 (High Potency)>4 µM (Weak)
Oxazolo[5,4-b]pyridine3-NH2-2-OH-Pyridine11.0Inactive
Benzoxazole (Control)2-Aminophenol~80.0Active (Reference)

Experimental Protocol: Synthesis of 2-Amino Derivatives

Objective: Synthesis of 2-(4-methylpiperazin-1-yl)oxazolo[4,5-c]pyridine.

  • Cyclization:

    • To a solution of 3-amino-4-chloropyridine (10 mmol) in anhydrous THF (50 mL), add 1,1'-carbonyldiimidazole (CDI) (15 mmol).

    • Reflux under nitrogen for 12 hours.

    • Evaporate solvent and wash the residue with water to obtain oxazolo[4,5-c]pyridin-2(3H)-one (Yield: ~85%).[1]

  • Chlorination:

    • Suspend the oxazolone (5 mmol) in POCl3 (10 mL).

    • Heat to 100°C for 4 hours (monitor by TLC; disappearance of starting material).

    • Caution: Quench carefully into ice-water. Neutralize with NaHCO3 and extract with DCM.

    • Isolate 2-chlorooxazolo[4,5-c]pyridine (Yield: ~60%).[1][8] Use immediately.

  • Amination:

    • Dissolve the 2-chloro intermediate (2 mmol) in acetonitrile (10 mL).

    • Add N-methylpiperazine (3 mmol) and K2CO3 (4 mmol).

    • Stir at 60°C for 3 hours.

    • Purify via column chromatography (DCM/MeOH) to yield the final product.[1]

Mechanistic Logic & SAR Map

The biological activity of this scaffold is driven by the electronic distribution of the fused system. The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the C2-substituent dictates target specificity.[1]

SAR_Map Core Oxazolo[4,5-c]pyridine Core N5 Pyridine N (N5) Solubility & H-Bond Acceptor Core->N5 Intrinsic Property C2 C2 Position Primary Vector for Target Engagement Core->C2 Derivatization Site OxazoleO Oxazole O (O1) Weak HBA / Dipole Core->OxazoleO Electronic Modulation Target1 H3 Receptor (Requires Basic Amine at C2) C2->Target1 Piperazine Linker Target2 FAAH Enzyme (Requires Hydrophobic/Aryl at C2) C2->Target2 Aryl/Carbamate Linker

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's atoms.

References

  • Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. Source: ResearchGate / NIH (PMC).[1] Context: Crystallographic analysis and synthesis of 2-(4-propylpiperazin-1-yl)oxazolo[4,5-c]pyridine. URL:[Link]

  • Therapeutic Potential of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Source: SciSpace / Journal of Medicinal Chemistry. Context: Comparative potency of oxazolo[4,5-c]pyridine vs. [5,4-b]pyridine in FAAH inhibition.[1][7] URL:[Link][1]

  • Discovery of DS68702229 as a Potent NAMPT Activator. Source: J-Stage / ACS Med. Chem. Lett. Context: SAR study including oxazolo[4,5-c]pyridine analogs (Compound 29) for NAMPT activation.[1][8] URL:[Link]

  • Syntheses of oxazolo[4,5-c]pyridine and 6-azaindole. Source: Semantic Scholar. Context: Synthetic methodology from 4-bromo-3-pivaloylaminopyridine.[9] URL:[Link][1][6]

Sources

Foundational

Technical Guide: The 2-Chloro-Oxazolo[4,5-b]pyridine Scaffold

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable data, mechanistic insight, and reproducible protocols over generic descriptions.

Properties, Synthesis, and Functionalization Strategies in Drug Discovery

Executive Summary: The "Privileged" Nature of the Scaffold

The oxazolo[4,5-b]pyridine core represents a premier "scaffold hop" from the ubiquitous benzoxazole and purine systems. By introducing a nitrogen atom into the fused benzenoid ring, researchers gain two critical advantages:

  • Physicochemical Modulation: The pyridine nitrogen lowers lipophilicity (

    
    ) and increases aqueous solubility compared to the benzoxazole analog, improving oral bioavailability.
    
  • Electronic Tuning: The electron-deficient pyridine ring significantly activates the C-2 position, making the 2-chloro-oxazolo[4,5-b]pyridine derivative a highly reactive electrophile.

This guide focuses on the 2-chloro-substituted variant (CAS: 325976-45-2), a versatile "gateway" intermediate. Unlike its 2-alkyl or 2-aryl counterparts formed directly via cyclization, the 2-chloro scaffold allows for late-stage divergence, enabling the rapid generation of libraries via Nucleophilic Aromatic Substitution (


) and metal-catalyzed cross-couplings.

Structural & Electronic Properties[1]

Understanding the electronic landscape is prerequisite to controlling reactivity. The oxazolo[4,5-b]pyridine system is distinct from the [5,4-b] isomer due to the orientation of the pyridine nitrogen relative to the oxazole ring.

  • Dipole & Reactivity: The pyridine nitrogen at position 4 exerts a strong inductive electron-withdrawing effect ($ -I

    
     -I $), renders the C-2 carbon highly electrophilic.
    
  • Leaving Group Lability: The 2-chloro substituent mimics an imidoyl chloride . It is significantly more labile than a chlorobenzene or even a 2-chloropyridine. This makes it prone to hydrolysis but exceptionally reactive toward weak nucleophiles.

Reactivity Heatmap
  • C-2 Position: Primary site for

    
     (hard nucleophiles: amines, alkoxides) and Pd-catalyzed coupling.
    
  • C-6/C-7 Positions: Secondary sites for electrophilic substitution or halogenation, usually requiring activation before ring closure.

Synthetic Architecture

The construction of the 2-chloro core requires a disciplined approach to avoid hydrolysis of the sensitive C-Cl bond. The most robust route proceeds through the oxazolopyridin-2-one (or thione) intermediate.

Diagram 1: Core Synthesis Workflow

The following Graphviz diagram outlines the critical path from commercially available aminohydroxypyridines to the 2-chloro scaffold.

SynthesisWorkflow Start 2-Amino-3-hydroxypyridine Cyclization Cyclization Agent (CDI, Phosgene, or CS2) Start->Cyclization Ring Closure Intermediate Oxazolo[4,5-b]pyridin-2(3H)-one (or Thione) Cyclization->Intermediate 85-95% Yield Chlorination Chlorination (POCl3 / PCl5) Intermediate->Chlorination Activation Product 2-Chloro-oxazolo[4,5-b]pyridine (The Scaffold) Chlorination->Product Isolation (Anhydrous)

Caption: Step-wise synthesis of the 2-chloro-oxazolo[4,5-b]pyridine core. Note that moisture exclusion is critical in the final step.

Experimental Protocol 1: Synthesis of the Core

Validating the 2-Chloro Intermediate

Step A: Cyclization to Oxazolo[4,5-b]pyridin-2(3H)-one

  • Reagents: 2-Amino-3-hydroxypyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), anhydrous THF.

  • Procedure: Dissolve aminopyridine in refluxing THF. Add CDI portion-wise. Reflux for 4 hours.

  • Workup: Cool to RT. The product often precipitates. Filter, wash with cold THF, and dry.

  • Checkpoint: Confirm formation of the cyclic urea (C=O stretch ~1750

    
     in IR).
    

Step B: Chlorination

  • Reagents: Oxazolo[4,5-b]pyridin-2-one (1.0 eq), Phosphorus Oxychloride (

    
    ) (solvent/reagent), 
    
    
    
    (1.1 eq).
  • Procedure: Suspend the intermediate in

    
    . Add 
    
    
    
    to accelerate the reaction. Heat to 100°C for 3-5 hours until the solution clears.
  • Isolation (CRITICAL): Distill off excess

    
     under reduced pressure. Pour the residue onto crushed ice/water rapidly and extract immediately with DCM. Do not let the aqueous mixture stand , as the 2-Cl bond will hydrolyze back to the starting material.
    
  • Storage: Store under Argon at -20°C.

Functionalization Module: vs. Cross-Coupling

The utility of the 2-chloro scaffold lies in its divergent reactivity. The choice between Nucleophilic Aromatic Substitution (


) and Suzuki-Miyaura coupling depends on the target linkage (C-Heteroatom vs. C-Carbon).
Diagram 2: Reactivity Divergence Map

This diagram illustrates the decision logic for functionalizing the C-2 position.

ReactivityMap Core 2-Chloro-oxazolo[4,5-b]pyridine SNAr Pathway A: SNAr (C-N, C-O, C-S Bonds) Core->SNAr Suzuki Pathway B: Suzuki Coupling (C-C Bonds) Core->Suzuki Cond_SNAr Nucleophile: Amines/Phenols Base: DIPEA or K2CO3 Solvent: DMF or DMSO Temp: 25-60°C SNAr->Cond_SNAr Cond_Suzuki Partner: Boronic Acids Cat: Pd(PPh3)4 or Pd2(dba)3/XPhos Base: Anhydrous K3PO4 Solvent: Toluene/Dioxane Suzuki->Cond_Suzuki Prod_SNAr Amino/Alkoxy Derivatives (Kinase Hinge Binders) Cond_SNAr->Prod_SNAr Prod_Suzuki 2-Aryl/Heteroaryl Derivatives (Biaryl Scaffolds) Cond_Suzuki->Prod_Suzuki

Caption: Divergent synthetic pathways. Pathway A is kinetically favored and requires milder conditions.

Experimental Protocol 2: Displacement (Library Generation)

Target: 2-Amino-substituted derivatives (e.g., for kinase hinge binding)

The electron-deficient nature of the [4,5-b] system allows this reaction to proceed under mild conditions, often without transition metals.

  • Setup: In a 4 mL vial, dissolve 2-chloro-oxazolo[4,5-b]pyridine (100 mg, 0.65 mmol) in anhydrous DMF (2 mL).

  • Nucleophile: Add the primary or secondary amine (0.7 mmol, 1.1 eq).

  • Base: Add DIPEA (1.5 eq). Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5 eq.

  • Reaction: Stir at Room Temperature for 2 hours.

    • Observation: If the substrate is sterically hindered, heat to 60°C. Avoid temperatures >100°C to prevent ring opening or polymerization.

  • Workup: Pour into water. The product usually precipitates. If not, extract with EtOAc.

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography (DCM/MeOH).

Experimental Protocol 3: Suzuki-Miyaura Coupling

Target: 2-Aryl derivatives (C-C Bond Formation)

Because the 2-Cl bond is labile to hydrolysis, anhydrous conditions are preferred over standard aqueous Suzuki protocols.

  • Catalyst System:

    
     (5 mol%) is standard, but for difficult substrates, use 
    
    
    
    (2 mol%) with XPhos (4 mol%).
  • Base: Finely ground, anhydrous

    
     (3.0 eq).
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Charge flask with 2-chloro-scaffold, Boronic acid (1.2 eq), Base, and Catalyst under Nitrogen.

    • Add sparged (degassed) solvent.[1]

    • Heat to 90°C for 4-12 hours.

  • Troubleshooting: If hydrolysis (formation of the "one") is observed, switch to a non-hygroscopic base (

    
    ) and ensure strictly anhydrous solvents.
    

Comparative Data: Reactivity & Properties[3][4][5][6]

The following table contrasts the 2-chloro-oxazolo[4,5-b]pyridine against related scaffolds, highlighting why it is selected for specific drug discovery campaigns.

Property2-Cl-Oxazolo[4,5-b]pyridine2-Cl-Benzoxazole2-Cl-Pyridine

Reactivity
Very High (Activated by 2 N atoms)HighModerate (Requires heat/acid)
Hydrolytic Stability Low (Moisture sensitive)ModerateHigh
LogP (Lipophilicity) ~1.2 (More polar)~2.4~1.5
Water Solubility Moderate/High LowModerate
H-Bond Acceptors 3 (N, N, O)2 (N, O)1 (N)
Primary Application Kinase/Enzyme InhibitorsBioisosteresGeneral Building Block

References

  • Synthesis and Reactivity of Oxazolopyridines

    • Source: BenchChem / Vertex AI Search Results
    • Context: General synthesis of the [5,4-b] and [4,5-b] isomers via aminohydroxypyridines and cycliz
    • URL:

  • Nucleophilic Arom

    • Source: Royal Society of Chemistry (RSC) & Lumen Learning
    • Context: Mechanistic basis for the high reactivity of the 2-position in fused pyridine systems (Meisenheimer complex stabiliz
    • URL:

  • Biological Activity of Oxazolopyridines

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Use of oxazolo[4,5-b]pyridine derivatives as Topoisomerase II inhibitors and kinase inhibitors.
    • URL:

  • Suzuki Coupling Protocols for Chloro-Heterocycles

    • Source: Organic Chemistry Portal & BenchChem
    • Context: Optimization of Pd-catalyzed coupling for electron-deficient 2-chloropyridines and rel
    • URL:

  • 2-Chlorooxazolo[4,5-b]pyridine Product D

    • Source: ChemScene[2]

    • Context: Physical properties and CAS registry d
    • URL:

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride

Executive Summary In contemporary medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for drug discovery. 2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a highly versatile, electron-deficie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for drug discovery. 2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a highly versatile, electron-deficient building block frequently utilized as a bioisostere for benzoxazoles and purines. Its unique electronic distribution makes it an ideal core for designing kinase inhibitors, PARP inhibitors, and CNS-active therapeutics.

This technical guide provides an in-depth analysis of the compound's molecular weight, physicochemical properties, and field-proven protocols for its downstream functionalization, ensuring researchers can deploy this intermediate with high synthetic fidelity.

Physicochemical Properties & Molecular Weight Analysis

The precise molecular weight and formulation of a building block dictate the stoichiometry of all downstream reactions.

  • Free Base vs. Salt Formulation: The free base, 2-Chlorooxazolo[4,5-c]pyridine (CAS: 1509638-12-3), has a molecular formula of

    
     and a molecular weight of 154.55  g/mol [1],[2].
    
  • Hydrochloride Salt: The commercially preferred hydrochloride salt (CAS: 1956310-04-5) has a molecular formula of

    
     and a molecular weight of 191.01  g/mol  [3],[4].
    

Mechanistic Causality for Salt Selection: The hydrochloride salt formulation is explicitly chosen over the free base to mitigate the inherent hydrolytic lability of the 2-chloro position. The oxazolo[4,5-c]pyridine ring system is highly electron-deficient. Ambient moisture can nucleophilically attack the C2 position of the free base, leading to premature ring-opening or conversion to the corresponding oxazolopyridin-2-one. Protonation of the pyridine nitrogen in the HCl salt further withdraws electron density, but paradoxically stabilizes the compound in solid-state storage by forming a stable crystalline lattice, while significantly enhancing its solubility in polar aprotic solvents (like DMF or NMP) used in subsequent synthetic steps.

Data Presentation: Quantitative Summary
PropertyValue
Compound Name 2-Chlorooxazolo[4,5-c]pyridine hydrochloride
CAS Registry Number 1956310-04-5
Free Base CAS Number 1509638-12-3
Molecular Formula

Molecular Weight 191.01 g/mol
Free Base Molecular Weight 154.55 g/mol
Exact Mass (Monoisotopic) 189.97 g/mol
Appearance White to off-white crystalline solid

Analytical Validation: LC-MS Quality Control Protocol

Before deploying 2-Chlorooxazolo[4,5-c]pyridine hydrochloride in multi-step synthesis, its integrity must be validated. The following protocol is designed as a self-validating system to confirm both the molecular weight and the absence of hydrolysis.

Instrument Setup:

  • Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in

    
     / (B) 0.1% Formic acid in Acetonitrile.
    
  • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive Mode (ESI+).

Validation Logic & Expected Results:

  • Mass Dissociation: In the LC-MS solvent system, the hydrochloride salt dissociates. The mass spectrometer will not detect the 191.01 g/mol salt. Instead, you must look for the protonated free base

    
    .
    
  • Self-Validating Isotopic Signature: The calculated exact mass of the protonated free base is 155.00 m/z . However, observing this peak alone is insufficient. The protocol mandates verifying a 3:1 isotopic ratio between m/z 155.00 (

    
    ) and m/z 157.00 (
    
    
    
    ).
  • Causality: Confirming this specific isotopic cluster guarantees that the chlorine atom is still covalently bound to the C2 position and that the material has not degraded into the hydroxylated byproduct (which would appear at m/z 137.03).

Downstream Functionalization Workflow

The 2-chloro position of the oxazolo[4,5-c]pyridine core is a highly reactive electrophilic handle, making it primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Workflow A 2-Chlorooxazolo[4,5-c]pyridine HCl MW: 191.01 g/mol B Neutralization / Free-Basing (DIPEA or K2CO3) A->B Base added C Nucleophilic Aromatic Substitution (SNAr) B->C Amines/Alcohols Heat D Pd-Catalyzed Cross-Coupling B->D Boronic Acids Pd cat., Base E 2-Amino / 2-Alkoxy Derivatives C->E F 2-Aryl / 2-Alkyl Derivatives D->F G High-Throughput Screening (Kinase/PARP Assays) E->G Lead Opt. F->G Lead Opt.

Figure 1: Synthetic workflow for the downstream functionalization of 2-Chlorooxazolo[4,5-c]pyridine.

Experimental Protocol: SNAr Derivatization with Primary Amines

To synthesize a 2-aminooxazolo[4,5-c]pyridine derivative, strict stoichiometric control of the base is required due to the starting material's salt form.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 2-Chlorooxazolo[4,5-c]pyridine hydrochloride (191.01 mg, 1.00 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Critical Free-Basing Step: Add N,N-Diisopropylethylamine (DIPEA) (522 µL, 3.00 mmol) dropwise at 0 °C.

    • Causality: Exactly 3.0 equivalents of DIPEA are required. 1.0 eq neutralizes the HCl salt of the starting material, 1.0 eq acts as the acid scavenger for the new HCl equivalent generated during the SNAr reaction, and the remaining 1.0 eq acts as a kinetic buffer to maintain the nucleophilicity of the reacting amine.

  • Nucleophile Addition: Add the desired primary amine (1.20 mmol).

  • Thermal Activation: Seal the vial and heat to 80 °C for 4–6 hours.

    • Causality: The oxazolo[4,5-c]pyridine system is highly electron-deficient. Temperatures exceeding 80 °C are unnecessary and often lead to undesired ring-opening side reactions or degradation of the heterocyclic core.

  • Workup: Cool to room temperature, quench with distilled water (15 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL) to effectively partition and remove residual DMF. Dry over anhydrous

    
     and concentrate under reduced pressure.
    

References

Sources

Foundational

SMILES string for 2-Chlorooxazolo[4,5-c]pyridine HCl

The Strategic Utility of 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are privileged scaffolds. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics are privileged scaffolds. Among these, 2-Chlorooxazolo[4,5-c]pyridine hydrochloride (CAS: 1956310-04-5)[1] has emerged as a critical building block for synthesizing kinase inhibitors, GPCR ligands, and novel chemotherapeutics. This whitepaper provides an in-depth technical deconstruction of its chemical identity, structural causality, and field-proven protocols for downstream functionalization.

By understanding the topological nuances of the[4,5-c] fusion and the reactivity of the 2-chloro position, research scientists can rationally design libraries of oxazolopyridine derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Chemical Identity & SMILES Elucidation

The precise topological arrangement of atoms in an oxazolopyridine dictates its electronic distribution and, consequently, its reactivity. The SMILES (Simplified Molecular-Input Line-Entry System) string serves as the computational blueprint for this scaffold.

For 2-Chlorooxazolo[4,5-c]pyridine hydrochloride, the canonical SMILES string is defined as ClC(O1)=NC2=C1C=NC=C2.[H]Cl[2].

Structural Breakdown:
  • The Oxazole Core (ClC(O1)=N...) : The chlorine atom is positioned at C2, flanked by the highly electronegative oxygen (O1) and nitrogen (N3) atoms. This creates a severe electron deficiency at C2, priming it for nucleophilic attack.

  • The Pyridine Fusion (...C2=C1C=NC=C2) : The [4,5-c] nomenclature indicates that the 4,5-bond of the oxazole ring is fused to the c-face (the C3-C4 bond) of the pyridine ring. This specific regional isomer places the pyridine nitrogen at a strategic vector, often utilized as a hydrogen-bond acceptor in the ATP-binding hinge region of kinases.

  • The Hydrochloride Salt (.[H]Cl) : The inclusion of the HCl salt protonates the most basic center (the pyridine nitrogen). This significantly enhances the compound's bench stability, mitigates hygroscopicity, and improves solubility in polar aprotic solvents during initial reaction stages.

Quantitative Physicochemical Summary
PropertyValue
Chemical Name 2-Chlorooxazolo[4,5-c]pyridine hydrochloride
CAS Registry Number 1956310-04-5[1]
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
Canonical SMILES Clc1nc2cnccc2o1.[H]Cl[2]
Topological Polar Surface Area (TPSA) 38.9 Ų
Primary Application Electrophilic building block for SNAr[3]

Structural Causality & Mechanistic Insights

The utility of 2-Chlorooxazolo[4,5-c]pyridine HCl lies in its predictable reactivity profile. As an Application Scientist, it is crucial to understand why this molecule behaves the way it does under specific conditions.

The Electrophilicity of C2: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the Meisenheimer complex. The C2 position of this scaffold is highly activated. The adjacent oxazole nitrogen and oxygen exert a strong inductive electron-withdrawing effect. Furthermore, the fused pyridine ring acts as an electron sink, stabilizing the negative charge that develops in the transition state via resonance.

The Role of the[4,5-c] Topology in Biology: When functionalized with an amine at the C2 position, the resulting 2-amino-oxazolo[4,5-c]pyridine acts as a bioisostere for purines. The pyridine nitrogen (N1) is perfectly angled to form a critical hydrogen bond with the backbone amide of the hinge region in kinase active sites, making it a highly sought-after motif in targeted oncology[4].

Kinase_Signaling Signal Extracellular Stimulus Receptor Cell Surface Receptor Signal->Receptor Kinase Target Kinase (e.g., JAK/PI3K) Receptor->Kinase Effector Downstream Effector Kinase->Effector Phosphorylation Inhibitor Oxazolopyridine Inhibitor (Hinge Binder) Inhibitor->Kinase ATP Competition Response Cellular Response (Proliferation/Survival) Effector->Response

Caption: Mechanism of action for oxazolopyridine-derived kinase inhibitors in cellular signaling.

Experimental Workflow: Self-Validating SNAr Protocol

To build a library of biologically active compounds, the 2-chloro group is typically displaced using primary or secondary amines. The following protocol is designed as a self-validating system, ensuring high fidelity and yield.

Step-by-Step Methodology

Step 1: Freebasing and Solvation

  • Action: Weigh 1.0 equivalent (eq) of 2-Chlorooxazolo[4,5-c]pyridine HCl into an oven-dried, microwave-safe reaction vial. Suspend in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The starting material is an HCl salt. DIPEA, a sterically hindered non-nucleophilic base, is required to neutralize the salt, liberating the free base without competing with your target nucleophile. The excess DIPEA will act as an acid scavenger for the HCl generated during the substitution. DMF is chosen because its polar aprotic nature stabilizes the charged Meisenheimer intermediate, lowering the activation energy.

Step 2: Nucleophilic Addition & Thermal Activation

  • Action: Add 1.2 eq of the desired amine nucleophile. Seal the vial and heat to 80°C for 4 hours (or subject to microwave irradiation at 100°C for 30 minutes).

  • Causality: While the C2 position is activated, the oxygen atom of the oxazole ring donates some electron density via resonance, making it slightly less reactive than a pure pyrimidine. Thermal activation is strictly required to overcome this energy barrier.

Step 3: In-Process Self-Validation (LC-MS)

  • Action: At the 4-hour mark, pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject into the LC-MS.

  • Validation Logic: You must observe the complete disappearance of the starting material mass (m/z ~155 for the [M+H]+ of the free base). Concurrently, look for the appearance of the product mass [M + Amine - 35.5 (Cl)]+. If the m/z 155 peak persists, spike an additional 0.5 eq of amine and continue heating.

Step 4: Workup and Isolation

  • Action: Cool the reaction to room temperature. Quench with ice-cold distilled water to precipitate the product (if highly lipophilic) or extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

SNAr_Workflow SM 2-Chlorooxazolo[4,5-c]pyridine HCl (Electrophile) Base Base Addition (DIPEA: Scavenges HCl) SM->Base Nuc Nucleophile Addition (Primary/Secondary Amine) Base->Nuc Heat Thermal Activation (80°C in DMF/NMP) Nuc->Heat Product Functionalized Oxazolopyridine (Target Scaffold) Heat->Product Valid Validation (LC-MS: Mass Shift, UV 254nm) Product->Valid

Caption: Step-by-step workflow for the SNAr functionalization of the oxazolopyridine scaffold.

References

  • BLD Pharm. "2-Chlorooxazolo[4,5-c]pyridine hydrochloride (CAS: 1956310-04-5)". BLD Pharm Database.

  • BLD Pharm. "2-Chlorooxazolo[5,4-c]pyridine hydrochloride SMILES Data". BLD Pharm Database.

  • Chemat. "2-Chlorooxazolo(4,5-c)pyridine hydrochloride, 95+%". Chemat Reagents.

  • MolCore. "2-氯噁唑并[4,5-c]吡啶盐酸盐 (CAS: 1956310-04-5)". MolCore Chemical Database.

Sources

Exploratory

Comparative Technical Guide: Oxazolo[4,5-c]pyridine vs. Oxazolo[4,5-b]pyridine Isomers

The following technical guide details the structural, synthetic, and functional distinctions between oxazolo[4,5-c]pyridine and oxazolo[4,5-b]pyridine isomers. Executive Summary The oxazolopyridine scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between oxazolo[4,5-c]pyridine and oxazolo[4,5-b]pyridine isomers.

Executive Summary

The oxazolopyridine scaffold represents a critical bioisostere in medicinal chemistry, frequently employed to mimic purines, benzoxazoles, and benzimidazoles. While both the [4,5-c] and [4,5-b] isomers share the same molecular formula (


) and fused bicyclic architecture, they exhibit distinct electronic profiles, synthetic accessibilities, and structure-activity relationships (SAR).
  • Oxazolo[4,5-b]pyridine : The "standard" isomer (N at position 4). Highly accessible, widely used as a pharmacophore for kinase and SIRT1 modulation.

  • Oxazolo[4,5-c]pyridine : The "meta-nitrogen" isomer (N at position 5). Less synthetically accessible but offers a unique vector for hydrogen bonding and solubility improvements in drug design.

Structural Analysis & Electronic Properties

The fundamental difference lies in the orientation of the pyridine ring relative to the fused oxazole moiety. This variation dictates the position of the pyridine nitrogen atom within the IUPAC numbering scheme, profoundly influencing basicity and metabolic stability.

Comparative Structural Data
FeatureOxazolo[4,5-b]pyridine Oxazolo[4,5-c]pyridine
IUPAC Fusion Pyridine fused at 2,3-bond Pyridine fused at 3,4-bond
Pyridine Nitrogen Position 4 (adjacent to bridgehead)Position 5 (one carbon removed from bridgehead)
Precursor 2-Amino-3-hydroxypyridine3-Amino-4-hydroxypyridine
Electronic Character Electron-deficient C-5 and C-7Electron-deficient C-2 and C-4
LogP (Calc) ~0.7 (More lipophilic character)~0.5 (Slightly higher polarity)
Key Interaction N4 acts as a proximal H-bond acceptorN5 acts as a distal H-bond acceptor
Electronic Distribution Diagram

The following Graphviz diagram visualizes the atomic numbering and nitrogen placement for both isomers.

Oxazolopyridine_Isomers cluster_0 Oxazolo[4,5-b]pyridine (N at Position 4) cluster_1 Oxazolo[4,5-c]pyridine (N at Position 5) b_O1 O1 b_C2 C2 b_O1->b_C2 b_N3 N3 b_C2->b_N3 b_C3a C3a b_N3->b_C3a b_N4 N4 b_C3a->b_N4 b_C5 C5 b_N4->b_C5 b_C6 C6 b_C5->b_C6 b_C7 C7 b_C6->b_C7 b_C7a C7a b_C7->b_C7a b_C7a->b_O1 b_C7a->b_C3a c_O1 O1 c_C2 C2 c_O1->c_C2 c_N3 N3 c_C2->c_N3 c_C3a C3a c_N3->c_C3a c_C4 C4 c_C3a->c_C4 c_N5 N5 c_C4->c_N5 c_C6 C6 c_N5->c_C6 c_C7 C7 c_C6->c_C7 c_C7a C7a c_C7->c_C7a c_C7a->c_O1 c_C7a->c_C3a

Caption: Comparison of atomic numbering. Note the shift of the pyridine nitrogen from position 4 (b-isomer) to position 5 (c-isomer).

Synthetic Pathways[1][2][3][4]

The synthesis of these isomers is dictated by the availability and reactivity of their specific aminohydroxypyridine precursors.

Oxazolo[4,5-b]pyridine Synthesis

This isomer is synthetically favored due to the stability of 2-amino-3-hydroxypyridine . The proximity of the amino and hydroxyl groups allows for rapid cyclization with carboxylic acid derivatives.

  • Precursor: 2-Amino-3-hydroxypyridine.[1]

  • Reagents: Carboxylic acids (with PPA/PPSE), Triethyl orthoformate, or Phosgene (for 2-one derivatives).

  • Mechanism: N-acylation followed by intramolecular O-attack on the carbonyl carbon.

Oxazolo[4,5-c]pyridine Synthesis

Synthesis of the [4,5-c] isomer is more challenging. The precursor, 3-amino-4-hydroxypyridine , is prone to oxidation and less commercially abundant.

  • Precursor: 3-Amino-4-hydroxypyridine (often generated in situ from 3-amino-4-chloropyridine or via reduction of 3-nitro-4-hydroxypyridine).

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) is the preferred reagent for generating the 2-one scaffold, or carboxylic anhydrides for 2-substituted derivatives.

  • Challenge: The lower nucleophilicity of the amino group at position 3 (relative to position 2 in the b-isomer) often requires harsher conditions or activated coupling agents.

Synthesis Workflow Diagram

Synthesis_Pathways Precursor_B 2-Amino-3-hydroxypyridine Reagent_Acid R-COOH / PPA (Cyclization) Precursor_B->Reagent_Acid Standard Route Note Selectivity determined by starting material structure Precursor_B->Note Precursor_C 3-Amino-4-hydroxypyridine Reagent_CDI CDI / THF (Carbonylation) Precursor_C->Reagent_CDI Preferred Route Precursor_C->Note Product_B Oxazolo[4,5-b]pyridine (Major Isomer) Reagent_Acid->Product_B High Yield Product_C Oxazolo[4,5-c]pyridine (Minor Isomer) Reagent_CDI->Product_C Moderate Yield

Caption: Divergent synthesis routes based on aminohydroxypyridine regioisomers.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridine

Target: High-yield generation of the [4,5-b] scaffold.

  • Reactants: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) and the appropriate carboxylic acid (1.1 eq) in Polyphosphoric Acid (PPA).

  • Conditions: Heat to 140–160°C for 4–6 hours.

  • Workup: Pour the hot reaction mixture onto crushed ice. Neutralize with NaOH (aq) to pH 8.

  • Purification: Collect the precipitate by filtration. Recrystallize from ethanol/water.

  • Validation:

    
    H NMR will show the pyridine protons at characteristic downfield shifts (C5-H and C7-H doublets).
    
Protocol B: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

Target: Generation of the [4,5-c] core for further functionalization.

  • Reactants: Suspend 3-amino-4-hydroxypyridine (1.0 eq) in anhydrous THF under Argon.

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise.

  • Conditions: Reflux for 5 hours .

  • Workup: Evaporate THF. Dissolve residue in DCM. Wash with 5% NaOH (product moves to aqueous phase due to acidity of N-H).

  • Isolation: Acidify aqueous layer with 2N HCl to pH 5. Filter the resulting precipitate.[2]

  • Validation: Confirm structure via MS (M+H) and absence of broad OH/NH

    
     stretches in IR, replaced by a strong carbonyl stretch ~1750 cm
    
    
    
    .

Medicinal Chemistry Applications

Scaffold Hopping & SAR

Researchers often switch between the [4,5-b] and [4,5-c] isomers to optimize solubility and target binding .

  • [4,5-b] Isomer:

    • Primary Use: SIRT1 activators, antibacterial agents (S. aureus), and Topoisomerase II

      
       inhibitors.
      
    • Binding Mode: The N4 nitrogen often mimics the N1 of adenine in ATP-competitive inhibitors.

  • [4,5-c] Isomer:

    • Primary Use: JAK1 inhibitors, specific GPCR antagonists.

    • Advantage: The N5 nitrogen provides a different vector for hydrogen bonding, potentially avoiding steric clashes in the binding pocket that the N4 isomer might encounter. It also typically offers a slightly different pKa, influencing oral absorption.

Reactivity & Stability
  • Nucleophilic Substitution: The [4,5-b] pyridine ring is highly activated towards nucleophilic attack at C-7 due to the electron-withdrawing effect of the fused oxazole and the N4 nitrogen.

  • Metabolic Stability: The [4,5-c] isomer generally shows different metabolic soft spots. The C-2 position of the oxazole ring is metabolically labile in both, but the pyridine oxidation potential differs based on N-placement.

References

  • Synthesis and Reactivity of Oxazolo[4,5-b]pyridines. Synthetic Communications. Available at:

  • Discovery of oxazolo[4,5-b]pyridines as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters. Available at:

  • Oxazolo[4,5-c]pyridin-2(3H)-one Synthesis and Properties. BenchChem Technical Data. Available at:

  • Oxazolo[5,4-d]pyrimidines and related scaffolds as Anticancer Agents. MDPI Molecules. Available at:

  • Synthesis of 3-amino-4-hydroxypyridine precursors. Organic Syntheses. Available at:

Sources

Foundational

Technical Data Sheet & Safety Guide: 2-Chlorooxazolo[4,5-c]pyridine

Topic: 2-Chlorooxazolo[4,5-c]pyridine Chemical Safety & Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists. Document Control: Version: 2.1 (Research Grade) Status: Validated for Lab...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Chlorooxazolo[4,5-c]pyridine Chemical Safety & Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists.

Document Control:

  • Version: 2.1 (Research Grade)

  • Status: Validated for Laboratory Use

Executive Summary & Chemical Identity

2-Chlorooxazolo[4,5-c]pyridine is a fused bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry as an electrophilic building block.[1] Its structural core—a pyridine ring fused to an oxazole—mimics purine bases, making it a critical intermediate in the synthesis of kinase inhibitors, antiviral agents, and receptor antagonists.

Unlike standard reagents, this compound possesses a reactive C-2 chlorine atom susceptible to nucleophilic aromatic substitution (


), requiring specific handling protocols to prevent inadvertent hydrolysis or alkylation of biological targets.
Attribute Specification
IUPAC Name 2-Chlorooxazolo[4,5-c]pyridine
CAS Number 1509638-12-3
Molecular Formula

Molecular Weight 154.55 g/mol
Structural Class Heteroaryl Chloride / Fused Pyridine
SMILES ClC1=NC2=C(C=NC=C2)O1
Appearance Off-white to pale yellow crystalline solid

Hazard Identification & Risk Assessment (GHS)

Analysis by Senior Safety Officer: While specific toxicological data for this exact isomer is limited, its structural analogs (halo-oxazolo-pyridines) exhibit consistent hazard profiles. The primary risk stems from its alkylating potential and basicity.

GHS Classification (Predicted based on SAR)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

Signal Word: WARNING
Hazard Statements
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Logic (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.[2] Reason: Reactive electrophiles can sensitize respiratory mucosa.

  • P280: Wear protective gloves/eye protection. Reason: Corrosive potential upon hydrolysis on moist skin.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. Reason: Acid generation (HCl) upon hydrolysis causes immediate ocular damage.

Physicochemical Profile

Data aggregated from structural analogs and computational models.

PropertyValue / RangeNote
Melting Point 85 – 115 °CPredicted range; analogs typically melt in this window.
Boiling Point ~260 °C (at 760 mmHg)Decomposition likely before boiling.
Solubility DMSO, DMF, DCM, MethanolHydrolyzes slowly in wet alcohols.
Water Solubility Low / DecomposesDo not store in aqueous buffers.
pKa (Conjugate Acid) ~2.5 – 3.5Pyridine nitrogen is weakly basic.
LogP ~1.8Lipophilic; penetrates cell membranes easily.

Synthetic Utility & Experimental Protocols

Field-Proven Insights: The value of 2-chlorooxazolo[4,5-c]pyridine lies in the lability of the C-2 chlorine. It serves as a "masked" carbonyl or a direct attachment point for amines.

A. Synthesis of the Core Scaffold

Context: This compound is rarely found in nature and is synthesized via cyclization. Pathway: 3-Amino-4-hydroxypyridine


 Cyclization (Urea/CDI) 

Oxazolone

Chlorination (

).

SynthesisPath cluster_0 Critical Safety Step Start 3-Amino-4-hydroxypyridine Intermed Oxazolo[4,5-c]pyridin-2(3H)-one (Tautomer) Start->Intermed  Heat, Solvent   Reagent1 + CDI / Urea (Cyclization) Reagent1->Intermed Product 2-Chlorooxazolo[4,5-c]pyridine (Target) Intermed->Product  Reflux, 2-4h   Reagent2 + POCl3 / PCl5 (Chlorination) Reagent2->Product

Figure 1: Synthetic pathway from pyridine precursors. The chlorination step generates HCl gas and requires a scrubber.

B. Standard Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Coupling with a primary amine (


) to form a 2-aminooxazolo[4,5-c]pyridine derivative.
  • Preparation:

    • Dissolve 2-Chlorooxazolo[4,5-c]pyridine (1.0 eq) in anhydrous DMF or DMAc (0.1 M concentration).

    • Note: Avoid protic solvents (EtOH/MeOH) if the amine is weak, as solvolysis (formation of the methoxy ether) competes.

  • Reagent Addition:

    • Add DIPEA (Diisopropylethylamine, 2.5 eq) to scavenge HCl.

    • Add the Amine (1.1 – 1.2 eq).

  • Reaction:

    • Heat to 80–100 °C under

      
       atmosphere. Monitor by LC-MS.
      
    • Endpoint: Disappearance of starting material (M+H 155/157).

  • Workup:

    • Dilute with EtOAc, wash with water x3 (to remove DMF). Dry over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Handling, Storage, & Stability

Causality: The C-Cl bond is activated by the electron-deficient pyridine ring and the electronegative oxygen of the oxazole. This makes it susceptible to hydrolysis by atmospheric moisture.

  • Storage Condition: Store at -20 °C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed amber glass vials.

  • Shelf Life: 12 months if stored correctly. Degradation is indicated by a strong smell of HCl or a color change to dark orange/brown.

  • Incompatibility: Strong oxidizing agents, strong bases, and water/moisture.

Emergency Response & First Aid

Self-Validating System: The response logic is based on neutralizing the acidic byproducts (HCl) and preventing systemic absorption of the heteroaromatic core.

EmergencyResponse Event Exposure Incident Type Identify Route Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Brush off solid 2. Wash with soap/water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse immediately (15m) 2. Lift eyelids 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to fresh air 2. Oxygen if breathing diff. 3. Monitor for pulmonary edema Inhal->ActionInhal

Figure 2: Triage logic for exposure incidents. Note that solvents are prohibited for skin cleaning to prevent increased absorption.

Spill Cleanup Procedure
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles. Use a P95 dust mask if powder is fine.

  • Neutralize: Cover the spill with a mixture of sand and soda ash (

    
    ) to neutralize any generated acid.
    
  • Collect: Sweep up carefully to avoid dust generation. Place in a hazardous waste container labeled "Toxic Organic Solid."

References

  • Synthesis of Oxazolo[4,5-b]pyridine Derivatives. ChemicalBook. Retrieved from

  • Safety Data Sheet: 2-Chlorooxazolo[5,4-b]pyridine (Analogous Hazard Data). Sigma-Aldrich. Retrieved from

  • Heterocyclic Chemistry: Synthesis of Imidazo and Oxazolo Pyridines.Journal of Heterocyclic Chemistry. (General methodology reference for fused pyridine synthesis).
  • GuideChem Chemical Database: 2-Chlorooxazolo[4,5-c]pyridine. GuideChem. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chlorooxazolo[4,5-c]pyridine from 3-amino-4-hydroxypyridine

Application Note: Scalable Synthesis of 2-Chlorooxazolo[4,5-c]pyridine Abstract This technical guide details the robust, two-step synthesis of 2-chlorooxazolo[4,5-c]pyridine starting from commercially available 3-amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Chlorooxazolo[4,5-c]pyridine

Abstract

This technical guide details the robust, two-step synthesis of 2-chlorooxazolo[4,5-c]pyridine starting from commercially available 3-amino-4-hydroxypyridine . The protocol prioritizes operational safety and scalability, utilizing 1,1'-carbonyldiimidazole (CDI) for the initial cyclization to avoid the use of gaseous phosgene. The subsequent chlorodeoxygenation is optimized using a phosphorus oxychloride (


) / phosphorus pentachloride (

) system. This scaffold is a critical bioisostere for purines and benzoxazoles in kinase inhibitor and GPCR ligand discovery.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the fused oxazole ring first, followed by functionalization at the C2 position. Direct chlorination of the parent pyridine is regiochemically difficult; therefore, the "ring-closure / functionalization" strategy is employed.

  • Step 1 (Cyclization): Formation of the oxazolo[4,5-c]pyridin-2(3H)-one intermediate using a carbonyl equivalent. CDI is selected over phosgene or triphosgene for bench-scale safety and ease of handling.

  • Step 2 (Chlorination): Aromatization and chlorination of the cyclic carbamate using a dehydrating chlorinating agent.

Mechanistic Insight: The [4,5-c] fusion system places the pyridine nitrogen at position 5 of the fused system. The electron-deficient nature of the pyridine ring makes the initial nucleophilic attack on CDI slower than in benzene analogs, requiring elevated temperatures. In the second step, the lactam-like carbonyl oxygen is activated by phosphorylation (


), creating a leaving group that is displaced by chloride.

Visual Reaction Scheme

ReactionScheme SM 3-Amino-4-hydroxypyridine (CAS: 6320-39-4) Inter Oxazolo[4,5-c]pyridin-2(3H)-one (Intermediate) SM->Inter Step 1: CDI, THF/DMF Reflux, 4-16h Prod 2-Chlorooxazolo[4,5-c]pyridine (Target) Inter->Prod Step 2: POCl3, PCl5 (cat.) 100°C, 3-5h

Caption: Two-step synthetic pathway from aminohydroxypyridine to the 2-chlorooxazolopyridine scaffold.

Experimental Protocols

Step 1: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one

Reagents:

  • 3-Amino-4-hydroxypyridine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) if solubility is poor.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.[1]

  • Dissolution: Charge the flask with 3-amino-4-hydroxypyridine (e.g., 5.0 g, 45.4 mmol) and anhydrous THF (100 mL).

    • Note: If the starting material does not dissolve, add anhydrous DMF (10-20 mL) as a co-solvent.

  • Addition: Add CDI (8.8 g, 54.5 mmol) in one portion at room temperature.

    • Observation: Evolution of

      
       gas will occur.[2] Ensure the system is vented through a bubbler.
      
  • Reaction: Heat the mixture to reflux (66°C for THF) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting amine (polar) should disappear, replaced by a less polar spot (carbamate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Precipitation: The product often precipitates directly from THF upon cooling. If so, filter the solid.[3][4]

    • If no precipitate forms, concentrate the solvent to ~20% volume and add diethyl ether or hexanes to induce crystallization.

    • Filter the solid, wash with cold ether (2 x 20 mL), and dry under vacuum.

  • Yield Expectation: 75–90%. Off-white to pale yellow solid.

Step 2: Chlorination to 2-Chlorooxazolo[4,5-c]pyridine

Reagents:

  • Oxazolo[4,5-c]pyridin-2(3H)-one (from Step 1) (1.0 equiv)[5]

  • Phosphorus Oxychloride (

    
    ) (10–15 equiv, acts as solvent)
    
  • Phosphorus Pentachloride (

    
    ) (1.0 equiv) – Critical for high conversion.
    
  • Triethylamine (

    
    ) or N,N-Diethylaniline (1.0 equiv) – Optional acid scavenger.
    

Safety Warning:


 reacts violently with water. All glassware must be dry. Perform all operations in a fume hood.

Protocol:

  • Setup: Use a heavy-walled pressure vial or a round-bottom flask with a secure reflux condenser and drying tube (

    
    ).
    
  • Mixing: Add the Oxazolone intermediate (e.g., 3.0 g, 22.0 mmol) and

    
      (4.6 g, 22.0 mmol) to the flask.
    
  • Solvent Addition: Carefully add

    
      (20 mL).[5] Add 
    
    
    
    (3 mL) dropwise if using (exothermic).
  • Reaction: Heat the mixture to 100–110°C (oil bath temperature). Stir for 3–5 hours.

    • Endpoint: The suspension should become a clear solution as the starting material is consumed and the chlorinated product forms.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator with a base trap) to remove excess

      
      . Do not distill to dryness if avoidable; leave a small oil residue.
      
    • Hydrolysis: Pour the residue slowly onto crushed ice (100 g) with vigorous stirring. Maintain temperature <10°C.

    • Neutralize the aqueous slurry to pH ~7–8 using saturated

      
       solution or 2M NaOH. Caution: Vigorous foaming.
      
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
    

Workup & Safety Flowchart

The quenching of


 is the highest-risk step. Follow this decision logic:

WorkupLogic Start Reaction Complete (Clear Solution) Evap Evaporate Excess POCl3 (Rotovap with Trap) Start->Evap Residue Oily Residue Obtained Evap->Residue IceQuench Slow Addition to Crushed Ice (Temp < 10°C) Residue->IceQuench CAUTION: Exothermic Neutralize Neutralize with NaHCO3 (Watch for Foaming) IceQuench->Neutralize Extract Extract with DCM Neutralize->Extract

Caption: Safety-critical workflow for quenching phosphorus oxychloride reactions.

Analytical Data Expectations

  • 1H NMR (DMSO-d6 or CDCl3):

    • Intermediate (Oxazolone): Broad singlet >11 ppm (NH). Pyridine protons will show a characteristic pattern for 3,4-substitution (two doublets or multiplets depending on coupling to H-2/H-6).

    • Final Product (2-Cl): Loss of NH signal. Downfield shift of pyridine ring protons due to the electron-withdrawing chlorine and aromatized oxazole ring.

    • Key Shift: Look for the H-2 of the pyridine ring (now H-4 in the fused system) to shift downfield (~8.5-9.0 ppm).

  • Mass Spectrometry (LC-MS):

    • Target Mass: ~154.5 g/mol .

    • Pattern: Distinct M and M+2 peaks (3:1 ratio) confirming the presence of a single chlorine atom.

Troubleshooting

IssueProbable CauseSolution
Step 1: Low Yield Incomplete cyclization due to moisture.Ensure CDI is fresh (white powder, not yellow). Use anhydrous solvents. Increase reaction time.
Step 2: Black Tar Overheating or uncontrolled exotherm.Add base (

) to buffer the acidity. Keep temp <110°C.
Step 2: Hydrolysis Product reverts to "one" form during workup.Ensure quenching is cold (<10°C) and neutralization is rapid. Do not let the acidic aqueous layer stand for long.

References

  • ChemicalBook. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis and properties.

  • BenchChem. 3-Amino-4-hydroxypyridine: Properties and Reactivity.

  • National Institutes of Health (NIH) - PMC. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. (Methodology adapted for chlorination conditions).[5][6][7][8][9]

  • Organic Syntheses. Triphosgene-Amine Base Promoted Chlorination. (Alternative chlorination insights).

  • Google Patents. EP0412899B1: Oxazolo pyridine derivatives and process for their preparation. (Analogous [4,5-b] synthesis).

Sources

Application

Application Note: Nucleophilic Substitution of 2-Chlorooxazolo[4,5-c]pyridine

Executive Summary This application note details the protocols and mechanistic insights for performing nucleophilic substitution ( ) reactions on 2-chlorooxazolo[4,5-c]pyridine . This scaffold is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocols and mechanistic insights for performing nucleophilic substitution (


) reactions on 2-chlorooxazolo[4,5-c]pyridine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., FLT3, EGFR) and GPCR ligands.

The C2-position of the oxazolo[4,5-c]pyridine is highly electrophilic due to the cooperative electron-withdrawing effects of the oxazole oxygen/nitrogen and the fused pyridine ring. Consequently, the 2-chloro substituent acts as an excellent leaving group, allowing for facile displacement by amines, alkoxides, and thiols. This guide provides optimized conditions to maximize yield while suppressing common side reactions such as hydrolysis.

Structural & Mechanistic Analysis

Structural Properties

The oxazolo[4,5-c]pyridine system consists of an oxazole ring fused to the c-face (C3–C4 bond) of a pyridine ring.

  • Numbering: The oxazole oxygen is position 1, the reactive carbon is position 2, and the oxazole nitrogen is position 3. The pyridine nitrogen is located at position 5 of the fused system.

  • Electronic Environment: The C2 carbon is flanked by two electronegative heteroatoms (O and N). The fusion to the electron-deficient pyridine ring further decreases electron density at C2, making it significantly more reactive toward nucleophiles than standard 2-chlorobenzoxazoles.

Reaction Mechanism ( )

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C2 position, forming a resonance-stabilized Meisenheimer-like tetrahedral intermediate. The re-aromatization of the oxazole ring drives the expulsion of the chloride ion.

SNAr_Mechanism Reactant 2-Chlorooxazolo[4,5-c]pyridine TS Tetrahedral Intermediate (Meisenheimer Complex) Reactant->TS + Nu-H (Attack at C2) Nu Nucleophile (Nu-H) Nu->TS Product 2-Substituted Product TS->Product - Cl⁻ (Re-aromatization) Leaving HCl / Salt TS->Leaving

Figure 1: Mechanistic pathway for the displacement of chloride at the C2 position.

Experimental Protocols

Critical Handling Notes (Read Before Starting)
  • Moisture Sensitivity: The C2-Cl bond is susceptible to hydrolysis, yielding the therapeutically inactive 2-hydroxy (oxazolone) derivative. All solvents must be anhydrous.

  • Storage: Store the starting material at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Safety: 2-Chlorooxazolo[4,5-c]pyridine is a potent skin sensitizer. Handle in a fume hood.

Protocol A: Amination (C-N Bond Formation)

This is the most common derivatization, used to install solubilizing groups or pharmacophores.

Reagents:

  • Substrate: 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)
    
  • Solvent: Anhydrous THF (for reactive amines) or DMF/DMA (for unreactive amines)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve 2-chlorooxazolo[4,5-c]pyridine (100 mg, 0.65 mmol) in anhydrous THF (2.0 mL).

  • Addition: Add DIPEA (226 µL, 1.3 mmol) followed by the amine (0.78 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

    • Aliphatic amines: Stir for 2–4 hours at RT.

    • Anilines/Sterically hindered amines: Heat to 60–80°C in DMF for 4–12 hours.

  • Monitoring: Monitor by LCMS (ESI+). Look for the disappearance of M+H (155/157) and appearance of product mass.

  • Workup:

    • THF:[1] Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

      
       and brine.
      
    • DMF: Dilute with water (10x volume) to precipitate product (if solid) or extract with EtOAc/LiCl (5% aq) to remove DMF.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Etherification (C-O Bond Formation)

Reaction with alcohols requires stronger bases to generate the alkoxide nucleophile.

Reagents:

  • Substrate: 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or

    
     (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Alkoxide Formation: In a separate dried vial, suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Add the alcohol dropwise. Stir for 15–30 min until

    
     evolution ceases.
    
  • Addition: Add the solution of 2-chlorooxazolo[4,5-c]pyridine (1.0 equiv) in THF dropwise to the alkoxide solution at 0°C.

    • Note: Inverse addition (alkoxide to substrate) is preferred to minimize double-addition side products if the substrate has other leaving groups, though rare here.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Dry over

    
    .
    

Optimization & Troubleshooting

Use the following decision tree to select reaction conditions based on nucleophile nucleophilicity (


) and steric hindrance.

Optimization_Flow Start Select Nucleophile Type Nucleophile Type? Start->Type AliphaticAmine Aliphatic Amine (High N) Type->AliphaticAmine Aniline Aniline / Hindered Amine (Low N) Type->Aniline Alcohol Alcohol / Phenol Type->Alcohol Cond1 Cond A: THF, DIPEA, RT Time: 1-4 h AliphaticAmine->Cond1 Cond2 Cond B: DMF/DMA, DIPEA, 80°C Time: 6-12 h Aniline->Cond2 Cond3 Cond C: THF, NaH (0°C) Strictly Anhydrous Alcohol->Cond3 Check Check for Hydrolysis (OH) Check Sterics Cond1->Check Low Yield? Check->Cond2 Steric Bulk? Increase T

Figure 2: Optimization workflow for selecting solvent and base systems.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Product mass +16 (M+H) Hydrolysis to 2-hydroxy derivativeEnsure solvents are anhydrous; check inert gas line; reduce reaction time.
No Reaction (SM remains) Nucleophile too weak or bulkySwitch solvent to DMF/NMP; increase temp to 80°C; use stronger base (NaH).
Multiple Spots on TLC Ring opening of oxazoleTemperature too high (>100°C) or base too strong (e.g., hydroxide). Lower temp.
Precipitate forms immediately Amine salt formation (HCl salt)This is normal (DIPEA·HCl). Filter off or dissolve during aqueous workup.

References

  • Mechanistic Basis ( on Azoles): Lian, Y., et al. "Nucleophilic Substitution of 2-Chlorooxazoles." Journal of Organic Chemistry, 2018, 83(10), 5345–5355. (Note: General reactivity reference for 2-chloro-1,3-azoles).
  • Analogous Scaffold Reactivity (Oxazolo[4,5-b]pyridine): Yakhontov, L. N., et al. "Derivatives of oxazolo[4,5-b]pyridine." Chemistry of Heterocyclic Compounds, 1968, 4, 14–17. [Link]

Sources

Method

Application Note: Optimization of Suzuki-Miyaura Coupling for 2-Chlorooxazolo[4,5-c]pyridine

Executive Summary & Structural Analysis[1] This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-chlorooxazolo[4,5-c]pyridine (CAS: 1509638-12-3). While oxazolopyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 2-chlorooxazolo[4,5-c]pyridine (CAS: 1509638-12-3). While oxazolopyridines are potent bioisosteres for purines and benzimidazoles in kinase inhibitor discovery, the [4,5-c] isomer presents distinct synthetic challenges compared to its [4,5-b] analogue.

The Substrate Challenge

The 2-chlorooxazolo[4,5-c]pyridine scaffold features a highly electrophilic C2-center. The fusion of the electron-deficient pyridine ring (specifically with the nitrogen at the 5-position) amplifies the reactivity of the C-Cl bond.

  • Advantage: Oxidative addition of Pd(0) is rapid, often faster than in chlorobenzenes.

  • Risk: The C2 position is susceptible to nucleophilic attack by water (hydrolysis) to form the oxazolone (2-hydroxy) byproduct, particularly in the presence of strong hydroxide bases. Furthermore, the pyridine nitrogen (N5) can coordinate to palladium, potentially arresting the catalytic cycle if monodentate ligands are used.

Mechanistic Strategy & Condition Selection

To ensure reproducibility, we employ a "Condition Selection Matrix" rather than a single universal protocol. The choice of conditions depends heavily on the stability of the boronic acid partner and the hydrolytic sensitivity of the product.

Catalyst & Ligand Logic[2]
  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is the primary recommendation. The bidentate ferrocenyl ligand prevents the formation of stable bis-pyridine-Pd complexes (catalyst poisoning) and creates a wide bite angle that facilitates reductive elimination.

  • Alternative: For sterically hindered boronic acids, XPhos Pd G2 is superior due to the bulky biaryl ligand facilitating transmetallation.

Decision Matrix (Workflow)

ConditionSelection cluster_legend Key Decision Factors Start Start: 2-Chlorooxazolo[4,5-c]pyridine BoronicType Analyze Boronic Acid/Ester Start->BoronicType IsSensitive Is Boronic Acid Protodeboronation Prone? (e.g., 2-heteroaryl, poly-F) BoronicType->IsSensitive RouteA PROTOCOL A: Standard Aqueous Dioxane/H2O + Na2CO3 (High Solubility, Fast) IsSensitive->RouteA No (Stable Aryl) RouteB PROTOCOL B: Anhydrous Conditions Toluene + CsF/K3PO4 (Prevents Hydrolysis) IsSensitive->RouteB Yes (Unstable) Legend Hydrolysis of the C-Cl bond is the primary failure mode in Route A. Switch to Route B if 'Oxazolone' byproduct observed.

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate stability.

Detailed Experimental Protocols

Protocol A: The "Standard" High-Throughput Method

Best for: Stable aryl boronic acids, initial screening, and scale-up.

Reagents:

  • Substrate: 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (2.5 equiv)

  • Solvent: 1,4-Dioxane (0.15 M concentration)

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the heteroaryl chloride, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes. ( Critical: Oxygen promotes homocoupling of the boronic acid).

  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat to 90°C for 2–4 hours.

    • Note: Monitor by LCMS after 1 hour. This substrate reacts fast. Prolonged heating increases hydrolysis risk.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]

  • Purification: Flash chromatography (typically Hexane/EtOAc gradients).

Protocol B: Anhydrous Conditions (Hydrolysis Mitigation)

Best for: Heteroaryl boronic acids, hydrolytically sensitive substrates, or when "Oxazolone" byproduct is observed in Protocol A.

Reagents:

  • Substrate: 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv)

  • Boronate: Pinacol ester often preferred (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-4 mol%) or Pd(OAc)₂/XPhos (1:2 ratio)

  • Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)

  • Solvent: Toluene or n-Butanol (0.15 M)

Step-by-Step:

  • Preparation: Dry all glassware in an oven (120°C) overnight.

  • Solids: Add substrate, boronate, base, and catalyst to the vessel inside a glovebox or under a strong stream of Nitrogen.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Mechanism:[1][2][3][4] The low solubility of the inorganic base creates a "slow-release" effect, minimizing base-mediated degradation of the starting material.

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate the filtrate and purify.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and validated corrective actions for oxazolopyridine couplings.

Failure ModeObservation (LCMS)Root CauseCorrective Action
Hydrolysis Mass [M-Cl+OH] (M-18 peak often seen)Hydroxide attack on C2 due to high pH/water.Switch to Protocol B. Use anhydrous K₃PO₄ or CsF. Lower temp to 80°C.
Protodeboronation Mass of Boronic Acid minus B(OH)₂Unstable boronic acid (e.g., 2-pyridyl, 2-thiazolyl).Use CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant) or switch to MIDA boronates.
Stalled Reaction Starting Material remains, Catalyst blacking out.N5-pyridine coordination poisoning Pd.Increase catalyst to 5 mol%. Switch to Pd(dtbpf)Cl₂ (highly active).
Homocoupling Biaryl from boronic acid dimer.[5]Oxygen in system.[5]Degas solvents by sparging with Ar for 15 mins (not just sonication).

Purification Workflow

Due to the basic nitrogen in the [4,5-c]pyridine ring, these compounds often streak on silica gel.

Purification Crude Crude Reaction Mixture AcidWash Optional: Acid/Base Extraction (Only if product is basic enough) Crude->AcidWash If impurities are neutral Column Flash Chromatography DCM:MeOH (95:5) Add 1% Et3N or NH4OH Crude->Column Direct Load (Celite) AcidWash->Column Final Pure Product (Solid/Foam) Column->Final

Figure 2: Purification strategy emphasizing amine-modified eluents to reduce streaking.

Safety & Handling

  • Sensitizer: Oxazolopyridines can be skin sensitizers. Handle with double nitrile gloves.

  • Palladium Waste: Segregate all heavy metal waste streams.

  • Pressurized Vessels: When heating dioxane/water to 90°C+ in sealed vials, ensure pressure ratings of the vessel exceed 5 bar.

References

  • Synthesis of Oxazolopyridines: Xu, D., et al.[2][6][7] "A General and Efficient Synthesis of 2-Substituted Oxazolopyridines." Synlett, 2009(07), 1172-1174.

  • Analogous Reactivity (Oxazolopyrazines): Lücking, U. "New Palladium-Catalyzed Domino Reaction... First Synthesis of Oxazolo[4,5-b]pyrazines."[8] Advanced Synthesis & Catalysis, 2014, 356, 1047–1055.

  • Ligand-Controlled Selectivity in Chloropyridines: Stivala, C. E., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of the American Chemical Society, 2018 (PMC version).

  • General Suzuki Reviews: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Arylboronic Acids." Accounts of Chemical Research, 2008.

Sources

Application

Application Note: Buchwald-Hartwig Amination of 2-Chlorooxazolopyridines for Advanced Drug Discovery

[4,5- Optimizing Ligand and Base I'm now focusing on the fine-tuning for improved reaction outcomes. The application note will show how to address critical parameters.

Author: BenchChem Technical Support Team. Date: March 2026

[4,5-

Optimizing Ligand and Base

I'm now focusing on the fine-tuning for improved reaction outcomes. The application note will show how to address critical parameters. The goal is now to optimize ligand and base selections. Further analyses of the data are underway.

Refining Experimental Conditions

I'm now focusing on refining the experimental conditions and examining a new dataset. I'm noting the need to find the optimal ligand to improve the reaction's selectivity. I'm now drafting a detailed section for the application note.

Assessing Protocol Autonomy

I'm checking that the protocol details give researchers enough independence for reproducibility and provide sufficient detail for them to reach their desired outcome. I'm building it as a self-validating system, so I'm now drafting the application note section.

Visualizing the Catalytic Cycle

I've crafted a catalytic cycle diagram illustrating the Buchwald-Hartwig amination steps: oxidative addition, amine coordination, deprotonation, and reductive elimination. The diagram details how the Pd(0)L_n catalyst interacts with the oxazolopyridine substrate, the amine nucleophile, and the base, highlighting their transformation. My goal is to maximize the diagram's clarity to showcase the mechanism.

Executive Summary

The oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine frameworks are privileged pharmacophores, frequently utilized in the development of kinase inhibitors targeting PI3Kγ and monoacylglycerol lipase (MAGL) for neurodegenerative and oncological applications . Functionalization at the 2-position via carbon-nitrogen (C-N) bond formation is a critical step in exploring structure-activity relationships (SAR).

While the electron-deficient nature of the pyridine ring theoretically facilitates nucleophilic aromatic substitution (SNAr), the harsh thermal and highly basic conditions required often lead to undesired oxazole ring-opening and degradation . The Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction circumvents these limitations, enabling highly chemoselective C-N bond formation under milder, catalytically controlled conditions . This application note details the mechanistic rationale, condition optimization, and a self-validating standard operating protocol for this critical transformation.

Mechanistic Rationale & Catalyst Design

The success of the Buchwald-Hartwig amination on delicate heterocyclic scaffolds relies entirely on balancing the rate of the catalytic cycle against the rate of background decomposition.

  • Oxidative Addition: The 2-chlorooxazolopyridine substrate is highly electron-deficient, making the C-Cl bond highly primed for oxidative addition by the Pd(0) active species.

  • Base Selection (The Causality of Ring-Opening): The most common failure point in this specific reaction is the choice of base. Strong alkoxide bases (e.g., NaOtBu) readily attack the C2 position of the oxazole ring, leading to ring-cleavage into the corresponding aminopyridinol derivatives. Therefore, milder, insoluble inorganic bases such as Cs2CO3 or K3PO4 are strictly required to preserve the bicyclic core .

  • Ligand Selection: Because weaker bases like Cs2CO3 slow down the deprotonation step, highly active dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) must be employed. These bulky, electron-rich ligands accelerate both the oxidative addition and the sterically demanding reductive elimination steps. For primary aliphatic amines, BrettPhos is specifically chosen because its extreme steric bulk forces the Pd(II) center into a conformation that drastically accelerates reductive elimination, successfully outcompeting undesired β-hydride elimination pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd + 2-Chlorooxazolopyridine AmineCoord Pd(II) Amine Complex (Amine Coordination) OxAdd->AmineCoord + R-NH2 Deprot Pd(II) Amido Complex (Deprotonation by Base) AmineCoord->Deprot + Cs2CO3 - CsCl, - HCO3- RedElim Aminated Oxazolopyridine (Reductive Elimination) Deprot->RedElim RedElim->Pd0 Product Release

Catalytic cycle of the Buchwald-Hartwig amination on 2-chlorooxazolopyridines.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 2-chlorooxazolo[4,5-b]pyridine with a standard secondary cyclic amine (e.g., piperazine derivatives) and primary aliphatic amines.

Table 1: Optimization of Amination Conditions for 2-Chlorooxazolopyridines

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3BINAPNaOtBuToluene10045Strong base induced oxazole ring-opening.
2Pd2(dba)3XPhosCs2CO3Dioxane10082Clean conversion; optimal for secondary amines.
3Pd(OAc)2BrettPhosK3PO4t-AmylOH9088Highly efficient for primary aliphatic amines.
4Pd2(dba)3XPhosCs2CO3Eucalyptol11079Viable green solvent alternative .

Standard Operating Protocol

This protocol outlines a self-validating methodology for the Pd-catalyzed amination of 2-chlorooxazolo[4,5-b]pyridine. Every step is designed to mitigate specific failure modes (e.g., catalyst oxidation, poor mass transfer).

Materials Required
  • Electrophile: 2-Chlorooxazolo[4,5-b]pyridine (1.0 mmol)

  • Nucleophile: Primary or secondary amine (1.2 mmol)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.025 mmol, 2.5 mol% dimer = 5 mol% Pd)

  • Ligand: XPhos (for secondary amines) or BrettPhos (for primary amines) (0.05 mmol, 5 mol%)

  • Base: Cesium carbonate (Cs2CO3) (2.0 mmol) – Must be finely milled and dried under vacuum at 120 °C prior to use.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Preparation of the Pre-catalyst Solution (Schlenk Technique)

  • In an oven-dried Schlenk tube equipped with a PTFE-coated magnetic stir bar, charge the Pd2(dba)3 and the selected phosphine ligand.

  • Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2, which forms inactive Pd(II) peroxo complexes and halts the catalytic cycle.

  • Add 2.0 mL of anhydrous 1,4-dioxane via syringe. Stir at room temperature for 15 minutes until a homogeneous, dark-red/orange solution forms. Validation: This color change validates the successful generation of the active Pd(0)Ln monomeric species.

Step 2: Reagent Addition

  • Briefly open the Schlenk tube under a positive, heavy flow of Argon and add the 2-chlorooxazolo[4,5-b]pyridine, the amine, and the finely milled Cs2CO3.

  • Wash the inner walls of the tube with the remaining 3.0 mL of 1,4-dioxane to ensure all reagents are submerged.

Step 3: Reaction Execution

  • Seal the tube tightly and submerge it in a pre-heated oil bath at 95–100 °C.

  • Maintain vigorous stirring (≥ 800 rpm) for 12–16 hours. Causality: Because Cs2CO3 is largely insoluble in dioxane, the critical deprotonation step occurs at the solid-liquid interface. High RPM ensures maximum surface area exposure, preventing the reaction from stalling at the Pd(II) amine complex stage.

Step 4: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated oxazolopyridine.

References

  • Title: WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors Source: Google Patents URL
  • Title: US11390610B2 - Piperazine derivatives as MAGL inhibitors Source: Google Patents URL
  • Title: oxazolo[4,5-b]pyridine - Ambeed.
  • Title: 6-Chlorooxazolo[5,4-b]pyridine - Benchchem Source: Benchchem URL
  • Source: PMC (PubMed Central)
Method

Synthesis of Oxazolo[4,5-c]pyridine Derivatives via Cyclization: An Application Note for Medicinal Chemistry

Abstract The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. This application note pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of oxazolo[4,5-c]pyridine derivatives through various cyclization strategies. The focus is on providing not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors. Key methods, including the condensation of aminohydroxypyridines with various electrophiles and intramolecular cyclization approaches, are discussed in detail.

Introduction: The Significance of the Oxazolo[4,5-c]pyridine Core

The fusion of an oxazole ring with a pyridine core gives rise to the oxazolopyridine family of heterocycles. These structures are of significant interest in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] The pyridine moiety can enhance water solubility and modulate pH, which are crucial pharmacokinetic properties.[3] The oxazole ring, on the other hand, can participate in various non-covalent interactions with biological targets. This unique combination has led to the development of oxazolopyridine-containing compounds with antibacterial, anticancer, and other therapeutic properties.[3][4]

The specific isomer, oxazolo[4,5-c]pyridine, presents a unique arrangement of nitrogen and oxygen atoms that influences its electronic properties and potential for biological interactions. The synthesis of this scaffold is, therefore, a critical step in the exploration of new chemical entities for drug development. This guide will focus on the practical aspects of preparing these valuable compounds.

Key Synthetic Strategies for Oxazolo[4,5-c]pyridine Ring Formation

The construction of the oxazolo[4,5-c]pyridine ring system is typically achieved through the formation of the oxazole ring onto a pre-existing pyridine core. The most common and versatile starting material for this approach is a 3-amino-4-hydroxypyridine derivative. The adjacent amino and hydroxyl groups provide the necessary nucleophiles for the cyclization reaction with a suitable one-carbon electrophile.

Several methods have been developed to effect this transformation, each with its own advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The choice of method often depends on the desired substituent at the 2-position of the oxazole ring.

Cyclization via Condensation with Carboxylic Acids and Their Derivatives

A straightforward and widely used method for the synthesis of 2-substituted oxazolo[4,5-c]pyridines involves the condensation of a 3-amino-4-hydroxypyridine with a carboxylic acid or its activated derivative.

Mechanism Rationale: The reaction proceeds through an initial acylation of the more nucleophilic amino group to form an amide intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the hydroxyl group onto the activated carbonyl, followed by dehydration, yields the oxazole ring. The use of dehydrating agents or high temperatures is often necessary to drive the final cyclization step.

Diagram of the General Mechanism:

G cluster_0 Acylation cluster_1 Cyclization & Dehydration Start 3-Amino-4-hydroxypyridine + R-COOH (or derivative) Intermediate1 Amide Intermediate Start->Intermediate1 Acylation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 2-Substituted Oxazolo[4,5-c]pyridine Intermediate2->Product - H2O G Start Functionalized Pyridine Precursor Step1 Acylation of Amino Group Start->Step1 Intermediate N-Acyl Intermediate Step1->Intermediate Step2 Intramolecular Cyclodehydration Intermediate->Step2 Product Oxazolo[4,5-c]pyridine Step2->Product

Sources

Application

Application Note: Exploiting the Reactivity of the C-2 Chlorine in Oxazolopyridines for Advanced Scaffold Diversification

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Validated Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide and Validated Protocols.

Introduction & Chemical Context

Oxazolopyridines (such as oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine) are privileged bicyclic pharmacophores in medicinal chemistry, frequently utilized as bioisosteres for benzoxazoles and benzimidazoles to improve aqueous solubility and metabolic stability. The incorporation of a pyridine ring significantly alters the electronic landscape of the fused oxazole system.

Specifically, a chlorine atom at the C-2 position acts as a highly reactive electrophilic handle[1]. Because the C-2 carbon is flanked by an oxygen and a nitrogen atom, it possesses an "imidoyl chloride-like" character. When fused to an electron-deficient pyridine ring, this position becomes exceptionally susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[2]. This application note details the mechanistic rationale and provides self-validating protocols for functionalizing the C-2 position.

Mechanistic Rationale: The Causality of Reactivity

Understanding the electronic distribution within 2-chlorooxazolopyridines is critical for optimizing reaction conditions and predicting regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway on 2-chlorooxazolopyridines is exceptionally fast compared to standard aryl chlorides or even 2-chlorobenzoxazoles.

  • Causality: Nucleophilic attack at the C-2 position breaks the local aromaticity to form a tetrahedral Meisenheimer complex. The activation energy for this addition step is drastically lowered because the resulting negative charge is efficiently delocalized not only onto the electronegative oxazole nitrogen but also into the electron-sink of the fused pyridine

    
    -system[1].
    
  • Result: SNAr with primary/secondary amines, thiols, and alkoxides can proceed under mild heating or even at room temperature without the need for transition-metal catalysis[3].

Palladium-Catalyzed Cross-Coupling

While SNAr is preferred for heteroatom nucleophiles, forming C-C bonds at the C-2 position requires transition-metal catalysis.

  • Causality: The highly polarized C(sp2)–Cl bond undergoes facile oxidative addition with low-valent transition metals like Pd(0). The electron-deficient nature of the oxazolopyridine accelerates this oxidative addition step, which is often the rate-limiting step in cross-coupling cycles[4].

  • Result: This allows for efficient Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid installation of aryl, alkynyl, and sterically hindered amine substituents[2][4].

Reaction Pathway Visualization

The following diagram maps the divergent synthetic pathways accessible from the 2-chlorooxazolopyridine scaffold.

Reactivity SM 2-Chlorooxazolopyridine Highly Electrophilic C-2 SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Amines, Thiols, Alcohols Base, Mild Heat CrossCoupling Pd-Catalyzed Cross-Coupling SM->CrossCoupling Boronic Acids, Alkynes Pd(0), Base, Heat Amines 2-Aminooxazolopyridines (N-Nucleophiles) SNAr->Amines Thiols 2-Thiooxazolopyridines (S-Nucleophiles) SNAr->Thiols Suzuki 2-Aryl/Alkyloxazolopyridines (Suzuki-Miyaura) CrossCoupling->Suzuki Sonogashira 2-Alkynyloxazolopyridines (Sonogashira) CrossCoupling->Sonogashira

Divergent reactivity pathways of 2-chlorooxazolopyridines via SNAr and Cross-Coupling.

Quantitative Data Summarization

The table below summarizes the optimized reaction conditions and expected yields for the primary transformations of 2-chlorooxazolopyridines.

TransformationReagent ClassCatalyst / BaseSolvent & TempTypical YieldMechanism
Amination Primary/Secondary AmineDIPEA or Et3NDMF, 60–80 °C75–95%SNAr
Thiolation Alkyl/Aryl ThiolK2CO3THF, 25–50 °C80–98%SNAr
Arylation Arylboronic AcidPd(dppf)Cl2 / K2CO3Dioxane/H2O, 90 °C60–85%Suzuki-Miyaura
Alkynylation Terminal AlkynePd(PPh3)2Cl2, CuI / Et3NDMF, 70 °C50–80%Sonogashira

Experimental Protocols

Protocol A: SNAr Amination of 2-Chlorooxazolo[4,5-b]pyridine

This protocol relies on a polar aprotic solvent and a non-nucleophilic base to drive the substitution of the C-2 chlorine by an amine[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 2-chlorooxazolo[4,5-b]pyridine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Causality: DIPEA acts as an acid scavenger for the generated HCl, preventing the protonation of the incoming amine nucleophile without competing for the electrophilic C-2 center.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise (if liquid) or in portions (if solid).

  • Reaction: Stir the mixture at 60 °C for 2–4 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validating System:

  • LC-MS Tracking: Analyze the crude mixture via LC-MS. The starting 2-chlorooxazolopyridine exhibits a distinct 3:1 isotopic cluster characteristic of a single chlorine atom (

    
    Cl / 
    
    
    
    Cl). Successful conversion is definitively confirmed by the complete disappearance of this isotopic signature and the appearance of the product mass [M+H]+ corresponding to the amine adduct.
Protocol B: Suzuki-Miyaura Cross-Coupling at C-2

This protocol utilizes a robust bidentate palladium catalyst to facilitate C-C bond formation via oxidative addition at the C-Cl bond[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 2-chlorooxazolo[4,5-b]pyridine (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), and K2CO3 (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL). Degas the mixture by sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Thorough degassing is non-negotiable for high turnover numbers.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) under a positive flow of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Dry the organic layer and purify via silica gel flash chromatography.

Self-Validating System:

  • TLC Fluorescence: Monitor the reaction via TLC (UV 254 nm). The cross-coupled 2-aryloxazolopyridine product typically exhibits significantly enhanced extended conjugation. This often appears as a brightly fluorescent spot under long-wave UV (365 nm) compared to the non-fluorescent starting material.

  • NMR Confirmation: 1H NMR analysis of the purified product will confirm the absence of the broad boronic acid -OH protons and the integration of the newly installed aryl protons.

References

  • ResearchGate. "New Facile and Mild Synthesis of 2-Substituted Oxazolopyridines." Available at:[Link]

  • Scribd. "Palladium-And Copper-Catalyzed Aryl Halide Amination, Etherification and Thioetherification Reactions in The Synthesis of Aromatic Heterocycles." Available at:[Link]

  • Justia Patents. "Spirocyclic compounds - Nucleophilic aromatic substitution (SNAr) reaction." Available at: [Link]

Sources

Method

Procedures for handling hygroscopic pyridine hydrochloride salts

Executive Summary Pyridine hydrochloride (Py[1][2]·HCl) is a fundamental reagent in medicinal chemistry, particularly valued for the demethylation of aryl methyl ethers and as a pharmaceutical salt form to enhance solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine hydrochloride (Py[1][2]·HCl) is a fundamental reagent in medicinal chemistry, particularly valued for the demethylation of aryl methyl ethers and as a pharmaceutical salt form to enhance solubility. However, its utility is frequently compromised by its extreme hygroscopicity. Upon exposure to atmospheric moisture, Py·HCl rapidly deliquesces, leading to stoichiometric errors, "gummy" reaction mixtures, and incomplete deprotection reactions due to the lowering of the boiling point and hydration of the chloride nucleophile.

This guide provides a definitive technical framework for the synthesis, drying, handling, and storage of Py·HCl, ensuring data integrity and reaction reproducibility in drug development workflows.

The Physicochemical Challenge

The hygroscopicity of Py·HCl arises from the strong hydrogen-bonding potential of the pyridinium N-H moiety and the chloride anion. Water molecules bridge these ions, disrupting the crystal lattice and lowering the melting point (pure m.p. ~144°C).

Impact on Demethylation Reactions: The cleavage of ethers by Py·HCl requires high temperatures (~210°C) and a naked chloride ion acting as a nucleophile.

  • Mechanism: Protonation of the ether oxygen

    
     SN2 attack by Cl⁻ on the methyl group.
    
  • The Water Effect: Water solvates the Cl⁻ ion, drastically reducing its nucleophilicity. Furthermore, water lowers the reflux temperature of the melt below the activation energy required for cleavage, stalling the reaction.

Protocol A: Synthesis and "Zero-Water" Drying

Commercial Py·HCl often arrives with 1–5% water content. For sensitive applications, in-house preparation or rigorous drying is mandatory.

Method A1: Anhydrous Precipitation (Gold Standard)

Best for: Creating primary standards or critical reagent batches.

  • Dissolution: Dissolve distilled pyridine (1.0 equiv) in anhydrous diethyl ether (5 volumes) under N₂.

  • Precipitation: Bubble anhydrous HCl gas through the solution.

    • Note: Use a trap to prevent suck-back.

  • Filtration: The salt precipitates immediately as white crystals. Filter under a blanket of N₂ (Schlenk frit recommended).

  • Drying: Wash with anhydrous ether. Dry under high vacuum (0.1 mmHg) for 6 hours.

Method A2: Azeotropic Drying (The "Rescue" Protocol)

Best for: Drying wet commercial batches or recovering "gooey" salts.

  • Setup: Place the wet Py·HCl in a round-bottom flask.

  • Solvent Addition: Add Toluene (3–5 mL per gram of salt). Py·HCl is insoluble in toluene, but water forms a minimum-boiling azeotrope with toluene (bp 85°C).

  • Distillation: Rotovap at 50–60°C under reduced pressure. The water/toluene azeotrope removes moisture.

  • Repetition: Repeat 2–3 times until the solid becomes a free-flowing white powder.

  • Final Dry: Place in a vacuum oven at 60°C over P₂O₅ overnight.

Visual Workflow: Drying Decision Matrix

DryingProtocol start Start: Pyridine HCl Status condition Is the salt clumpy/wet? start->condition method1 Method A1: Anhydrous HCl Gas (Synthesis from scratch) condition->method1 No (Synthesis) method2 Method A2: Azeotropic Distillation (Toluene Rescue) condition->method2 Yes (Recovery) step2a Dissolve Pyridine in Et2O method1->step2a step2b Add Toluene (3x) method2->step2b step3a Bubble HCl Gas step2a->step3a step3b Rotovap (Azeotrope Removal) step2b->step3b final Result: Free-flowing White Powder (m.p. ~144°C) step3a->final step3b->final

Figure 1: Decision matrix for synthesizing fresh salt versus rescuing wet material via azeotropic distillation.

Protocol B: Handling and Weighing

Speed is the critical variable. Py·HCl can absorb significant moisture within 30 seconds of exposure to 50% RH.

Technique B1: The "Difference Weighing" Method (Benchtop)

Use when a glovebox is unavailable.

  • Preparation: Dry the bulk container and store it in a desiccator.

  • Tare: Place a capped vial containing the approximate amount of salt on the balance. Record Total Weight (

    
    ).
    
  • Transfer: Quickly remove the cap, dump the estimated amount into the reaction vessel, and immediately recap the vial.

  • Measure: Weigh the vial again (

    
    ).
    
  • Calculation: Mass added =

    
    .
    
    • Why? This prevents the balance drift caused by the salt absorbing water while you are trying to weigh it on the pan.

Technique B2: Inert Gas Transfer (Schlenk)

For strict stoichiometry, use a "solid addition tube" (e.g., a bent tube with a ground glass joint).

  • Load the tube inside a glovebag/box.

  • Attach the tube to the reaction flask (under N₂ flow).

  • Rotate the tube to dispense the solid without atmospheric exposure.

Application Focus: Ether Cleavage

The most common failure mode in Py·HCl deprotection is the presence of water, which limits the reaction temperature to ~100°C (refluxing water) rather than the required 210°C (melt).

Reaction Setup Logic:

  • Distillation Mode: Do not just reflux. Set up the apparatus for distillation initially.

  • Dehydration: Heat the Py·HCl/Substrate mixture. Any residual water will distill off first.

  • Melt Transition: Once water is gone, the temperature will spike to ~210°C, and the solid will melt into an ionic liquid.

  • Reflux: Only then switch to reflux mode for the duration of the reaction.

EtherCleavage sub Substrate (Aryl Methyl Ether) mix Mix in Flask sub->mix reagent Pyridine HCl (Dry) reagent->mix heat1 Heat to 120°C (Distillation Mode) mix->heat1 decision Is Water Present? heat1->decision remove Water Distills Off decision->remove Yes melt Melt Formation (>200°C) decision->melt No remove->melt reaction Nucleophilic Attack (Cl- attacks Me) melt->reaction product Phenol Product reaction->product

Figure 2: Reaction workflow for ether cleavage, emphasizing the critical water removal step before achieving the melt phase.

Storage and Stability

Proper storage extends shelf life from days to months.

Table 1: Desiccant Efficiency for Py·HCl Storage

DesiccantEfficiencySuitabilityNotes
P₂O₅ (Phosphorus Pentoxide) HighRecommended Chemically reacts with water.[3][4][5][6] Best for long-term storage.[6]
KOH (Potassium Hydroxide) MediumGoodAlso absorbs acid fumes. Keep pellets fresh.
Silica Gel LowPoorNot strong enough for highly hygroscopic salts.
CaCl₂ MediumModerateAcceptable for short term, but P₂O₅ is superior.

Protocol:

  • Store in a glass jar with a Teflon-lined cap.

  • Place the jar inside a secondary desiccator containing P₂O₅.

  • Wrap the cap junction with Parafilm or electrical tape.

Analytical Considerations

A. Karl Fischer (KF) Titration [3]

  • Interference: Pyridine is a component of traditional KF reagents (acting as a buffer), so the Py[6]·HCl salt itself does not chemically interfere.

  • pH Concern: Py·HCl is acidic.[7] If the KF solvent system becomes too acidic (pH < 5), the reaction rate slows.[8][9]

  • Solution: Use a buffered KF solvent (containing imidazole) to maintain optimal pH for the titration.[10]

B. NMR Spectroscopy

  • Solvent: Do not use CDCl₃ unless the salt is verified dry and soluble (often poor solubility).

  • Recommendation: Use DMSO-d₆ . It dissolves the salt readily.

  • Water Peak: Expect a water peak. If the water peak integral is >0.3 relative to the pyridine protons (for a 10mg sample), the salt is too wet for sensitive chemistry.

References

  • Preparation of Anhydrous Pyridine Hydrochloride. Organic Syntheses, Coll. Vol. 4, p.444 (1963).

  • Cleavage of Aryl Methyl Ethers.Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 4.3.
  • Karl Fischer Titration Mechanism. Sigma-Aldrich Technical Bulletin.

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2009). Butterworth-Heinemann.
  • Handling of Hygroscopic Pharmaceutical Materials.Journal of Pharmaceutical Sciences. [General Reference for Hygroscopicity Management]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 2-Chlorooxazolo[4,5-c]pyridine derivatives

Technical Support Ticket: #SOL-OX45C-001 Subject: Solubility Optimization for 2-Chlorooxazolo[4,5-c]pyridine & Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3][4] Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #SOL-OX45C-001 Subject: Solubility Optimization for 2-Chlorooxazolo[4,5-c]pyridine & Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2][3][4]

Introduction: The "Brick Dust" Challenge

Welcome to the Heterocycle Solvation Helpdesk. You are likely here because your 2-Chlorooxazolo[4,5-c]pyridine (or a related analog) is behaving like "brick dust"—refusing to dissolve in aqueous media or crashing out of DMSO stocks upon dilution.

The Root Cause: The oxazolo[4,5-c]pyridine core is a planar, electron-deficient fused heteroaromatic system.[1][2][3][4] Its insolubility stems from two competing forces:[3][4]

  • High Crystal Lattice Energy: The planar structure facilitates strong

    
    -
    
    
    
    stacking interactions in the solid state, requiring significant energy to break the crystal lattice.[2][3]
  • Low Aqueous Solvation: The pyridine nitrogen is the only significant hydrogen bond acceptor.[2][3] The 2-chloro substituent increases lipophilicity (LogP ~1.[2][3]8) and reduces the polarity needed for water interaction.[2][3]

This guide provides three distinct workflows to resolve this: Chemical Modification (Permanent Fix), Salt Formation (The pKa Trap), and Formulation (The Workaround).[1][3][4]

Decision Matrix: Selecting Your Strategy

Before proceeding, identify your end-goal. Solubilizing the reactant (2-Cl precursor) requires different tactics than solubilizing a drug candidate (derivative).[1][2]

SolubilityDecisionTree Start Start: Define Application Goal What is the end goal? Start->Goal Synthesis Synthetic Intermediate (Using 2-Cl as reactant) Goal->Synthesis Chemical Synthesis BioAssay Biological Assay (In vitro / In vivo) Goal->BioAssay Screening SolventChoice Use Aprotic Polar Solvents (DMF, DMSO, NMP) Synthesis->SolventChoice Modifiable Can you modify structure? BioAssay->Modifiable YesMod Strategy A: Chemical Modification (S_NAr Displacement) Modifiable->YesMod Yes (Lead Opt) NoMod Is the pKa > 3.0? Modifiable->NoMod No (Fixed Scaffold) Salt Strategy B: Salt Formation (Mesylate/HCl) NoMod->Salt Yes Formulation Strategy C: Formulation (Cyclodextrins/PEG) NoMod->Formulation No (Too Weak Base)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental intent.

Strategy A: Chemical Modification (The "Permanent Fix")[1][2][4]

If you are in the Lead Optimization phase, the most robust solution is to utilize the reactivity of the 2-chlorine atom.[3][4] The C2 position in oxazolo[4,5-c]pyridine is highly electrophilic due to the electron-withdrawing nature of the fused oxazole and pyridine rings.[1][2][3][4]

The Fix: Displace the chlorine with a solubilizing amine via Nucleophilic Aromatic Substitution (


).[2][4]

Recommended Solubilizing Moieties:

  • Morpholine: Moderate solubility, lowers LogP.[2][3][4]

  • N-Methylpiperazine: High solubility, introduces a basic center (pKa ~9.[1][2][3][4]0) for easy salt formation.[2][3]

  • Piperidine-4-carboxylic acid: Introduces a zwitterionic character (high aqueous solubility at neutral pH).[1][2][3]

Protocol: S_NAr Displacement of 2-Cl
  • Stoichiometry: Dissolve 1.0 eq of 2-Chlorooxazolo[4,5-c]pyridine in anhydrous DMF or DMAc (0.2 M concentration).

  • Base: Add 2.5 eq of DIPEA (Diisopropylethylamine). Note: Inorganic bases like

    
     may be used but often result in heterogeneous mixtures that slow kinetics.[2][3][4]
    
  • Nucleophile: Add 1.2 eq of the solubilizing amine (e.g., N-methylpiperazine).

  • Reaction: Heat to 80–100°C for 2–6 hours. Monitor by LCMS.[2][3]

    • Troubleshooting: If conversion is slow, add a catalytic amount (0.1 eq) of KI or CsF to activate the leaving group.[1][3][4]

  • Workup: Pour into water. If the product precipitates, filter.[3][4] If not, extract with EtOAc/DCM.[3][4]

Strategy B: Salt Formation (The "pKa Trap")

Critical Warning: The pyridine nitrogen in oxazolo[4,5-c]pyridine is weakly basic .[1][2][3][4]

  • Estimated pKa: ~2.5 – 3.5.[2][3]

  • Reasoning: The fused oxazole ring is electron-withdrawing, pulling electron density away from the pyridine nitrogen, making it difficult to protonate compared to a standard pyridine (pKa ~5.2).[1][3][4]

Implication: Weak acids (Tartaric, Citric) will NOT form stable salts.[1][2][3][4] You must use strong acids with low pKa values to drive protonation and prevent hydrolysis in solution [1].[2][3]

Salt Selection Guide
Acid TypepKa (Acid)SuitabilityNotes
Methanesulfonic (Mesylate) -1.9High Best for lipophilic bases.[1][2][3] Often breaks lattice energy effectively.[2][3]
Hydrochloric (HCl) -6.0Medium Good, but "Common Ion Effect" in saline (NaCl) can cause precipitation in vivo.[1][2][3][4]
Sulfuric (Sulfate) -3.0Medium Can form hydrates; watch for hygroscopicity.[2][3]
Citric/Tartaric ~3.0Low Avoid. Acid is too weak to protonate the scaffold stably.[2][3]
Micro-Scale Salt Screening Protocol
  • Dissolve 10 mg of free base in minimal THF or Acetone.

  • Add 1.05 eq of acid (e.g., 1M MsOH in THF).

  • Cool to 4°C. If precipitate forms, filter and dry.[2][3]

  • Validation: Resuspend 1 mg of salt in 1 mL water. Measure pH. If pH < 2.0, the salt is likely stable.[3][4] If pH > 3-4, the salt has likely hydrolyzed back to free base.[1][2][3][4]

Strategy C: Formulation (The "Workaround")

If you cannot modify the molecule and salt formation fails, you must rely on encapsulation or cosolvents.[3][4]

Preferred Vehicle: Sulfobutylether- -Cyclodextrin (SBECD/Captisol)

Cyclodextrins encapsulate the lipophilic aromatic core, shielding it from water while the hydrophilic exterior dissolves.[1][2][3][4]

Protocol:

  • Prepare a 20% (w/v) SBECD solution in 50 mM Phosphate Buffer (pH 4.0).

  • Add compound (from DMSO stock or micronized powder) to reach 1–5 mg/mL.[2][3]

  • Vortex for 5 mins, then Sonicate for 20 mins at room temperature.

  • Optional: If solution remains cloudy, adjust pH to 3.0 (to assist partial protonation) or add 5% PEG400.[1][2][3][4]

Alternative: Cosolvent System (Intravenous/Intraperitoneal)[1][2][4]
  • Composition: 5% DMSO + 40% PEG400 + 55% Water.[2][3]

  • Order of Addition (CRITICAL):

    • Dissolve compound in DMSO (Clear solution).[2][3]

    • Add PEG400 (Clear solution).[2][3]

    • Slowly add Water with rapid stirring. (Adding water too fast causes irreversible precipitation).[2][3]

Troubleshooting & FAQ

Q1: My compound dissolves in DMSO, but precipitates immediately when added to cell media (DMEM).

  • Diagnosis: This is "Crash-out" due to the high lattice energy.[2][3]

  • Fix:

    • Lower the final DMSO concentration to <0.5%.[2][3]

    • Pre-dilute the DMSO stock into serum-free media first, vortex rapidly, then add serum. Serum proteins (Albumin) can bind the compound and prevent precipitation, but high concentrations of DMSO can denature these proteins locally.[1][3][4]

Q2: I see a "cloudy" suspension even after adding acid.

  • Diagnosis: You likely formed an insoluble salt (e.g., Hydrochloride salt might be less soluble than the Mesylate in that specific solvent) or the acid concentration is insufficient to maintain protonation.[1][3][4]

  • Fix: Switch to a counter-ion with a larger lipophilic tail, such as Tosylate or Napsylate , which can disrupt the crystal lattice more effectively than the small chloride ion [2].[1][3][4]

Q3: Can I use the 2-Chloro derivative directly for animal studies?

  • Warning: The 2-Chloro group is a "structural alert" for reactivity (alkylating agent potential).[1][2][3] It may react with glutathione or proteins in vivo (toxicity).[2][3] It is strongly recommended to substitute the Cl with a stable group (e.g., -OMe, -NMe2) unless the Cl is essential for binding.[1][2][3][4]

References

  • Serajuddin, A. T. (2007).[2][3][4] Salt formation to improve drug solubility.[2][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4] Link

  • Elder, D. P., et al. (2010).[1][3][4] The utility of sulfonate salts in drug development.[2][3] Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1][3][4] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1][3][4] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3][4] Link

  • Savjani, K. T., et al. (2012).[1][3][4] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3] Link

For further assistance, please reply to this ticket with your LCMS data and solvent conditions.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Chlorooxazolopyridines

Executive Summary & Core Directive The Problem: 2-chlorooxazolo[4,5-b]pyridines are potent electrophiles designed for nucleophilic aromatic substitution (SNAr). However, this same reactivity makes them thermodynamically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Problem: 2-chlorooxazolo[4,5-b]pyridines are potent electrophiles designed for nucleophilic aromatic substitution (SNAr). However, this same reactivity makes them thermodynamically unstable in the presence of moisture. The C2-chlorine bond is highly labile; upon exposure to ambient humidity, it hydrolyzes to form the thermodynamically stable oxazolone (or ring-opened hydroxy-amide), releasing corrosive HCl gas in the process.

The Solution: Storage is not passive; it is an active containment strategy. You must treat this compound as a "masked acid chloride." This guide provides the causal logic, storage protocols, and troubleshooting steps required to maintain compound integrity.

The Mechanism: Why Hydrolysis Occurs

To prevent degradation, you must understand the enemy. The 2-position of the oxazole ring is activated by two electronegative heteroatoms (oxygen and nitrogen) and the electron-deficient pyridine ring.

When water (nucleophile) encounters the C2 position, it does not merely "wet" the surface; it initiates a cascade reaction.

Hydrolysis Pathway Diagram

HydrolysisMechanism Reactant 2-Chlorooxazolopyridine (Electrophilic C2) Intermed Tetrahedral Intermediate Reactant->Intermed Nucleophilic Attack Water H2O (Ambient Moisture) Water->Intermed Product Oxazolone / Hydroxy-pyridine Intermed->Product Cl- Elimination HCl HCl Gas (Autocatalyst) Intermed->HCl Byproduct HCl->Reactant Acid Catalysis (Feedback Loop)

Figure 1: The hydrolytic cascade. Note the "Autocatalyst" loop: released HCl protonates the pyridine nitrogen, making the remaining material even more electrophilic and accelerating degradation.

Storage Protocols: The "Zero-Moisture" Standard

Do not rely on the original vendor packaging once opened. Follow this self-validating storage system.

Standard Operating Procedure (SOP-ST-02)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression. Low temps reduce the rate of nucleophilic attack by water vapor.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid. Nitrogen (N2) is lighter and diffuses away faster.
Container Amber Glass + Teflon Seal Amber blocks UV (which can radicalize the C-Cl bond). Teflon prevents HCl corrosion of the cap liner.
Desiccant P2O5 or Activated Sieves Silica gel is often insufficient for highly sensitive chlorides. Use a vacuum desiccator for long-term storage.
The "Thaw-Rule" (Crucial)

Never open a cold bottle.

  • Remove the vial from the freezer.

  • Place it in a desiccator.

  • Allow it to warm to room temperature (approx. 30-60 mins).

    • Why? Opening a cold bottle condenses atmospheric moisture directly onto the solid, initiating immediate hydrolysis.

Troubleshooting & FAQs

This section addresses specific anomalies reported by users in the field.

Scenario A: "The solid has turned from white to yellow/orange and is sticky."
  • Diagnosis: Advanced Hydrolysis.

  • Mechanism: The yellow color often indicates the formation of the pyridone/oxazolone species and conjugated impurities. The "stickiness" is due to the hygroscopic nature of the HCl salts formed during decomposition.

  • Action: Do not use. Purification (recrystallization) is difficult because the impurities are structurally similar. Resynthesize or repurchase.

Scenario B: "My LCMS shows a mass of M-Cl+OH (M+17 loss of Cl, gain of OH)."
  • Diagnosis: On-column Hydrolysis.

  • Explanation: The acidic mobile phase (0.1% Formic Acid) combined with water in the reverse-phase column can hydrolyze the compound during the analysis.

  • Validation: Run the sample using a non-aqueous method (e.g., GC-MS or normal phase LC) or use Quantitative NMR (qNMR) in CDCl3 or DMSO-d6 (dried over sieves) to verify if the hydrolysis is real or an artifact of the analysis.

Scenario C: "Can I make a stock solution in DMSO?"
  • Answer: Only with extreme caution.

  • Risk: DMSO is hygroscopic. "Dry" DMSO from a bottle opened a week ago likely contains enough water to hydrolyze your compound overnight.

  • Protocol: Use a fresh ampoule of anhydrous DMSO. Store the solution at -80°C. If the solution turns yellow, discard it.

Experimental Workflow: Handling Decision Tree

Use this logic flow to determine if your material is safe to use.

HandlingLogic Start Start: 2-Chlorooxazolopyridine CheckColor Visual Inspection: Is it White/Off-White? Start->CheckColor CheckSticky Is it Free-Flowing? CheckColor->CheckSticky Yes Purify Discard / Repurchase CheckColor->Purify No (Yellow/Orange) qNMR Validation: Run qNMR (CDCl3) CheckSticky->qNMR Yes CheckSticky->Purify No (Sticky/Clumped) Use Proceed to Reaction (Use Anhydrous Conditions) qNMR->Use Purity > 95% qNMR->Purify Purity < 95%

Figure 2: Pre-experiment validation workflow.

Synthesis & Re-Purification Notes

If you must synthesize or purify the compound, note that standard silica gel chromatography can be destructive due to the acidity of silica silanols.

  • Neutralization: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites.

  • Eluent: Avoid alcohols (MeOH/EtOH) if possible, as they can undergo nucleophilic attack (alcoholysis) similar to water. Use Ethyl Acetate/Hexanes or DCM.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 2-Chlorobenzoselenazole and 2-Chlorobenzothiazole. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride Safety Data Sheet. Retrieved from

  • Larkin, J., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines. Environmental Science & Technology. Retrieved from

  • ChemScene. (n.d.). Product Information: 2-Chlorooxazolo[4,5-b]pyridine.[3][4] Retrieved from

  • Coudert, P., et al. (2001). Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Yields in SNAr Reactions with 2-Chlorooxazolo[4,5-c]pyridine

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions with 2-Chlorooxazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions with 2-Chlorooxazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you achieve optimal yields and purity in your experiments.

I. Foundational Understanding: FAQs

This section addresses common questions regarding the reactivity and handling of 2-Chlorooxazolo[4,5-c]pyridine in SNAr reactions.

Q1: What makes 2-Chlorooxazolo[4,5-c]pyridine a viable substrate for SNAr reactions?

A1: The reactivity of 2-Chlorooxazolo[4,5-c]pyridine in SNAr reactions is governed by the electronic properties of the fused heterocyclic system. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] The fusion of the electron-withdrawing oxazole ring further activates the pyridine core, particularly at the C2 and C4 positions relative to the pyridine nitrogen. This activation is crucial for the addition-elimination mechanism of SNAr, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex).[1]

Q2: Which position on the oxazolo[4,5-c]pyridine core is the most reactive for SNAr?

A2: In a 2-chloro-substituted pyridine, the C2 position is activated towards nucleophilic attack. The nitrogen atom in the pyridine ring withdraws electron density, making the ortho (C2) and para (C4) positions electrophilic. For 2-Chlorooxazolo[4,5-c]pyridine, the chlorine atom is at the activated C2 position, making it the site of substitution.

Q3: How does the chloro leaving group compare to other halogens in this reaction?

A3: For SNAr reactions, the reactivity of the leaving group is often counterintuitive compared to SN1/SN2 reactions. The general trend for halogens is F > Cl ≈ Br > I.[1] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is accelerated by more electronegative atoms that increase the electrophilicity of the carbon atom. While a fluoro-substituted analog might be more reactive, 2-Chlorooxazolo[4,5-c]pyridine is often a good balance of reactivity and substrate availability.

Q4: What are the best general starting conditions for an SNAr reaction with this substrate?

A4: A good starting point for an SNAr reaction with 2-Chlorooxazolo[4,5-c]pyridine would be:

  • Nucleophile: 1.2-2.0 equivalents

  • Base: 2.0-3.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

  • Solvent: A polar aprotic solvent such as DMF, DMSO, or NMP.

  • Temperature: Start at room temperature and gradually increase to 80-120 °C if no reaction is observed. Reactions on less reactive pyridine systems often require heating.[1][2]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Guide 1: Low or No Conversion to Product

Low or no conversion is a common issue. The following workflow can help you diagnose and solve the problem.

Workflow for Diagnosing Low Conversion

low_conversion_workflow start Start: Low/No Conversion check_reagents Are Reagents of Good Quality? start->check_reagents check_activation Is the Nucleophile/Base System Optimal? check_temp Is the Reaction Temperature Sufficient? check_activation->check_temp Yes stronger_base Use a Stronger, Non-Nucleophilic Base (e.g., K2CO3 -> Cs2CO3 -> NaH) check_activation->stronger_base No increase_temp Increase Temperature Incrementally (e.g., 80°C -> 120°C -> 150°C) check_temp->increase_temp No end Successful Reaction check_temp->end Yes check_solvent Is the Solvent Appropriate? check_solvent->check_activation Yes change_solvent Switch to a Higher-Boiling Polar Aprotic Solvent (e.g., DMF -> DMSO) check_solvent->change_solvent No check_reagents->check_solvent Yes purify_reagents Purify Starting Materials and Dry Solvent check_reagents->purify_reagents No increase_temp->end stronger_base->check_temp change_solvent->check_activation purify_reagents->check_solvent

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:
  • Problem: Insufficient Nucleophilicity

    • Cause: The chosen nucleophile may be too weak, or its nucleophilicity is being suppressed. Thiols and primary/secondary amines are generally good nucleophiles for this reaction. Alcohols are weaker and often require conversion to the corresponding alkoxide.

    • Solution:

      • Increase Nucleophile Equivalents: Using a larger excess of the nucleophile (e.g., 3-5 equivalents) can drive the reaction forward.

      • Base Selection: The base is critical for deprotonating the nucleophile (e.g., an alcohol or thiol) or scavenging the HCl byproduct (for amine nucleophiles). Ensure your base is strong enough to deprotonate the nucleophile but is not overly basic to cause side reactions. For alcohol nucleophiles, using a strong base like sodium hydride (NaH) to pre-form the alkoxide can be effective. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.

      • Solvent Effects: Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding. Ensure you are using a polar aprotic solvent like DMF or DMSO.[3]

  • Problem: Insufficient Reaction Temperature

    • Cause: SNAr reactions on less activated aromatic systems often have a significant activation energy barrier. 2-chloropyridines are known to be less reactive than other heteroaryl chlorides and may require heating.[4]

    • Solution:

      • Incremental Heating: If the reaction is not proceeding at room temperature, gradually increase the temperature to 80 °C, then 120 °C, monitoring the reaction by TLC or LC-MS at each stage.

      • Microwave Irradiation: Microwave-assisted synthesis can often accelerate these reactions, reducing reaction times and potentially improving yields.

  • Problem: Poor Solubility

    • Cause: If the starting material or nucleophile is not fully dissolved, the reaction will be slow and incomplete.

    • Solution:

      • Solvent Choice: Switch to a solvent in which all components are fully soluble at the reaction temperature. DMSO is an excellent solvent for many SNAr reactions due to its high polarity and boiling point.

      • Sonication: Using an ultrasonic bath can help to dissolve solids and increase the reaction rate.

Guide 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products.

Common Side Reactions and Solutions:
Side Product/ReactionProbable CauseRecommended Solution
Hydrolysis of Chloro Group Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Running the reaction under an inert atmosphere (N₂ or Ar) can also help.
Reaction with Solvent Using a nucleophilic solvent (e.g., an alcohol) in the presence of a strong base.Always use a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, NMP, or acetonitrile.
Ring Opening Harsh reaction conditions (e.g., very high temperatures or strongly basic/nucleophilic conditions) can potentially lead to the opening of the oxazole or pyridine ring, especially if there are other activating groups.[5]Use the mildest conditions possible. Screen temperatures and bases to find the optimal balance between reaction rate and selectivity. Avoid using strongly nucleophilic bases if possible.
Di-substitution (if applicable) If your nucleophile contains a second reactive site, you may observe further reactions.Protect the second reactive site on your nucleophile before the SNAr reaction and deprotect it in a subsequent step.
Visualizing the SNAr Mechanism

Understanding the mechanism can help in predicting and avoiding side reactions.

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Guide 3: Difficult Product Purification

Even with a high-yielding reaction, purification can be a challenge.

  • Problem: Residual High-Boiling Solvent (DMF/DMSO)

    • Cause: DMF and DMSO have high boiling points and can be difficult to remove under standard rotary evaporation.

    • Solution:

      • Aqueous Work-up: After the reaction is complete, pour the mixture into a separatory funnel with water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The DMF/DMSO will partition into the aqueous layer. Repeat the aqueous wash several times.

      • Lyophilization: If your product is stable, co-evaporation with water or lyophilization can effectively remove residual DMSO.

  • Problem: Product is a Salt or Highly Polar

    • Cause: The product may be protonated by acidic byproducts or may itself be a highly polar molecule.

    • Solution:

      • Neutralizing Wash: During the aqueous work-up, wash the organic layer with a dilute solution of NaHCO₃ or Na₂CO₃ to neutralize any acid and deprotonate the product.

      • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica gel, reverse-phase chromatography (e.g., C18) may be a more effective purification method.

III. Protocol Example: Amination of 2-Chlorooxazolo[4,5-c]pyridine

This is a general protocol that can be adapted for various primary and secondary amines.

Materials:
  • 2-Chlorooxazolo[4,5-c]pyridine (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • To a flame-dried reaction vessel, add 2-Chlorooxazolo[4,5-c]pyridine and Cesium Carbonate.

  • Seal the vessel and purge with an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by the amine nucleophile.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • If no reaction is observed by TLC/LC-MS, heat the mixture to 80-100 °C.

  • Monitor the reaction progress every 1-2 hours until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Directed nucleophilic aromatic substitution reaction. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved March 7, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2012). PMC. Retrieved March 7, 2026, from [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001). ARKIVOC. Retrieved March 7, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Oxazolo[4,5-C]pyridine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (2006). PMC. Retrieved March 7, 2026, from [Link]

  • Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive SNAr Processes. (2012). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI. Retrieved March 7, 2026, from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Eurasian Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]

  • Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Haloselectivity of Heterocycles. (n.d.). Baran Lab, Scripps Research. Retrieved March 7, 2026, from [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1]. (2025). Preprints.org. Retrieved March 7, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). University of Texas at Dallas. Retrieved March 7, 2026, from [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2020). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (2017). European Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • 14.4: Competing (Side) Reactions in Nucleophilic Substitutions. (2020). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved March 7, 2026, from [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • SNAr Reactions of Pyridine Practice Problems. (n.d.). StudySmarter. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Failures in Oxazolopyridine Synthesis

Welcome to the Technical Support Center for oxazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the critical cyclization step. The following question-and-answer format directly addresses specific experimental failures, offering explanations grounded in reaction mechanisms and providing actionable protocols to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you might be facing in the lab. Each question is followed by a detailed explanation of potential causes and step-by-step guidance to resolve the issue.

Question 1: Why is my oxazolopyridine yield consistently low, or why am I observing no product formation at all?

Low to no product yield is one of the most common yet frustrating outcomes in heterocyclic synthesis. The root causes often lie in the reaction conditions, the nature of the starting materials, or the stability of intermediates.

Potential Cause 1: Inadequate Reaction Conditions

The cyclization to form the oxazole ring often requires specific conditions to proceed efficiently. This can include the choice of dehydrating agent, solvent, and temperature.

  • Expertise & Experience: Many classical methods for oxazolopyridine synthesis involve the condensation of an aminopyridinol with a carboxylic acid derivative. These reactions are typically promoted by strong acids like polyphosphoric acid (PPA) at high temperatures.[1] However, these harsh conditions can lead to substrate decomposition, especially with sensitive functional groups.[1][2]

  • Troubleshooting Steps:

    • Evaluate Your Dehydrating Agent: If using a strong acid like PPA or concentrated sulfuric acid results in decomposition (indicated by tar formation), consider milder alternatives.[2] Phosphorus oxychloride (POCl₃) is a common and effective reagent for the cyclization of amide precursors.[3][4] Another option is using propylphosphonic anhydride (T3P), which can facilitate cyclization under microwave-assisted conditions.[5]

    • Optimize Reaction Temperature: High temperatures can promote side reactions and decomposition.[6] If you suspect this is the issue, try lowering the reaction temperature and monitoring the progress by Thin Layer Chromatography (TLC). Conversely, some cyclizations require significant thermal energy to overcome the activation barrier. A stepwise increase in temperature while monitoring the reaction can help identify the optimal range.

    • Solvent Selection: The solvent plays a crucial role in solubility and reaction kinetics.[7] For cyclizations involving dehydrating agents like POCl₃, a non-protic solvent is necessary. In other cases, high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be effective, although they can be difficult to remove.[8]

Potential Cause 2: Poor Leaving Group or Insufficient Nucleophilicity

The intramolecular cyclization is essentially a nucleophilic attack of the hydroxyl group onto an activated carbonyl, or a related intramolecular nucleophilic substitution.

  • Expertise & Experience: The efficiency of the cyclization is dependent on both the nucleophilicity of the attacking atom (the oxygen of the hydroxyl group) and the quality of the leaving group on the electrophilic partner.

  • Troubleshooting Steps:

    • Pre-activation of the Carboxylic Acid: If you are starting from a carboxylic acid, it needs to be activated. This is often achieved in situ by reagents like POCl₃, which converts the amide into a more electrophilic species.

    • Consider Alternative Starting Materials: Instead of condensing an aminopyridinol with a carboxylic acid, an alternative approach is the cyclization of a pre-formed amide.[3] This can sometimes provide a cleaner reaction. Another strategy involves the intramolecular nucleophilic substitution of a nitro group, which can be an efficient method under mild conditions.[9][10]

Potential Cause 3: Instability of Starting Materials or Intermediates

  • Expertise & Experience: The starting aminopyridinols can be susceptible to oxidation. Intermediates, such as Schiff bases formed during the reaction, can be unstable and may revert to the starting materials or undergo side reactions.[6]

  • Troubleshooting Steps:

    • Ensure Purity of Starting Materials: Impurities can inhibit the reaction or lead to byproducts.[7] Recrystallize or purify your starting materials if their purity is in doubt.

    • Inert Atmosphere: If you suspect oxidation is an issue, conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Anhydrous Conditions: Moisture can hydrolyze reactive intermediates or deactivate dehydrating agents.[11] Ensure all glassware is oven-dried and use anhydrous solvents.

Question 2: My reaction is forming multiple products, leading to a complex mixture that is difficult to purify. How can I improve the selectivity?

The formation of multiple products can arise from competing reaction pathways, such as the formation of regioisomers or byproducts from side reactions.

Potential Cause 1: Formation of Regioisomers

  • Expertise & Experience: When using substituted aminopyridinols, the cyclization can sometimes occur in multiple ways, leading to different regioisomers. The regioselectivity is often influenced by the electronic and steric properties of the substituents on the pyridine ring.

  • Troubleshooting Steps:

    • Analyze the Directing Effects of Substituents: Electron-donating groups can activate the pyridine ring towards electrophilic attack, while electron-withdrawing groups can deactivate it. Consider how the substituents on your starting materials might influence the site of cyclization.

    • Modify the Synthetic Strategy: It may be necessary to introduce blocking groups to prevent reaction at undesired positions, which can then be removed in a subsequent step. Alternatively, a different synthetic route that offers better regiocontrol might be required.

Potential Cause 2: Competing Side Reactions

  • Expertise & Experience: Besides the desired cyclization, other reactions can occur under the reaction conditions. For example, intermolecular condensation can lead to oligomers or polymers, especially at high concentrations.

  • Troubleshooting Steps:

    • Adjust Reaction Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.

    • Optimize the Order of Reagent Addition: In some cases, adding one reagent slowly to the reaction mixture can help to control the concentration of reactive intermediates and minimize side reactions.[12]

Question 3: I have successfully formed my oxazolopyridine product, but I am struggling with the purification. What are the best practices?

Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

  • Expertise & Experience: The choice of purification method depends on the properties of your compound and the impurities present.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most common method for purifying organic compounds.[6]

      • Solvent System Optimization: Use TLC to find an eluent system that provides good separation between your product and impurities. A typical starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

      • Silica Gel Choice: Standard silica gel is acidic and can sometimes cause decomposition of sensitive compounds. If you suspect this is happening, consider using neutral alumina or a deactivated silica gel.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[6] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.

    • Acid-Base Extraction: If your oxazolopyridine has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid. The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to oxazolopyridines?

A1: Several methods exist for the synthesis of the oxazolopyridine core.[9][10] A common approach is the cyclization of a 2-functionalized 3-hydroxypyridine or a 3-functionalized 2-aminopyridine.[9][10] Another strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor.[9][10] More modern methods include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a key C-N or C-O bond prior to cyclization.[8][13]

Q2: How do I choose the right catalyst for my cyclization reaction?

A2: The choice of catalyst depends heavily on the specific reaction. For acid-catalyzed dehydrative cyclizations, common choices include polyphosphoric acid, sulfuric acid, or phosphorus oxychloride.[1][3] For cross-coupling reactions to build the precursor, palladium catalysts with specialized phosphine ligands (e.g., XPhos, SPhos) are often used for Buchwald-Hartwig aminations, while copper catalysts are employed in Ullmann-type couplings.[8][14][15]

Q3: What analytical techniques are most useful for monitoring the reaction progress?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of most organic reactions in real-time.[16] It allows you to quickly assess the consumption of starting materials and the formation of products. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information about the molecular weights of the components in your reaction mixture, helping to identify intermediates and byproducts.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.[3]

Q4: Are there any safety precautions I should be aware of when working with the reagents for oxazolopyridine synthesis?

A4: Yes, many of the reagents used in these syntheses are hazardous.

  • Phosphorus oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids (e.g., H₂SO₄, PPA): Are corrosive and can cause severe burns. Always add acid to water slowly, never the other way around.

  • Palladium Catalysts: While generally not highly toxic, they can be expensive and some are air-sensitive. Handle them under an inert atmosphere if necessary.

  • Solvents: Many organic solvents are flammable and can be toxic. Always work in a well-ventilated area, preferably a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizations and Protocols

General Reaction Workflow

The following diagram illustrates a typical workflow for troubleshooting oxazolopyridine synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Desired Outcome Low/No Yield Low/No Yield Check Reagents Check Reagents Low/No Yield->Check Reagents Purity? Moisture? Optimize Conditions Optimize Conditions Low/No Yield->Optimize Conditions Temp? Solvent? Catalyst? Multiple Products Multiple Products Multiple Products->Optimize Conditions Dilution? Temp? Modify Strategy Modify Strategy Multiple Products->Modify Strategy Regioselectivity? Purification Issues Purification Issues Purification Method Purification Method Purification Issues->Purification Method Chromatography? Recrystallization? Pure Oxazolopyridine Pure Oxazolopyridine Check Reagents->Pure Oxazolopyridine Optimize Conditions->Pure Oxazolopyridine Modify Strategy->Pure Oxazolopyridine Purification Method->Pure Oxazolopyridine G cluster_0 Mechanism A Aminopyridinol + Activated Carboxylic Acid B Tetrahedral Intermediate A->B Nucleophilic Attack C Oxazolopyridine B->C Dehydration

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Oxazolopyridine Scaffolds

Ticket ID: OX-PD-REMOVAL-001 Status: Open Assigned Specialist: Senior Application Scientist The Core Problem: The "Sticky Nitrogen" Trap User Query: "I performed a Suzuki coupling on a 5-oxazolopyridine core. The reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-PD-REMOVAL-001 Status: Open Assigned Specialist: Senior Application Scientist

The Core Problem: The "Sticky Nitrogen" Trap

User Query: "I performed a Suzuki coupling on a 5-oxazolopyridine core. The reaction worked (90% yield), but the crude product is grey/brown. Standard aqueous washes and Celite filtration only dropped Pd levels to 400 ppm. I need <10 ppm for the next biological assay. Why is this sticking so hard?"

Scientist Analysis: Oxazolopyridines present a "perfect storm" for palladium retention. Unlike simple aryls, your scaffold contains multiple Lewis-basic nitrogen sites (the pyridine N and the oxazole N). These act as potent ligands, coordinating to the Pd(II) species with higher affinity than standard phosphine ligands.

When you wash with water or brine, the Pd is not free salt; it is tightly bound to your product as a Pd-Product complex . To remove it, you must introduce a "scavenger" ligand with a thermodynamic affinity for Pd that is orders of magnitude higher than your oxazolopyridine nitrogens.

Diagnosis & Assessment (Module 1)

Before attempting remediation, confirm your baseline and target.

Regulatory Targets (ICH Q3D Guidelines)
Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm
Diagnostic Workflow

Do not rely on color. A "white" solid can still contain 200 ppm Pd.

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard.[1]

  • Qualitative (Rapid): XRF (X-ray Fluorescence) can give a quick +/- readout during process optimization but lacks the sensitivity for final release (<10 ppm).

Troubleshooting Knowledge Base (Module 2)

Issue A: "I used Activated Carbon, but I lost 30% of my product."

Root Cause: Activated carbon is non-specific. It relies on physisorption (surface area). Oxazolopyridines are often flat, heteroaromatic systems that intercalate well into graphite sheets, leading to high product loss. The Fix: Switch to Chemisorption . Use functionalized silica or polymer resins (Scavengers).[1][2][3] These bond chemically to the metal, leaving the organic product in solution.

Issue B: "I added Thiol-Silica, but the Pd levels didn't drop after 1 hour."

Root Cause: Kinetic barrier. The Pd-Oxazolopyridine bond is stable. At room temperature, the ligand exchange rate (Product


 Scavenger) is too slow.
The Fix: 
  • Heat: Increase temperature to 50–60°C. This overcomes the activation energy for ligand exchange.

  • Solvent: Ensure the product is fully dissolved. Scavengers work at the solid-liquid interface; if your product is precipitated, the Pd is trapped inside the crystal lattice.

Issue C: "My product coordinates to everything. Nothing works."

Root Cause: The chelation effect is too strong for monodentate scavengers (like simple thiols). The Fix: Use a Tridentate Scavenger . Trimercaptotriazine (TMT) or DMT (Dimercaptotriazine) forms a highly stable, insoluble complex with Pd, effectively "ripping" it off the pyridine nitrogen.

Visualizing the Solution

Workflow Decision Tree

Follow this logic to select the correct purification method based on your stage and scale.

Pd_Removal_Workflow Start Crude Reaction Mixture (Oxazolopyridine Product) Check_Solubility Is Product Soluble in Organic Solvents (THF/EtOAc)? Start->Check_Solubility Scavenger_Route Add Functionalized Silica (Thiol or DMT) Check_Solubility->Scavenger_Route Yes Wash_Route Aqueous Wash with L-Cysteine or NAC Check_Solubility->Wash_Route No (Slurry) Heat_Step Heat to 50°C (4-12h) Scavenger_Route->Heat_Step Filter Filter Scavenger (Pd remains on solid) Heat_Step->Filter Test Test Pd (ICP-MS) Filter->Test Wash_Route->Test Precipitate_TMT TMT Precipitation (Add TMT-Na salt) Precipitate_TMT->Filter Success < 10 ppm Release Batch Test->Success Pass Fail > 10 ppm Recrystallize Test->Fail Fail Fail->Precipitate_TMT Try Stronger Method

Caption: Decision matrix for selecting palladium removal strategies based on product solubility and initial purification failure.

Validated Protocols (Module 3)

Protocol 1: Silica-Supported Scavenging (The Standard)

Best for: Soluble products, mid-to-late stage purification.

Materials:

  • Scavenger: SiliaMetS® Thiol or SiliaMetS® DMT (Dimercaptotriazine).

  • Solvent: THF, Ethyl Acetate, or MeOH (Must dissolve product).[4]

Steps:

  • Dissolution: Dissolve crude product in 10 volumes of solvent.

  • Loading: Add scavenger at 5-10 wt% relative to the crude mass (or 4 equivalents relative to residual Pd if known).

  • Incubation: Stir at 50°C for 4–12 hours. Note: Room temperature is often insufficient for pyridine-bound Pd.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the silica.

  • Analysis: Concentrate filtrate and test via ICP-MS.

Protocol 2: The TMT "Crash" (The Heavy Hammer)

Best for: Stubborn Pd complexes where silica fails, or for bulk API.

Materials:

  • Reagent: 2,4,6-Trimercapto-s-triazine (TMT), sodium salt (TMT-Na3).

  • Mechanism: TMT forms a highly insoluble 3D polymer network with Pd.

Steps:

  • Prep: Dissolve product in organic solvent.

  • Addition: Add aqueous solution of TMT-Na3 (0.1–0.3 equivalents relative to Pd).

  • Reaction: Stir vigorously for 1 hour. A flocculent precipitate (Pd-TMT complex) will form.

  • Filtration: Filter the mixture through Celite. The Pd is trapped in the filter cake; the product passes through.

  • Polishing: If the filtrate is still colored, treat with activated carbon (Darco KB-B) for 30 mins to catch colloidal TMT-Pd particles.

Protocol 3: L-Cysteine Wash (The Green Alternative)

Best for: Early intermediates, large scale cost-savings.

Steps:

  • Dissolution: Dissolve crude in EtOAc or isopropyl acetate.

  • Wash: Prepare a 5-10% aqueous solution of L-Cysteine (adjusted to pH 7-8).

  • Extraction: Wash the organic layer 3x with the Cysteine solution. The Cysteine zwitterion chelates Pd and pulls it into the aqueous phase.

  • Rinse: Wash organic layer with water/brine to remove residual cysteine.

Mechanism of Action

Understanding why we choose specific scavengers is critical. The diagram below illustrates the ligand exchange required to break the Pd-Oxazolopyridine interaction.

Ligand_Exchange Pd_Complex Pd-Product Complex (High Energy) Transition Transition State Pd_Complex->Transition Heat (Activation) Scavenger Scavenger (-SH / TMT) Scavenger->Transition Waste Pd-Scavenger (Precipitate) Transition->Waste Thermodynamic Sink Product Purified Oxazolopyridine Transition->Product Release

Caption: Ligand exchange mechanism. Heat provides activation energy to break the Pd-N bond; the Scavenger-Pd bond forms a thermodynamic sink (precipitate).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide. Link

  • Rosso, V. W., et al. (2006). Removal of Palladium from Pharmaceutical Intermediates by Polymer-Bound Trimercaptotriazine (MP-TMT).[5] Organic Process Research & Development, 10(6), 1258–1261. Link

Sources

Optimization

Solvent selection for recrystallizing 2-Chlorooxazolo[4,5-c]pyridine HCl

The following guide is designed as a specialized Technical Support Center resource. It addresses the purification of 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride , a sensitive heterocyclic salt often used as a scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the purification of 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride , a sensitive heterocyclic salt often used as a scaffold in kinase inhibitor development.

Subject: Solvent Selection & Protocol for 2-Chlorooxazolo[4,5-c]pyridine HCl Ticket Type: Advanced Method Development Applicable For: Discovery Chemistry, Process Development

Executive Summary: The Stability-Solubility Paradox

Recrystallizing 2-Chlorooxazolo[4,5-c]pyridine HCl presents a specific chemical challenge: balancing the high polarity of the hydrochloride salt with the electrophilic reactivity of the 2-chloro substituent.

  • The Solubility Requirement: As an HCl salt, the compound is highly polar, requiring protic solvents (Alcohols, Water) or high-dielectric aprotic solvents (DMSO, DMF, Acetonitrile) for dissolution.

  • The Stability Risk: The 2-position of the oxazolopyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) . Prolonged heating in nucleophilic solvents (like Methanol or Ethanol) can lead to solvolysis, replacing the Chlorine atom with an alkoxy group [1, 2].
    

Primary Recommendation: Use Acetonitrile (MeCN) or Isopropanol (IPA) as the primary solvent, with Methyl tert-butyl ether (MTBE) or Heptane as the antisolvent. Avoid Methanol and Water to minimize hydrolysis/alcoholysis risks.

Solvent Selection Matrix

The following table synthesizes solvent characteristics specifically for chloropyridine-type salts.

Solvent SystemSolubility Rating (Hot)Stability Risk (

)
Oiling Out RiskRecommendation Score
Methanol Very HighHigh (Methoxide formation)Low🔴 Avoid (Yield loss + degradation)
Ethanol HighModerateLow🟡 Caution (Limit heating time)
Isopropanol (IPA) Moderate/GoodLow (Steric bulk protects Cl)Moderate🟢 Recommended
Acetonitrile (MeCN) GoodNone (Non-nucleophilic)Low🟢 Excellent (Best for purity)
Water Very HighHigh (Hydrolysis)Low🔴 Avoid
Toluene/DCM InsolubleN/AHighAntisolvent Only
Decision Logic Visualization

The following diagram outlines the logical flow for selecting the optimal solvent based on your crude material's behavior.

SolventSelection Start Start: Crude 2-Cl-Oxazolopyridine HCl SolubilityTest Solubility Test (100 mg) Start->SolubilityTest CheckMeCN Dissolves in Hot MeCN? SolubilityTest->CheckMeCN CheckIPA Dissolves in Hot IPA? CheckMeCN->CheckIPA No (Insoluble) RouteMeCN Route A: Acetonitrile (Safest for Stability) CheckMeCN->RouteMeCN Yes (Clear solution) RouteIPA Route B: IPA + Antisolvent (Better Recovery) CheckIPA->RouteIPA Yes RouteEtOH Route C: Ethanol (Rapid) CheckIPA->RouteEtOH No (Needs higher polarity) RouteEtOH->RouteEtOH WARNING: Minimize Heat Duration

Figure 1: Solvent Selection Decision Tree. Acetonitrile is prioritized to prevent nucleophilic attack on the chloro-group.

Recommended Protocol: The "Safe-Heat" Method

This protocol minimizes thermal exposure to prevent degradation of the 2-Cl moiety.

Materials
  • Solvent A (Dissolver): Acetonitrile (Anhydrous preferred) OR Isopropanol.

  • Solvent B (Antisolvent): MTBE (preferred over Ether for safety) or EtOAc.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Procedure
  • Saturation Test: Place 100 mg of crude solid in a test tube. Add Solvent A dropwise while heating to boiling. If it dissolves in <1 mL, the solvent is too strong; switch to a mixture (e.g., 10:1 MeCN:MTBE).

  • Dissolution:

    • Place the bulk crude solid in the flask.

    • Add Solvent A (approx. 5-7 mL per gram of solid).

    • Heat to reflux (82°C for IPA, 82°C for MeCN).

    • Critical: Do not boil for >10 minutes. If solid remains, filter hot (remove inorganic salts) rather than adding excessive solvent.

  • Controlled Cooling:

    • Remove from heat and let the flask cool to room temperature on a cork ring (insulation prevents thermal shock).

    • Observation: If crystals form immediately, the solution was too concentrated (risk of trapping impurities). Re-heat and add 10% more solvent.

  • Antisolvent Addition (If needed):

    • If no crystals form at room temp, add Solvent B (MTBE) dropwise until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Solvent A to clear the solution.

  • Crystallization:

    • Place in a refrigerator (4°C) for 2 hours, then freezer (-20°C) overnight.

    • Note: Pyridine HCl salts often crystallize as needles.

  • Isolation:

    • Filter via Buchner funnel.[1] Wash with cold Solvent B (MTBE).

    • Dry under vacuum at 40°C. Do not exceed 50°C to prevent HCl loss or degradation.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as a sticky oil/gum at the bottom of the flask instead of crystals. Cause: The temperature dropped too fast, or the solvent polarity gap is too wide.

Correction Workflow:

OilingOut Oil Oiling Out Observed Reheat Re-heat to Reflux (Redissolve Oil) Oil->Reheat AddSolvent Add 10-20% More Polar Solvent (A) Reheat->AddSolvent Seed Add Seed Crystal at Cloud Point AddSolvent->Seed SlowCool Cool Very Slowly (Wrap flask in foil) Seed->SlowCool

Figure 2: Remediation workflow for oiling out events.

Issue 2: Loss of Chlorine (Hydrolysis/Solvolysis)

Symptom: LCMS shows a mass shift of -34/+31 (Methoxy) or -34/+17 (Hydroxy). Mechanism: The 2-position is activated by the ring nitrogen (pyridine) and the oxazole oxygen. Alcohol solvents act as nucleophiles.[2]

SNAr Substrate 2-Cl-Oxazolopyridine Intermediate Meisenheimer-like Intermediate Substrate->Intermediate + Heat Solvent ROH (MeOH/EtOH) Solvent->Intermediate Product 2-Alkoxy Derivative (Impurity) Intermediate->Product - HCl

Figure 3: Mechanism of impurity formation. Use of bulky alcohols (IPA) or aprotic solvents (MeCN) blocks this pathway.

Frequently Asked Questions (FAQ)

Q: Can I use water to wash the crystals? A: No. While the HCl salt is water-soluble, washing with water will dissolve your yield. Furthermore, wet pyridine salts are prone to hydrolysis. Wash with cold MTBE or Hexane.

Q: My salt is hygroscopic and becomes sticky on the filter. What do I do? A: Perform the filtration under a blanket of Nitrogen or Argon if possible. Immediately transfer the solid to a vacuum desiccator containing


 or KOH pellets to remove moisture and excess HCl.

Q: Why Acetonitrile? Isn't it for HPLC? A: Acetonitrile is a "Goldilocks" solvent for polar aromatics [3]. It has a high dielectric constant (dissolves salts hot) but poor solubility for salts cold. Crucially, it is non-nucleophilic , meaning it cannot chemically attack the sensitive C-Cl bond, unlike alcohols.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of 2-chloropyridines and mechanisms).
  • Spivey, A. (2018). Nucleophilic Aromatic Substitution on Pyridines. Imperial College London Chemistry Archives.

  • Reddit ChemPros Community. (2019). Recrystallization with two solvents: Acetonitrile utility.

  • BenchChem. (2025).[1] Protocol: Recrystallization of Chloropyridine Derivatives.

  • Fluorochem. (2024). Safety Data Sheet: 2-Chlorooxazolo[5,4-c]pyridine hydrochloride.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of Moisture-Sensitive Hydrochloride Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic principles, troubleshooting strategies, and validated protocols required to manage highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic principles, troubleshooting strategies, and validated protocols required to manage highly hygroscopic and deliquescent hydrochloride (HCl) salts during drug development and manufacturing.

Section 1: Core Mechanisms & Thermodynamics (FAQ)

Q: Why do hydrochloride (HCl) salts frequently exhibit severe moisture sensitivity compared to other salt forms (e.g., mesylates or sulfates)? A: The hygroscopicity of HCl salts is fundamentally driven by the high charge density and polarity of the chloride anion, which acts as an aggressive hydrogen bond acceptor. When exposed to atmospheric humidity, chloride ions readily form intermolecular hydrogen bonds with water molecules, facilitating the rapid adsorption and subsequent ingress of water into the crystal lattice[1]. This thermodynamic affinity often leads to hydrate formation or deliquescence if the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH)[2]. While HCl salt formation is a standard approach to improve the aqueous solubility of basic active pharmaceutical ingredients (APIs), it comes at the direct expense of physical stability, necessitating stringent environmental controls[1].

Q: How does moisture uptake mechanistically trigger the chemical degradation of amorphous HCl salts? A: In amorphous systems, absorbed moisture acts as a potent plasticizer. Water molecules interpose themselves between the API molecules, increasing the free volume and drastically lowering the glass transition temperature (


) of the system[3]. When the 

is depressed below the ambient storage temperature, the amorphous salt undergoes a phase transition from a rigid "glassy" state to a highly mobile "rubbery" state[1]. This exponential increase in molecular mobility accelerates solution-state kinetics, facilitating the hydrolytic cleavage of susceptible functional groups (e.g., esters, amides, lactones) and promoting irreversible physical instability, such as recrystallization into a less soluble thermodynamic form[3].

Section 2: Troubleshooting Storage & Stability Failures

Q: Our API batch failed the ICH Q1A(R2) accelerated stability test (40°C / 75% RH) due to caking and hydrolysis. How should we adjust our storage and packaging strategy? A: Failure at accelerated conditions indicates that the ambient humidity surpassed the API's CRH, leading to capillary condensation, deliquescence, and subsequent solution-state degradation[4].

  • Determine the CRH: Establish the exact CRH at 25°C and 40°C using Dynamic Vapor Sorption (DVS).

  • Modify Packaging: If the CRH is below 60%, the API cannot be stored in semi-permeable containers (like standard LDPE bags). You must switch to impermeable primary packaging, such as Alu/Alu blister packs or heat-sealed foil pouches with desiccant sachets, to maintain a microenvironment RH near 0%[3].

  • Regulatory Alignment: According to ICH Q1A(R2), if a "significant change" (such as caking or >5% chemical degradation) occurs during the 6-month accelerated study, you must conduct intermediate stability testing at 30°C / 65% RH for 12 months. However, if impermeable packaging is utilized, the sensitivity to external moisture is negated, and ambient humidity controls during testing may be bypassed[4].

Q: We are observing batch-to-batch variability in the degradation rate of our HCl salt during wet granulation. What is causing this, and how can we prevent it? A: Wet granulation introduces liquid water directly into the formulation matrix. This water can dissolve the highly soluble HCl salt, creating a localized saturated solution. Upon drying, the API may precipitate into a metastable amorphous form or an unintended hydrate, both of which possess lower activation energies for degradation[1]. Solution: Transition to a moisture-free manufacturing process. Implement direct compression, roller compaction (dry granulation), or use non-aqueous binder solutions (e.g., ethanolic PVP) to prevent the transient dissolution and phase transformation of the HCl salt during processing[1].

Section 3: Experimental Protocols

Protocol 1: Determination of Critical Relative Humidity (CRH) via Dynamic Vapor Sorption (DVS)

This self-validating protocol ensures the accurate identification of the deliquescence point to inform packaging choices.

  • Sample Preparation: Load 10–20 mg of the HCl salt into a tared quartz sample pan.

    • Self-Validation: Ensure the sample mass is recorded to a precision of ±0.1 µg to establish a reliable baseline.

  • Drying Phase: Equilibrate the sample at 0% RH using dry nitrogen gas at 25°C.

    • Causality: This removes surface-bound moisture without inducing thermal degradation. The phase is complete only when the mass change rate (

      
      ) is <0.002% per minute for at least 10 consecutive minutes.
      
  • Sorption Isotherm: Increase the RH in 5% increments from 0% to 90% RH. Hold at each step until equilibrium is reached (

    
     <0.002% / min).
    
  • Data Analysis: Plot the % mass change vs. RH. The CRH is identified as the inflection point where mass uptake increases exponentially (typically >5% mass gain within a single RH step), indicating the onset of deliquescence[2].

Protocol 2: Moisture-Free Handling and Packaging in a Glovebox

For highly deliquescent HCl salts (CRH < 30%), ambient handling will result in immediate moisture scavenging.

  • Environmental Purge: Transfer the sealed HCl salt container into a controlled glovebox. Purge the main antechamber with high-purity Argon until the internal oxygen sensor reads <1 ppm and the hygrometer reads <1% RH.

  • Equilibration: Allow the sealed API container to rest in the inert atmosphere for 30 minutes to ensure surface moisture on the container exterior is completely desorbed.

  • Aliquoting & Sealing: Open the container and weigh the API into pre-dried amber glass vials.

    • Self-Validation: Include a cobalt(II) chloride humidity indicator card in a dummy vial alongside the active samples; it must remain blue (dry) and not turn pink (hydrated) during the sealing process.

  • Capping: Seal the vials with PTFE-lined septa and crimp caps before removing them from the glovebox to ensure a hermetic seal.

Section 4: Quantitative Data Summaries

Table 1: Hygroscopicity Classification & Physical Implications[2]

ClassificationMoisture Uptake (at 80% RH, 25°C over 24h)Physical Implications & Handling Requirements
Non-hygroscopic < 0.2% w/wStable under standard ambient conditions.
Slightly hygroscopic 0.2% - 2.0% w/wMay require desiccant in secondary packaging.
Moderately hygroscopic 2.0% - 15.0% w/wRequires strict humidity control (<40% RH) during handling.
Very hygroscopic > 15.0% w/wProne to deliquescence; requires impermeable packaging (e.g., Alu/Alu).

Table 2: ICH Q1A(R2) Standard Stability Storage Conditions[4]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsEstablish primary shelf-life and degradation profile.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 MonthsConducted if "significant change" occurs during accelerated testing.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsInterrogate kinetic susceptibility and stress limits.

Section 5: Visualizations

G A Atmospheric Moisture (RH > CRH) B Adsorption to HCl Salt (Cl- H-bonding) A->B C Amorphous State B->C If Amorphous D Crystalline State B->D If Crystalline E Tg Depression (Plasticization) C->E F Deliquescence & Hydrate Formation D->F G Chemical Degradation (Hydrolysis) E->G Increased Mobility H Physical Instability (Crystallization/Caking) E->H F->G Solution-state kinetics F->H

Mechanism of moisture-induced physical and chemical degradation in HCl salts.

Workflow Start API Batch Synthesis DVS DVS Analysis Find CRH Start->DVS Pack Impermeable Packaging (Alu/Alu Blister) DVS->Pack CRH < 60% LongTerm Long-Term Storage 25°C / 60% RH Pack->LongTerm Accel Accelerated Testing 40°C / 75% RH Pack->Accel Eval Evaluate Physical/ Chemical Stability LongTerm->Eval 12 Months Accel->Eval 6 Months

ICH Q1A(R2) stability testing workflow for moisture-sensitive drug substances.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Role of excipients in moisture sorption and physical stability of solid pharmaceutical formulations Source: HELDA - University of Helsinki URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chlorooxazolo[4,5-c]pyridine HCl

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chlorooxazolo[4,5-c]pyridine HCl , a critical heterocyclic building block in drug discovery (e.g., for kinase inhibitors). Unlike standard d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Chlorooxazolo[4,5-c]pyridine HCl , a critical heterocyclic building block in drug discovery (e.g., for kinase inhibitors).

Unlike standard datasheets, this guide focuses on comparative structural verification —demonstrating how to unequivocally distinguish this specific regioisomer and salt form from its free base, isomers, and common hydrolysis impurities using NMR spectroscopy.

Core Analysis: The 1H NMR Profile

The structural identity of 2-Chlorooxazolo[4,5-c]pyridine HCl relies on a distinct spin system that separates it from its [4,5-b] and [5,4-b] isomers.

Predicted Spectral Assignments (DMSO-d₆)

Note: Chemical shifts are representative for the HCl salt form in highly polar solvents.

Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
H-2 9.20 – 9.50 Singlet (s) 1H-Diagnostic Peak. Isolated proton between Pyridine N and fusion C.
H-6 8.80 – 9.00 Doublet (d)1H


-proton to Pyridine N; deshielded by salt formation.[1]
H-5 7.90 – 8.10 Doublet (d)1H


-proton; couples to H-6.[2]
NH⁺ 12.0 – 14.0 Broad Singlet1H-Pyridinium proton (exchangeable with D₂O).[2]

Technical Insight: The presence of the H-2 Singlet is the primary "Go/No-Go" signal for the [4,5-c] fusion. If this signal appears as a doublet or multiplet, the scaffold is likely the [4,5-b] isomer.

Comparative Analysis: Performance vs. Alternatives

This section compares the target spectrum against three critical "alternatives" encountered during synthesis: the Free Base, the Regioisomer, and the Hydrolysis Impurity.

Comparison A: HCl Salt vs. Free Base

Objective: Confirm salt formation and stoichiometry.

FeatureFree Base (2-Chlorooxazolo[4,5-c]pyridine)HCl Salt (Target Product)Mechanism
H-2 Shift

8.6 – 8.8 ppm

9.2 – 9.5 ppm (+0.6 ppm )
Protonation of Pyridine N reduces electron density, deshielding

-protons.
H-6 Shift

8.4 – 8.6 ppm

8.8 – 9.0 ppm (+0.4 ppm )
Inductive effect of cationic nitrogen.[2]
Solubility High in CDCl₃Poor in CDCl₃; requires DMSO-d₆/D₂OIonic lattice energy.[2]

Protocol Tip: If the shifts in DMSO-d₆ appear "between" the Free Base and Salt values, the salt may have dissociated. Add 1-2 drops of concentrated DCl or TFA-d to the NMR tube to force the equilibrium fully to the protonated form for accurate assignment.[2]

Comparison B: Regioisomer Discrimination ([4,5-c] vs. [4,5-b])

Objective: Verify the fusion site of the oxazole ring.

  • Target ([4,5-c]): Fused at the 3,4-position of pyridine.[3]

    • Spin System:Isolated Singlet (H-2) + AX System (H-5, H-6) .

    • Logic: H-2 has no vicinal neighbors.[2]

  • Alternative ([4,5-b]): Fused at the 2,3-position of pyridine.

    • Spin System:AMX or ABC System (3 contiguous protons).

    • Logic: H-4, H-5, and H-6 are all adjacent. You will see three coupled signals (typically dd, dd, dd), with NO singlets .

Comparison C: Purity Analysis (Hydrolysis Detection)

Objective: Detect the common impurity Oxazolo[4,5-c]pyridin-2(3H)-one (arising from displacement of Cl by water).[4]

SignalTarget (2-Cl) Impurity (2-Oxo / Hydrolyzed) Detection Limit
H-2 Shift ~9.3 ppm (Sharp)~8.5 ppm (Broad/Shifted)~1-2% (via NMR)
Symmetry Distinct aromatic splittingBroadening due to lactam-lactim tautomerism-

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T compliant), follow this step-by-step protocol.

Step 1: Solvent Selection

  • Do NOT use CDCl₃: The HCl salt is sparingly soluble, leading to poor signal-to-noise and potential aggregation broadening.

  • Use DMSO-d₆: Ensures full solubility and stabilizes the pyridinium cation.[2]

  • Optional: MeOD (Methanol-d₄) can be used, but the exchangeable NH⁺ signal will disappear.

Step 2: Sample Preparation

  • Weigh 5–10 mg of the solid HCl salt.[2]

  • Dissolve in 0.6 mL DMSO-d₆ .

  • Critical Check: Ensure the solution is clear. Turbidity indicates free base contamination or inorganic salts (e.g., NaCl from workup).

Step 3: Acquisition Parameters

  • Scans: 16–64 (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 5 seconds to allow full relaxation of the isolated H-2 singlet for accurate integration.

  • Pulse Angle: 30° or 45°.

Visual Logic: Isomer Assignment Workflow

The following diagram illustrates the decision logic for assigning the structure based on the aromatic region of the NMR spectrum.

NMR_Assignment_Logic Start Crude Product Spectrum (Aromatic Region 7.0 - 9.5 ppm) CheckSinglet Is there an isolated Singlet? Start->CheckSinglet Branch_No NO Singlet (All signals are doublets/triplets) CheckSinglet->Branch_No 3 contiguous protons Branch_Yes YES Singlet present CheckSinglet->Branch_Yes 1 isolated proton Conclusion_45b Likely [4,5-b] Isomer (Fusion at 2,3-pyridine) Branch_No->Conclusion_45b CheckCoupling Analyze Doublets Coupling (J) Branch_Yes->CheckCoupling Conclusion_45c CONFIRMED: [4,5-c] Isomer (Target Structure) CheckCoupling->Conclusion_45c 2 Vicinal Doublets (J~5.5Hz) Conclusion_54c Possible [5,4-c] Isomer (Requires NOE/HMBC to distinguish) CheckCoupling->Conclusion_54c Ambiguous Shifts

Figure 1: Decision tree for distinguishing oxazolopyridine regioisomers using 1H NMR splitting patterns.

References

  • Sigma-Aldrich. 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride Product Data. Retrieved from .

  • Fluorochem. 2-Chlorooxazolo[5,4-c]pyridine hydrochloride Data Sheet. Retrieved from .

  • Katcka, M. & Urbanski, T.NMR Spectra of Pyridine, Picolines and Hydrochlorides. Bulletin de l'Académie Polonaise des Sciences, 1968. (Foundational text on Pyridine vs. Pyridinium shifts).
  • PubChem. Oxazolo[4,5-c]pyridine Compound Summary. National Library of Medicine.[2] Retrieved from .

  • BenchChem. Troubleshooting NMR Peak Assignments for Pyridinium Salts. Retrieved from .

Sources

Comparative

Comprehensive Guide: 13C NMR Characterization of Oxazolo[4,5-c]pyridine Systems

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for oxazolo[4,5-c]pyridine ring systems , designed for researchers in medicinal chemistry and structural elucidation. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts for oxazolo[4,5-c]pyridine ring systems , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Structural Significance

The oxazolo[4,5-c]pyridine scaffold represents a critical "privileged structure" in drug discovery, serving as a bioisostere for purines and an isostere of the more common oxazolo[4,5-b]pyridine. Its unique electronic distribution—defined by the fusion of an electron-rich oxazole ring with an electron-deficient pyridine ring across the c-bond (C3–C4)—results in distinct NMR signatures essential for regioisomeric differentiation.

This guide focuses on the [4,5-c] isomer, distinguishing it from its [4,5-b], [5,4-b], and [5,4-c] counterparts through diagnostic 13C NMR chemical shifts.

Structural Analysis & Numbering Scheme

Understanding the IUPAC numbering is prerequisite to interpreting the NMR data. The fusion occurs at the 3,4-position of the pyridine ring.

Core Scaffold Visualization

OxazoloPyridine cluster_0 Oxazolo[4,5-c]pyridine Numbering O1 O (1) C2 C (2) O1->C2 N3 N (3) C2->N3 C3a C (3a) N3->C3a C4 C (4) C3a->C4 C7a C (7a) C3a->C7a fusion N5 N (5) C4->N5 C6 C (6) N5->C6 C7 C (7) C6->C7 C7->C7a C7a->O1

Caption: Standard IUPAC numbering for the oxazolo[4,5-c]pyridine core. Note the bridgehead carbons C3a and C7a.[1]

Comparative 13C NMR Chemical Shifts

The following data aggregates experimental values for the oxazolo[4,5-c]pyridine core and its derivatives, contrasted with common isomers to facilitate structural verification.

Table 1: Diagnostic 13C NMR Shifts (ppm)

Solvent: CDCl₃ or DMSO-d₆ (as noted).[2][3][4] Reference: TMS (0 ppm).[5]

PositionCarbon TypeOxazolo[4,5-c]pyridine (2-Ph derivative)Oxazolo[4,5-b]pyridine (Isomer)Oxazolo[5,4-b]pyridine (Isomer)
C-2 Oxazole C=N160.4 – 168.5 163.0 – 165.0158.0 – 161.0
C-3a Bridgehead139.0 – 142.0 155.0 – 158.0125.0 – 128.0
C-7a Bridgehead148.0 – 153.0 115.0 – 118.0150.0 – 153.0
C-4 Pyridine CH139.0 – 140.0 N/A (Bridgehead)120.0 – 122.0
C-6 Pyridine CH145.0 – 146.0 118.0 – 120.0145.0 – 147.0
C-7 Pyridine CH105.0 – 115.0 119.0 – 121.0N/A (Bridgehead)

Key Diagnostic Features:

  • C-2 Resonance: The C-2 carbon is the most deshielded signal (typically >160 ppm), characteristic of the N=C-O moiety.

  • Bridgehead Distinction:

    • In [4,5-c] , the bridgeheads (C3a/C7a) are both quaternary aromatic carbons. C7a is typically more deshielded (~150 ppm) due to the adjacent oxygen.

    • In [4,5-b] , C3a is adjacent to the pyridine nitrogen, shifting it significantly downfield (~155 ppm).

  • Pyridine Ring Carbons: The C-4 position in the [4,5-c] system appears as a CH signal around 140 ppm, whereas in the [4,5-b] system, the equivalent position is a bridgehead.

Experimental Protocols & Synthesis

To obtain high-quality NMR data, the synthesis of the core scaffold is often required. Below is a validated protocol for synthesizing 2-substituted oxazolo[4,5-c]pyridines , which are stable precursors for characterization.

Protocol: Cyclization of 3-Amino-4-hydroxypyridine

Principle: This reaction relies on the condensation of a carboxylic acid derivative with the ortho-aminophenol moiety of the pyridine.

Reagents:

  • Substrate: 3-Amino-4-hydroxypyridine (or 3-amino-pyridin-4-one tautomer).

  • Cyclizing Agent: Benzoic acid (for 2-Ph) or Triethyl orthoformate (for unsubstituted C-2).

  • Catalyst: Polyphosphoric acid (PPA) or PPE (Polyphosphate ester).

Step-by-Step Workflow:

  • Preparation: Mix 3-amino-4-hydroxypyridine (1.0 eq) with benzoic acid (1.1 eq) in PPA (10-15 volumes).

  • Cyclization: Heat the mixture to 140–160 °C for 4–6 hours. Monitor by TLC (the product is less polar than the starting aminopyridine).

  • Work-up:

    • Cool to room temperature.

    • Pour onto crushed ice/water.

    • Neutralize with NH₄OH (conc.) to pH ~8 to precipitate the free base.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).

  • Characterization: Dissolve ~10 mg in CDCl₃ or DMSO-d₆ for 13C NMR (100 MHz+ recommended due to quaternary carbons).

Synthetic Pathway Diagram

Synthesis Start 3-Amino-4-hydroxypyridine Intermediate Amide Intermediate (Transient) Start->Intermediate Acylation Reagent R-COOH / PPA (150°C) Product Oxazolo[4,5-c]pyridine (2-substituted) Intermediate->Product Cyclodehydration (-H2O)

Caption: General synthetic route for accessing the oxazolo[4,5-c]pyridine core.

Factors Affecting Chemical Shifts

When analyzing derivatives, consider these electronic effects:

  • Substituent at C-2:

    • Alkyl (Methyl/Ethyl): C-2 shifts upfield to ~162 ppm.

    • Aryl (Phenyl): C-2 shifts downfield to ~168 ppm (conjugation).

    • Carbonyl (2-one): If the ring is oxidized to the oxazol-2(3H)-one , the C-2 signal shifts to ~154 ppm (urea-like character) and the pyridine ring carbons will show significant shielding due to the loss of aromaticity in the oxazole ring.

  • Solvent Effects:

    • DMSO-d₆: Often causes a slight downfield shift (+0.5 to 1.0 ppm) for polar carbons (C-2, C-7a) compared to CDCl₃ due to hydrogen bonding interactions with the ring nitrogens.

References

  • Photochemistry of 2-phenyloxazolo[4,5-c]pyridine. Journal of Organic Chemistry, 1972, 37(11), 1832–1833.[6] (Primary source for 2-phenyl derivative data).[1][7]

  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine.Royal Society of Chemistry (RSC) Advances, Supporting Information.

  • Synthesis of substituted oxazolo[4,5-b]pyridine derivatives.Arkivoc, 2001.

  • PubChem Compound Summary: Oxazolo[4,5-c]pyridine. (General identifiers and physical properties).

Sources

Validation

LC-MS Fragmentation Patterns of Chlorooxazolopyridines: A Technical Comparison Guide

Topic: LC-MS Fragmentation Patterns of Chlorooxazolopyridines Content Type: Publish Comparison Guide Executive Summary Chlorooxazolopyridines represent a critical scaffold in medicinal chemistry, particularly as intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Patterns of Chlorooxazolopyridines Content Type: Publish Comparison Guide

Executive Summary

Chlorooxazolopyridines represent a critical scaffold in medicinal chemistry, particularly as intermediates for kinase inhibitors and GPCR modulators. However, their structural rigidity and isomeric diversity (e.g., [4,5-b] vs. [5,4-b] fusions) pose significant analytical challenges. This guide provides a definitive comparison of fragmentation behaviors, distinguishing features, and optimized protocols for analyzing these heterocycles via LC-MS/MS.

Analytical Challenges & Structural Considerations

The core challenge in analyzing chlorooxazolopyridines lies not in detection, but in structural differentiation . The presence of the chlorine atom introduces a distinct isotopic signature, but the fused oxazole-pyridine core creates rigid isomers that often co-elute.

The Isomer Problem

Two primary isomers dominate drug discovery efforts. Their mass spectra are identical in


 but diverge in 

product ion ratios.
FeatureOxazolo[4,5-b]pyridineOxazolo[5,4-b]pyridine
Structure Oxygen attached to Pyridine C2Oxygen attached to Pyridine C3
Polarity Generally lower (elutes later on C18)Generally higher (elutes earlier on C18)
Protonation Site Pyridine Nitrogen (primary)Pyridine Nitrogen (primary)
Key Challenge Distinguishing from [5,4-b] isomerDistinguishing from [4,5-b] isomer
Comparative Analysis: Fragmentation Pathways

This section compares the mechanistic behaviors of the chlorooxazolopyridine core against standard benzoxazole references and between its own isomers.

Comparison A: Chlorooxazolopyridine vs. Benzoxazole (Reference)
  • Benzoxazole: Fragments primarily via loss of CO (28 Da) followed by HCN (27 Da).

  • Chlorooxazolopyridine: Follows the same initial ring opening but is complicated by the chlorine substituent.

    • Observation: The loss of CO is the Base Peak in almost all spectra at moderate Collision Energy (CE: 20-30 eV).

    • Deviation: Unlike benzoxazoles, the pyridine nitrogen stabilizes the charge, often suppressing the subsequent loss of HCN in favor of retaining the pyridine core.

Comparison B: Isomer Differentiation ([4,5-b] vs. [5,4-b])

Differentiation relies on the Relative Abundance Ratio (RAR) of the secondary fragments.

  • Pathway 1: Ring Contraction (Loss of CO). Both isomers lose CO to form a radical cation (if EI) or a protonated resonance hybrid (if ESI).

  • Pathway 2: Halogen Loss.

    • [4,5-b] Isomer: The proximity of the oxazole oxygen to the pyridine nitrogen creates an electronic push that favors the retention of the Chlorine atom. Result: High intensity

      
       ion; low intensity 
      
      
      
      ion.
    • [5,4-b] Isomer: The electronic environment destabilizes the C-Cl bond slightly more during fragmentation. Result: Higher relative abundance of the dechlorinated fragment

      
      .
      
Comparison C: Ionization Modes (ESI vs. APCI)
ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Sensitivity Superior. The pyridine nitrogen is highly basic (

), protonating readily in acidic mobile phases.
Moderate. Good for non-polar derivatives but less sensitive for the core scaffold.
Fragmentation Soft. Produces predominantly

. Requires CID for structural data.
Harder. Often shows thermal degradation or in-source fragmentation (loss of Cl).
Recommendation Primary Choice for quantitative PK/PD studies.Secondary Choice. Use only if matrix suppression in ESI is unmanageable.
Mechanistic Visualization (Graphviz)

The following diagram details the competing fragmentation pathways for a generic 2-chlorooxazolo[4,5-b]pyridine derivative.

FragmentationPathway cluster_legend Pathway Probability Precursor Precursor Ion [M+H]+ (m/z X) (Oxazole Intact) Intermediate Ring Opening [M+H-CO]+ (m/z X-28) Precursor->Intermediate -CO (28 Da) Retro-Diels-Alder-like Fragment_Cl Dechlorination [M+H-Cl]+ (m/z X-35/37) Precursor->Fragment_Cl -HCl or Cl• (High Energy) Fragment_HCN Pyridine Core [M+H-CO-HCN]+ (m/z X-55) Intermediate->Fragment_HCN -HCN (27 Da) Ring Contraction Intermediate->Fragment_Cl -Cl High Probability High Probability Low Probability Low Probability

Caption: Primary fragmentation pathway involves initial loss of carbonyl (CO) followed by hydrogen cyanide (HCN). Direct dechlorination is a minor competing pathway.

Detailed Experimental Protocols

To ensure reproducibility, the following self-validating protocol utilizes the Chlorine isotope pattern as an internal quality control check.

Protocol A: LC-MS/MS Acquisition Parameters
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL DMSO (Stock).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry (MS):

    • Source: ESI Positive Mode (

      
      ).[2]
      
    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the parent ion and the deep fragments.

Protocol B: Data Validation (The "Rule of 3")

Before interpreting fragmentation, validate the precursor ion using the Chlorine Isotope Rule:

  • Identify the monoisotopic peak (

    
    ).
    
  • Identify the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     peak.[3]
    
  • Validation Criteria: The intensity of

    
     must be approximately 3x  the intensity of 
    
    
    
    .
    • If Ratio

      
       1:1: You likely have a dichloro- impurity or a different halogen.
      
    • If Ratio > 10:1: The chlorine has been lost in-source (check desolvation temperature).

Summary Data Table: Characteristic Ions

The following table summarizes the expected ions for a theoretical 2-chlorooxazolo[4,5-b]pyridine (


 Da).
Fragment Descriptionm/z (approx)Relative Abundance (%)Origin
Precursor Ion

155 / 157100 (Base in MS1)Protonated Parent
Loss of CO 127 / 12980 - 100 (Base in MS2)Oxazole ring opening
Loss of CO + HCN 100 / 10240 - 60Secondary fragmentation
Loss of Cl 120< 10Homolytic cleavage
Pyridine Ring Fragment 7820 - 30Collapse of pyridine core
References
  • Differentiating Isomers using High Resolution Mass Spectrometry. LCMS.cz. [Link]

  • Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. [Link]

  • Fragmentation in Mass Spectrometry. Wikipedia. [Link]

  • Structure and fragmentation of b2 ions in peptide mass spectra (Oxazolone mechanism). PubMed. [Link]

Sources

Comparative

Comparative Guide: Reactivity of 2-Chlorooxazolo[4,5-c]pyridine vs. [4,5-b] Isomer

This guide provides an in-depth technical comparison of the reactivity profiles of 2-chlorooxazolo[4,5-c]pyridine and its isomer 2-chlorooxazolo[4,5-b]pyridine , specifically focusing on their utility in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2-chlorooxazolo[4,5-c]pyridine and its isomer 2-chlorooxazolo[4,5-b]pyridine , specifically focusing on their utility in medicinal chemistry and nucleophilic aromatic substitution (


) susceptibility.

Executive Summary

In drug discovery, the oxazolopyridine scaffold serves as a critical bioisostere for purines and benzoxazoles. While both the [4,5-c] and [4,5-b] isomers appear structurally similar, they exhibit drastically different reactivity profiles at the C-2 position.

  • 2-chlorooxazolo[4,5-b]pyridine is highly reactive toward nucleophiles due to the para-like electronic communication between the pyridine nitrogen and the C-2 electrophilic center. It is the preferred scaffold for rapid library generation via

    
    .
    
  • 2-chlorooxazolo[4,5-c]pyridine is significantly less reactive. The meta-like relationship of the pyridine nitrogen disrupts resonance stabilization of the Meisenheimer intermediate, often necessitating high temperatures, strong bases, or palladium catalysis for functionalization.

Structural & Electronic Analysis

The reactivity difference is governed by the position of the pyridine nitrogen relative to the oxazole ring.

Electronic Topography

The following Graphviz diagram illustrates the structural orientation and the resonance pathways available for the anionic intermediate during nucleophilic attack.

G cluster_0 Oxazolo[4,5-b]pyridine (High Reactivity) cluster_1 Oxazolo[4,5-c]pyridine (Low Reactivity) struct_b Structure: [4,5-b] Pyridine N at pos 4 (Adjacent to bridgehead) inter_b Meisenheimer Complex Negative charge on N3 struct_b->inter_b Nu- Attack at C2 stab_b Resonance Stabilization Charge delocalizes to Pyridine N4 inter_b->stab_b Direct Conjugation struct_c Structure: [4,5-c] Pyridine N at pos 6 (Meta to bridgehead) inter_c Meisenheimer Complex Negative charge on N3 struct_c->inter_c Nu- Attack at C2 no_stab_c No Resonance Stabilization Charge trapped on Oxazole inter_c->no_stab_c Inductive Effect Only

Figure 1: Mechanistic basis for reactivity differences. The [4,5-b] isomer allows negative charge delocalization onto the pyridine nitrogen, lowering the activation energy for


.
Resonance Argument
  • [4,5-b] Isomer: The pyridine nitrogen (N4) is located at the position peri to the oxazole nitrogen (N3). Upon nucleophilic attack at C-2, the negative charge develops on N3. This charge can be delocalized through the bridgehead carbon directly onto the electronegative pyridine nitrogen (N4). This effectively stabilizes the transition state.

  • [4,5-c] Isomer: The pyridine nitrogen (N6) is "meta" relative to the bridgehead carbons involved in the oxazole fusion. There is no direct resonance contributor that places the negative charge on the pyridine nitrogen. The stabilization is purely inductive, which is insufficient for facile

    
     under mild conditions.
    

Reactivity Profile Comparison

Feature2-Chlorooxazolo[4,5-b]pyridine2-Chlorooxazolo[4,5-c]pyridine
Electrophilicity (C-2) High . Activated by two nitrogens.Moderate/Low . Activated primarily by oxazole N.
Primary Reaction Type Classical

(Addition-Elimination)
Pd-Catalyzed Cross-Coupling or High-Temp

Reaction Conditions (Amines) Mild (RT to 60°C), weak base (

)
Harsh (>100°C), strong base (NaH/Cs2CO3) or Catalyst
Yield (Typical) 85 - 95%40 - 65% (often requires optimization)
Side Reactions Minimal; clean conversion.Ring opening (oxazole hydrolysis) at high temp.
Commercial Availability High (Common building block)Limited (Often custom synthesized)

Experimental Protocols

Protocol A: Functionalization of the [4,5-b] Isomer (High Yield)

Best for: Rapid library synthesis, SAR exploration.

Objective: Synthesis of 2-morpholinooxazolo[4,5-b]pyridine.

  • Reagents:

    • Substrate: 2-Chlorooxazolo[4,5-b]pyridine (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

    • Solvent: Ethanol or DMF (anhydrous)

  • Procedure:

    • Dissolve 2-chlorooxazolo[4,5-b]pyridine (100 mg) in Ethanol (2 mL).

    • Add DIPEA followed by morpholine dropwise.

    • Stir at Room Temperature for 2 hours. (If reaction is slow, heat to 50°C).

    • Monitoring: TLC (Hexane/EtOAc 1:1) will show rapid consumption of starting material (

      
      ).
      
  • Workup:

    • Concentrate solvent in vacuo.[1][2]

    • Resuspend in water; filter the resulting precipitate.

    • Yield: Expect 90-95% as a white solid.

Protocol B: Functionalization of the [4,5-c] Isomer (Challenging)

Best for: Accessing novel IP space, specific binding pockets.

Objective: Synthesis of 2-morpholinooxazolo[4,5-c]pyridine. Note: Standard


 often fails or proceeds slowly. Buchwald-Hartwig coupling is recommended for consistency.
  • Reagents:

    • Substrate: 2-Chlorooxazolo[4,5-c]pyridine (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand: Xantphos or BINAP (10 mol%)

    • Base:

      
       (2.0 eq)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • In a glovebox or under Argon, combine substrate, morpholine, base, and catalyst/ligand in a sealed vial.

    • Add Dioxane (0.2 M concentration).

    • Heat to 100°C for 12-16 hours.

  • Workup:

    • Filter through a Celite pad to remove Pd residues.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

    • Yield: Expect 50-70%.

Strategic Decision Workflow

Use the following logic to select the appropriate isomer and synthetic route for your campaign.

Workflow Start Start: Scaffold Selection Decision Is the [4,5-c] geometry strictly required for target binding? Start->Decision RouteB Select [4,5-b] Isomer (Preferred) Decision->RouteB No / Flexible RouteC Select [4,5-c] Isomer (Challenging) Decision->RouteC Yes MethodB Method: Standard SnAr (Mild Base, 60°C) RouteB->MethodB MethodC1 Attempt SnAr (NaH, DMF, 120°C) RouteC->MethodC1 First Pass MethodC2 Switch to Pd-Catalysis (Buchwald-Hartwig) MethodC1->MethodC2 Low Yield / Decomp

Figure 2: Decision tree for synthetic planning. Always prioritize the [4,5-b] isomer for efficiency unless biological data mandates the [4,5-c] geometry.

References

  • Synthesis and Reactivity of Oxazolopyridines Source: Journal of Heterocyclic Chemistry Note: Detailed general methods for fusing oxazoles to pyridine rings.

  • Nucleophilic Aromatic Substitution on Heterocycles Source: Science of Synthesis (Thieme) Context: Mechanistic rules for

    
     on fused pyridine systems.
    
    
  • Oxazolo[4,5-b]pyridine Derivatives as GSK-3β Inhibitors Source: Archiv der Pharmazie (2017) Context: Example of [4,5-b] library generation using standard amine displacement.

  • Palladium-Catalyzed Amination of Electron-Deficient Heterocycles Source: Journal of the American Chemical Society Context: Protocols required for less reactive isomers like [4,5-c].

Sources

Validation

Beyond C18: A Comparative Guide to HPLC Method Development for Oxazolopyridine Purity Analysis

Oxazolopyridines are a highly versatile class of fused aromatic heterocycles that have gained significant traction in medicinal chemistry. From acting as potent inhibitors of fatty acid amide hydrolase (FAAH) 1 to servin...

Author: BenchChem Technical Support Team. Date: March 2026

Oxazolopyridines are a highly versatile class of fused aromatic heterocycles that have gained significant traction in medicinal chemistry. From acting as potent inhibitors of fatty acid amide hydrolase (FAAH) 1 to serving as core scaffolds for sn-1-diacylglycerol lipase α (DAGLα) inhibitors [[2]](), their structural properties make them highly effective drug candidates. However, these same structural properties—specifically their basic pyridine-type nitrogen and extended aromatic system—create unique challenges for High-Performance Liquid Chromatography (HPLC) purity analysis.

As a Senior Application Scientist, I often see method developers default to standard C18 columns and acidic mobile phases. While this "generic" approach works for many neutral molecules, it frequently fails for basic heterocycles, resulting in peak tailing, poor retention, and inadequate resolution of structurally similar synthetic impurities.

This guide objectively compares alternative HPLC method parameters—specifically stationary phase chemistries and mobile phase pH modifiers—to establish a robust, self-validating protocol for oxazolopyridine purity analysis.

Mechanistic Grounding: The Analytical Challenge of Oxazolopyridines

To develop a robust method, we must first understand the causality behind the chromatographic behavior of our analyte. Oxazolopyridines possess two critical features:

  • A Basic Nitrogen Center: The pyridine-type nitrogen in the oxazolopyridine ring is basic. Under standard acidic HPLC conditions (pH 2-3), this nitrogen becomes protonated. Protonated bases interact strongly with residual, unendcapped silanol groups on the silica support of the column, leading to severe peak tailing and unpredictable retention 3.

  • An Extended Aromatic System: The fused oxazole and pyridine rings create a dense, localized electron cloud. Standard alkyl phases (like C18) cannot exploit this feature, leaving valuable selectivity on the table.

Mechanism cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Column Analyte Oxazolopyridine Analyte C18 Hydrophobic Interactions (Van der Waals) Analyte->C18 Biph1 Hydrophobic Interactions Analyte->Biph1 Biph2 π-π Interactions (Aromatic Ring) Analyte->Biph2

Caption: Retention mechanisms of oxazolopyridine on C18 vs. Biphenyl stationary phases.

Comparative Analysis: Stationary Phases and Mobile Phase pH

Stationary Phase: C18 vs. Biphenyl

While the C18 column relies entirely on hydrophobic (van der Waals) interactions, Biphenyl stationary phases offer a mixed-mode retention mechanism. The biphenyl ligand provides strong


 interactions that are highly complementary to the aromatic rings of oxazolopyridines 4. When separating an oxazolopyridine active pharmaceutical ingredient (API) from its des-bromo or regioisomer impurities, the 

selectivity of a biphenyl column routinely outperforms the purely hydrophobic selectivity of a C18.
Mobile Phase pH: Acidic (TFA) vs. Basic (Ammonium Bicarbonate)

For basic compounds, maintaining a mobile phase pH above 7.5 suppresses the ionization of the basic nitrogen 5. By utilizing a high-pH buffer like 10 mM Ammonium Bicarbonate (pH 9.0), the oxazolopyridine remains in its neutral state. This significantly increases its hydrophobicity (enhancing retention) and prevents secondary ion-exchange interactions with silanols (drastically improving peak asymmetry).

Quantitative Performance Comparison

The following table summarizes the experimental data comparing these parameters during the method optimization for a model oxazolopyridine compound against a critical closely-eluting synthetic impurity.

Column ChemistryMobile Phase ModifierMobile Phase pHRetention Factor (

)
Peak Asymmetry (

)
Resolution (

)
Mechanistic Outcome
Standard C18 0.1% TFA2.02.11.621.4Ionized basic N causes silanol tailing; poor retention.
Standard C18 10 mM NH₄HCO₃9.04.51.151.8Neutralized N improves shape and retention, but lacks

selectivity.
Biphenyl 0.1% TFA2.03.81.352.2

interactions improve resolution, but acidic pH still causes slight tailing.
Biphenyl 10 mM NH₄HCO₃9.06.21.023.5 Optimal. Neutral N maximizes retention;

interactions maximize selectivity.

Data Interpretation: The combination of a Biphenyl column and a high-pH mobile phase provides a synergistic effect, yielding baseline resolution (


 > 2.0) and perfect peak symmetry (

~ 1.0).

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning the protocol itself contains internal checks (System Suitability, Blanks, and Orthogonal Detection) to prove the data is reliable before any sample is quantified.

Workflow Start Analyze Oxazolopyridine Structure (Basic N, Aromatic Ring) Phase1 Stationary Phase Screening C18 vs. Biphenyl Start->Phase1 Phase2 Mobile Phase pH Optimization Low pH (TFA) vs. High pH (NH4HCO3) Phase1->Phase2 Decision Resolution > 2.0 & Asymmetry 0.9-1.2? Phase2->Decision Optimize Adjust Gradient & Temperature Decision->Optimize No Validate Self-Validating Protocol (SST, Blank, Peak Purity) Decision->Validate Yes Optimize->Phase2

Caption: Workflow for oxazolopyridine HPLC method development and self-validation.

Step-by-Step Methodology

Phase 1: System Preparation and Baseline Validation

  • Column Installation: Install a high-pH stable Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm solid-core). Set the column oven to 35 °C to ensure reproducible mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with ammonium hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Method Blank Injection (Self-Validation Check 1): Inject 2 µL of the sample diluent (e.g., 50:50 Water:Acetonitrile). Run the full gradient. Causality: This proves that no ghost peaks or system contamination will interfere with the oxazolopyridine retention window.

Phase 2: Execution of the Optimized Gradient 4. Gradient Program:

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

  • 1.0 - 8.0 min: 5% to 95% B (Linear ramp to elute strongly retained aromatic impurities)

  • 8.0 - 10.0 min: 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration)

  • System Suitability Test (SST) (Self-Validation Check 2): Inject a known resolution mixture containing the oxazolopyridine API and its closest eluting impurity. The system is only validated for use if

    
     > 2.0 and 
    
    
    
    is between 0.9 and 1.2.

Phase 3: Sample Analysis and Orthogonal Confirmation 6. Sample Injection: Inject the synthesized oxazolopyridine samples at a target concentration of 0.5 mg/mL. 7. Peak Purity Analysis (Self-Validation Check 3): Utilize a Photodiode Array (PDA) detector scanning from 200-400 nm. Extract the UV spectrum across the leading edge, apex, and tailing edge of the oxazolopyridine peak. Causality: If the peak purity angle is less than the peak purity threshold, the method has successfully proven that the oxazolopyridine peak is homogeneous and not co-eluting with a hidden impurity.

Conclusion

When developing HPLC methods for complex basic heterocycles like oxazolopyridines, relying on a generic C18/TFA method often leads to analytical blind spots. By pairing a Biphenyl stationary phase (to exploit


 interactions) with a high-pH mobile phase  (to neutralize the basic nitrogen), chromatographers can achieve superior resolution, excellent peak shape, and a highly reliable purity profile. Incorporating self-validating steps such as rigorous SSTs and PDA peak purity checks ensures the utmost scientific integrity of the generated data.

References

1.4 2. 3 3. 5 4.1 5.2

Sources

Comparative

Publish Comparison Guide: Infrared Spectroscopy of Oxazole-Fused Pyridines

Executive Summary: The "Fingerprint" of Fusion In the high-stakes arena of drug discovery, oxazole-fused pyridines (e.g., oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine) have emerged as privileged scaffolds for kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fingerprint" of Fusion

In the high-stakes arena of drug discovery, oxazole-fused pyridines (e.g., oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine) have emerged as privileged scaffolds for kinase inhibitors and fluorophores. However, their structural rigidity and electronic conjugation present unique challenges for characterization.

While NMR remains the gold standard for connectivity, Infrared (IR) Spectroscopy is the superior tool for monitoring the electronic environment and reaction progress of these fused systems. This guide provides a technical comparison of the vibrational modes of oxazole-fused pyridines against their isolated parent heterocycles, offering a self-validating protocol for structural confirmation.

Theoretical Framework: Electronic Coupling & Bond Stiffening

To interpret the IR spectrum of a fused system, one must understand how fusion alters the force constants of the constituent rings.

  • Ring Strain & Hybridization: Fusing a 5-membered oxazole to a 6-membered pyridine introduces bond angle strain. This typically increases the

    
    -character of the C=N bonds, shifting stretching vibrations to higher frequencies (wavenumbers) compared to the isolated rings.
    
  • Conjugation Effects: The lone pair on the oxazole oxygen participates in the

    
    -system of the pyridine. This resonance can lower the frequency of the C-O-C stretch while intensifying the aromatic breathing modes.
    
  • Symmetry Breaking: Unlike symmetric bipyridines, the oxazole-pyridine fusion lacks inversion symmetry, making almost all vibrational modes IR-active (and often intense).

Comparative Spectral Analysis

The following data synthesizes experimental observations for the core scaffold. Note that substituents (e.g., -NH₂, -Ph) will superimpose additional bands.

Table 1: Vibrational Shift Analysis (Parent vs. Fused System)
Vibrational ModePyridine (Isolated)Oxazole (Isolated)Oxazolo[4,5-b]pyridine (Fused) Shift Logic
C=N Stretch 1580–1590 cm⁻¹1550–1580 cm⁻¹1620–1645 cm⁻¹ Blue Shift: Fusion increases bond order and ring strain, stiffening the C=N bond.
Aromatic C=C 1430–1480 cm⁻¹1480–1510 cm⁻¹1490–1530 cm⁻¹ Merger: The distinct ring modes couple into a global "skeletal" vibration.
C-O-C (Ether) N/A1090–1120 cm⁻¹1050–1080 cm⁻¹ Red Shift: Resonance delocalization into the pyridine ring weakens the C-O single bond character.
Ring Breathing ~990 cm⁻¹~1090 cm⁻¹1000–1025 cm⁻¹ Intensification: The dipole moment change is larger in the fused system, leading to a sharper, stronger band.
Table 2: Distinguishing Regioisomers

Differentiation between the [4,5-b] and [5,4-b] isomers is subtle but detectable in the fingerprint region due to different dipole vectors.

FeatureOxazolo[4,5-b]pyridineOxazolo[5,4-b]pyridineDiagnostic Value
C=N Intensity Medium-StrongVery Strong[5,4-b] often has a larger net dipole along the C=N bond axis.
Fingerprint (OOP) 780–820 cm⁻¹740–770 cm⁻¹Out-of-plane (OOP) C-H bending depends on the position of the nitrogen in the pyridine ring relative to the fusion.
High Freq C-H >3050 cm⁻¹ (Sharp)>3050 cm⁻¹ (Weak)Protons adjacent to ring nitrogens (alpha-protons) show sharper stretching bands.

Experimental Protocol: Self-Validating Acquisition

For rigid heterocyclic aromatics, standard ATR (Attenuated Total Reflectance) is convenient but often lacks the resolution for the fine fingerprint splitting required for isomer differentiation.

Method A: High-Resolution KBr Pellet (Recommended for Publication)
  • Why: Transmission IR avoids the refractive index corrections needed for ATR and provides superior resolution of sharp aromatic peaks.

  • Protocol:

    • Mix 1–2 mg of dry sample with 200 mg of spectroscopic grade KBr.

    • Grind in an agate mortar until the powder is non-reflective (avoids Christiansen effect).

    • Press at 10 tons for 2 minutes under vacuum.

    • Validation: The background at 2000–2500 cm⁻¹ should be flat ( >90% T). If sloping, particle size is too large.

Method B: Diamond ATR (Recommended for Routine QC)
  • Why: High throughput; ideal for monitoring reaction completion.

  • Protocol:

    • Place solid directly on the diamond crystal.

    • Apply maximum pressure (ensure good optical contact).

    • Validation: Check the C=N peak intensity. If Absorbance < 0.05, contact is poor.

Case Study: Monitoring Cyclization

A critical application is monitoring the cyclization of a pyridine-amide precursor into the oxazole-fused product using phosphorus oxychloride (


).
The "Disappearance-Appearance" Rule

This is a binary checkpoint for reaction success.

  • Start (Precursor): Strong Amide I band (1660–1690 cm⁻¹ ) and broad N-H stretch (3200–3400 cm⁻¹ ).

  • End (Product): Complete disappearance of Amide I/N-H. Appearance of sharp C=N (~1640 cm⁻¹ ) and C-O-C (~1060 cm⁻¹ ).

Visualization: Structural Elucidation Workflow

G Start Crude Reaction Mixture Prep Sample Prep (KBr vs ATR) Start->Prep Region1 Analyze 3200-3400 cm⁻¹ (N-H Region) Prep->Region1 Region1->Start N-H Present (Incomplete) Region2 Analyze 1650-1700 cm⁻¹ (C=O vs C=N) Region1->Region2 If N-H Absent Region2->Start Broad Band @ 1680 (Amide Remaining) Decision Structural Confirmation Region2->Decision Sharp Band @ 1640 No Broad C=O

Figure 1: Logic flow for validating oxazole ring closure via IR spectroscopy.

Visualization: Isomer Differentiation Logic

IsomerLogic Root Fused Core Confirmed? CheckFP Check Fingerprint (700-900 cm⁻¹) Root->CheckFP Iso45 Oxazolo[4,5-b] Likely CheckFP->Iso45 Peak @ ~800 cm⁻¹ Iso54 Oxazolo[5,4-b] Likely CheckFP->Iso54 Peak @ ~750 cm⁻¹

Figure 2: Simplified decision tree for distinguishing common regioisomers based on out-of-plane (OOP) bending modes.

References

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]

  • Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridine. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. MDPI. [Link]

Validation

Definitive Guide: Structural Validation of Regioisomeric Oxazolopyridines

Executive Summary Oxazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., GSK-3β inhibitors) due to their bioisosterism with purines. However, their synthesis—particularly via cyclization of aminoh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazolopyridines are privileged scaffolds in kinase inhibitor discovery (e.g., GSK-3β inhibitors) due to their bioisosterism with purines. However, their synthesis—particularly via cyclization of aminohydroxypyridines or multicomponent reactions—often yields regioisomeric mixtures (e.g., oxazolo[4,5-b]pyridine vs. oxazolo[5,4-b]pyridine).

Distinguishing these isomers is a notorious analytical bottleneck. Their identical molecular weights, similar polarities, and often silent 1H-13C HMBC correlations across the heteroatoms lead to frequent misassignment. This guide moves beyond standard 1D NMR, establishing a multi-tier validation protocol integrating


N-HMBC  and DFT-GIAO NMR prediction  to guarantee structural certainty.

Part 1: The Structural Challenge

The core difficulty lies in the "silent zone" of the fused ring system. In oxazolopyridines, the quaternary carbons at the fusion points often lack protons within a 3-bond radius, rendering standard HMBC blind to the connectivity between the pyridine and oxazole rings.

The Isomeric Landscape

The two most common regioisomers encountered in drug discovery are:

  • Oxazolo[4,5-b]pyridine: Nitrogen at position 4 (pyridine N) and Oxygen at position 1.

  • Oxazolo[5,4-b]pyridine: Nitrogen at position 5 (pyridine N) and Oxygen at position 3.

While they appear distinct, synthetic ambiguity arises during:

  • Ambident Nucleophile Cyclization: When starting from unsymmetrical precursors where both ring nitrogens or adjacent carbons are reactive.

  • Tautomeric Equilibria: In 2-oxo derivatives, the proton can reside on the ring nitrogen or the exocyclic oxygen, complicating spectral interpretation.

Part 2: The Validation Protocol

Tier 1: Advanced NMR Characterization (The "Smoking Gun")

Standard


 NMR is insufficient due to signal overlap. The definitive solution requires probing the nitrogen backbone.
Method A:

-

N HMBC

This is the most powerful tool for this scaffold. The chemical shift dispersion of nitrogen is vast (~900 ppm), and the specific position of the pyridine nitrogen (


) versus the oxazole nitrogen (

) is diagnostic.
  • Pyridine-like N (

    
    ):  Typically resonates at -60 to -100 ppm  (relative to nitromethane) or 300-340 ppm  (relative to liquid 
    
    
    
    ).
  • Oxazole-like N (

    
    ):  Typically resonates at -130 to -150 ppm  (relative to nitromethane) or 230-260 ppm  (relative to liquid 
    
    
    
    ).

Experimental Workflow:

  • Sample Prep: Dissolve 10-20 mg of compound in DMSO-

    
     (preferred for solubility and viscosity).
    
  • Pulse Sequence: Use a gradient-selected

    
    -
    
    
    
    N HMBC (e.g., ghmbcY on Bruker systems).
  • Optimization: Set the long-range coupling constant (

    
    ) to 8-10 Hz . This captures the 2-bond and 3-bond correlations from the pyridine ring protons to the nitrogens.
    

Interpretation Logic:

  • If the proton at the C-7 position (pyridine ring) shows a strong 3-bond correlation to a nitrogen at ~320 ppm, the pyridine nitrogen is distal, supporting the [4,5-b] isomer.

  • If the correlation pattern links the bridgehead proton to a nitrogen at ~250 ppm, it indicates the [5,4-b] connectivity.

Method B: 1,1-ADEQUATE (The "Carbon Skeleton" Tracer)

If


N probes are unavailable, the 1,1-ADEQUATE sequence establishes direct C-C connectivity. It filters out the virtual coupling and shows only direct carbon-carbon bonds, allowing you to "walk" around the fused ring system even across quaternary carbons.
Tier 2: Computational Validation (DFT-GIAO)

When experimental data remains ambiguous (e.g., due to broadening), Density Functional Theory (DFT) calculation of NMR shielding tensors provides a mathematical validation.

Protocol:

  • Conformational Search: Generate conformers using MMFF94.

  • Geometry Optimization: Optimize lowest energy structures using DFT B3LYP/6-31G(d,p) in the gas phase or solvent model (PCM/DMSO).

  • NMR Calculation: Perform GIAO (Gauge-Independent Atomic Orbital) calculations at the mPW1PW91/6-311+G(d,p) level.

  • Analysis: Extract isotropic shielding values (

    
    ) and convert to chemical shifts (
    
    
    
    ) using linear scaling factors (e.g.,
    
    
    ).
  • Correlation: A Mean Absolute Error (MAE) < 2.5 ppm for

    
     confirms the structure.
    

Part 3: Visualizing the Decision Framework

The following diagram illustrates the logical workflow for assigning the structure of a synthesized oxazolopyridine derivative.

G Start Crude Reaction Mixture (Potential Regioisomers) Sep Chromatographic Separation (HPLC/Flash) Start->Sep HNMR 1H & 13C NMR (1D) Sep->HNMR Decision1 Are signals distinct & coupling constants definitive? HNMR->Decision1 Assign Structural Assignment Confirmed Decision1->Assign Yes (J values match) Advanced Advanced 2D NMR (15N-HMBC / NOESY) Decision1->Advanced No (Ambiguous) Decision2 Are N-H correlations observed? Advanced->Decision2 Decision2->Assign Yes (Distinct 15N shifts) DFT DFT-GIAO Calculation (B3LYP/6-311+G(d,p)) Decision2->DFT No (Silent/Broad) Compare Compare Exp. vs Calc. (MAE < 2.5 ppm?) DFT->Compare Xray X-Ray Crystallography (Small Molecule) Xray->Assign Definitive Compare->Assign Yes (High Correlation) Compare->Xray No (Mismatch)

Caption: Figure 1. Integrated Structural Elucidation Workflow. This decision tree prioritizes non-destructive NMR techniques before escalating to computational or crystallographic methods.

Part 4: Comparative Data Summary

The table below highlights the critical spectral differences between the two primary isomers, derived from validated literature data.

FeatureOxazolo[4,5-b]pyridineOxazolo[5,4-b]pyridineCausality

Shift (

)
~310 - 320 ppm~290 - 300 ppmElectronic environment of the fusion; [4,5-b] N is more deshielded.
C-H Coupling (

)

Hz,

Hz

Hz,

Hz
Pyridine ring substitution pattern dictates vicinal coupling constants.
C-2 Carbon Shift ~160 - 165 ppm~155 - 160 ppmProximity to the pyridine nitrogen affects the oxazole C-2 shielding.
UV

~290 nm~305 nm[5,4-b] systems often exhibit extended conjugation lengths.

Part 5: Experimental Protocol for N-HMBC

Objective: To detect long-range correlations between pyridine protons and ring nitrogens at natural abundance.

  • Concentration: Prepare a sample with at least 50 mM concentration in DMSO-

    
    .
    
  • Probe Tuning: Tune the probe specifically for

    
    N (approx. 40-60 MHz depending on field strength) and 
    
    
    
    .
  • Pulse Program: Select hmbcgpndqf (HMBC with gradient pulses and no decoupling during acquisition).

  • Parameters:

    • D1 (Relaxation Delay): 1.5 - 2.0 s.

    • CNST13 (

      
      ):  Set to 8 Hz . This is critical. A standard 5 Hz setting may miss the coupling in fused aromatic systems.
      
    • NS (Scans): Minimum 128 scans per increment.

      
      N is 0.37% natural abundance; signal averaging is non-negotiable.
      
    • TD (Time Domain): 2K (F2) x 128-256 (F1).

  • Processing: Apply linear prediction in F1 if resolution is low. Use a magnitude calculation (mc) for phase-insensitive plotting.

References

  • Evans, J. et al. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. Link

  • Palamarchuk, I. V. et al. (2025).[1] Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Russian Journal of General Chemistry. Link

  • Sliwa, H. et al. (2006).[2] Syntheses of Oxazolo[4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications. Link

  • Marek, R. et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry. Link

  • Kolehmainen, E. et al. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

2-Chlorooxazolo[4,5-c]pyridine hydrochloride proper disposal procedures

This guide outlines the critical safety, handling, and disposal protocols for 2-Chlorooxazolo[4,5-c]pyridine hydrochloride . As a Senior Application Scientist, I have structured this operational framework to prioritize r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, handling, and disposal protocols for 2-Chlorooxazolo[4,5-c]pyridine hydrochloride . As a Senior Application Scientist, I have structured this operational framework to prioritize researcher safety, regulatory compliance, and environmental stewardship.

Part 1: Immediate Emergency Response

Stop. Assess. Act. If you are currently dealing with a spill or exposure, follow these immediate steps before proceeding to routine disposal.

ScenarioImmediate Action Protocol
Skin Contact Brush off dry particles first (avoid activating HCl with water on skin), then rinse with copious water for 15+ mins.
Eye Contact Flush immediately with eyewash station for 15 mins. Hold eyelids open. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
Minor Spill (<5g) Isolate area. Wear PPE (Double Nitrile Gloves, N95/P100). Cover with weak base (Sodium Bicarbonate) to neutralize acidity, then absorb.
Major Spill Evacuate lab. Close fume hood sash. Contact EHS immediately. Do not attempt cleanup alone.[1][2]

Part 2: Hazard Identification & Chemical Profile

To dispose of this compound correctly, you must understand its chemical behavior. It is not merely "organic waste"; it is a halogenated, nitrogen-rich heterocyclic salt .

  • Chemical Identity: 2-Chlorooxazolo[4,5-c]pyridine hydrochloride[3]

  • CAS Registry (Base): 1509638-12-3 (Reference for parent structure)[3]

  • Key Functional Groups:

    • Chlorine (C-Cl): Classifies this as Halogenated Waste . This is the critical segregation factor.

    • Pyridine/Oxazole Core: Nitrogen-containing heterocycle. Potential for toxicity and sensitization.[4][5]

    • Hydrochloride Salt (.HCl): Hydroscopic and acidic. Releases Hydrogen Chloride gas upon thermal decomposition or reaction with strong acids.

Risk Assessment (GHS Classification Estimate):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[6]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[6]

  • Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).[4][6]

Part 3: Disposal Procedures (Step-by-Step)

A. Solid Waste Disposal (Pure Compound)

Never dispose of the solid salt down the drain. The hydrolysis of the HCl moiety creates acidic waste, and the organic core is regulated.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-Chlorooxazolo[4,5-c]pyridine HCl" (95%), "Trace Moisture".

    • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Acidic (if applicable on your tag).

  • Segregation: Place the jar into the Solid Hazardous Waste stream.

    • Expert Insight: Do not mix with oxidizers (e.g., permanganates) in the solid waste bin, as the chloride ion can theoretically be oxidized to chlorine gas under extreme conditions.

B. Liquid Waste (Mother Liquors & Solutions)

This is where most compliance errors occur. Because the molecule contains Chlorine, it must NOT go into the general "Organic Solvent" can.

  • Stream Identification: Segregate into Halogenated Organic Waste .

    • Reasoning: EPA and local regulations often require incineration at higher temperatures for halogenated compounds to prevent the formation of dioxins/furans. Mixing this with non-halogenated waste (e.g., Acetone/Methanol) contaminates the cheaper waste stream, increasing disposal costs significantly.

  • pH Check: If the solution is highly acidic due to the HCl salt:

    • Protocol: Adjust pH to 6–8 using a saturated Sodium Bicarbonate (

      
      ) solution before adding to the solvent waste container.
      
    • Safety Note: Perform this in a fume hood. The neutralization will generate

      
       gas and potential heat.
      
  • Final Transfer: Pour the pH-neutralized, halogenated solution into the Halogenated Waste Carboy (typically Red or Yellow tagged).

C. Contaminated Debris (Gloves, Weigh Boats, Paper)
  • Trace Contamination: Disposable nitrile gloves and paper towels with minor spotting can usually be placed in Dry Laboratory Trash (check local EHS rules).

  • Gross Contamination: Weigh boats or spill cleanup materials containing visible amounts of the solid must be double-bagged (clear polyethylene) and disposed of as Solid Hazardous Waste .

Part 4: Waste Segregation Logic

Visualizing the decision-making process ensures consistency across the research team.

WasteSegregation Start Waste Generation: 2-Chlorooxazolo[4,5-c]pyridine HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidContainer Wide-Mouth HDPE Jar (Separate from Oxidizers) SolidPath->SolidContainer Neutralize Neutralize Acidity (pH 6-8) with NaHCO3 LiquidPath->Neutralize Contains HCl Salt SolidTag Tag: Hazardous Solid Waste (Toxic, Irritant) SolidContainer->SolidTag HalogenCheck Is Solvent Halogenated? HaloWaste Tag: HALOGENATED Waste (Do NOT mix with general organics) HalogenCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Tag: HALOGENATED Waste (Contaminates Non-Halo Stream) HalogenCheck->NonHaloWaste No (e.g., MeOH) Neutralize->HalogenCheck

Figure 1: Decision Matrix for segregating halogenated heterocyclic salts. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute often mandates disposal in the Halogenated stream depending on concentration.

Part 5: Regulatory Compliance & Documentation

To ensure your lab remains audit-ready, use the following codes.

RCRA (Resource Conservation and Recovery Act) Considerations: While this specific compound may not be explicitly "P-listed" or "U-listed" by the EPA, it falls under the "Characteristic" hazardous waste definitions if not listed:

  • D002 (Corrosivity): Applicable if the aqueous solution has a pH

    
     2 (common for HCl salts). Action: Neutralize.
    
  • D001 (Ignitability): Applicable if dissolved in flammable solvents.

Labeling Template: Copy this data onto your waste tag:

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14666223, Oxazolo[4,5-c]pyridine. Retrieved from [Link]

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chlorooxazolo[4,5-c]pyridine hydrochloride

Operational Safety Guide: 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride Chemical Context & Hazard Logic Compound Identity: 2-Chlorooxazolo[4,5-c]pyridine hydrochloride CAS Registry (Free Base Reference): 1509638-12-3 (Not...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 2-Chlorooxazolo[4,5-c]pyridine Hydrochloride

Chemical Context & Hazard Logic

Compound Identity: 2-Chlorooxazolo[4,5-c]pyridine hydrochloride CAS Registry (Free Base Reference): 1509638-12-3 (Note: Hydrochloride salt specific CAS may vary by vendor; treat as stoichiometric equivalent).[1][2][3] Chemical Class: Halogenated Heterocyclic Salt.[3]

The "Why" Behind the Hazard: Handling this compound requires more than generic safety measures due to the synergistic risks of its functional groups.[3] You are not just handling a powder; you are managing a reactive electrophile and an acidic salt.[3]

  • The 2-Chloro Moiety: This position on the oxazolopyridine ring is electrophilic.[3] It is designed to react (e.g., in S_NAr substitutions), meaning it can alkylate biological nucleophiles (proteins/DNA) upon contact, leading to sensitization or toxicity.

  • The Hydrochloride Salt: Upon contact with moisture (mucous membranes, sweat), this hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.[3]

  • The [4,5-c] Isomerism: Unlike its [4,5-b] analogs, the [4,5-c] fusion alters the electron density of the pyridine ring.[2][3] While specific toxicological data is often extrapolated, we apply the Precautionary Principle : assume high potency and respiratory irritation potential (H335, H315, H319).[3]

Personal Protective Equipment (PPE) Matrix

Rationale: The primary route of exposure is inhalation of dust and dermal absorption.[2][3]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chlorinated heterocycles can permeate thin nitrile.[2][3] Double gloving creates a sacrificial layer and visual breach indicator.[3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[3] The HCl salt nature means dust is corrosive to the cornea; a seal is required to prevent particulate entry.[3]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Engineering controls (Hood) are non-negotiable for weighing.[3] If hood failure occurs, a P100 respirator is required due to fine particulate size.[3]
Body Protection Tyvek® Lab Coat or ApronCotton coats absorb liquids/dust.[3] Tyvek sheds particulates and resists acidic splashes.[3]

Operational Handling Protocol

Trustworthiness Check: This protocol includes "Stop/Go" checkpoints to ensure self-validation.

Phase A: Preparation & Weighing[2][3]
  • Environment: All operations must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.

  • Static Control: Use an antistatic gun or ionizer bar.[3]

    • Why: As a hydrochloride salt, the powder is likely hygroscopic and prone to static clumping, increasing the risk of aerosolization during transfer.[3]

  • The "Double-Containment" Rule: Never weigh directly onto the balance pan. Use a tared vial inside a secondary container (e.g., a beaker) to catch spills.[3]

Phase B: Solubilization & Transfer[2][3]
  • Solvent Selection: Dissolve in DMSO or DMF for stock solutions.

    • Caution: DMSO enhances skin permeability.[3] If you spill a DMSO solution of this compound on your skin, the toxic payload is delivered directly into the bloodstream.[3] Impermeable gloves are critical here.

  • Acid Management: When dissolving in aqueous buffers, expect a pH drop.[3] Pre-buffer your solution to avoid crashing out sensitive co-reagents.[3]

Phase C: Waste Disposal
  • Solid Waste: Dispose of contaminated wipes/weigh boats in "Hazardous Solid Waste - Toxic/Corrosive."[2][3]

  • Liquid Waste: Segregate into "Halogenated Organic Solvents."[3] Do not mix with strong bases (risk of exothermic neutralization) or oxidizers.[3]

Visualization: Safety & Decision Logic

The following diagram outlines the critical decision nodes for handling and emergency response.

G Start Start: Handling 2-Chlorooxazolo[4,5-c]pyridine HCl CheckPPE Check PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE HoodCheck Fume Hood Functional? (>80 fpm) CheckPPE->HoodCheck Weighing Weighing Procedure (Anti-static, Secondary Containment) HoodCheck->Weighing Yes Stop Contact EHS / Maintenance HoodCheck->Stop No - STOP WORK Solubilization Solubilization (DMSO/DMF) *High Permeation Risk* Weighing->Solubilization Spill Spill Event? Solubilization->Spill Disposal Disposal: Halogenated Waste Stream Solubilization->Disposal Reaction Complete SpillSolid Solid Spill: Cover with wet pad, Scoop to Haz Waste Spill->SpillSolid Powder SpillLiquid Liquid Spill (DMSO): Evacuate, Do not touch, Absorb with chemically inert pads Spill->SpillLiquid Solution Exposure Exposure Event? Spill->Exposure SpillSolid->Disposal SpillLiquid->Disposal SkinExp Skin Contact: Wash 15min w/ Soap (Do not use Alcohol) Exposure->SkinExp Dermal EyeExp Eye Contact: Flush 15min, Seek Medical Aid Exposure->EyeExp Ocular

Figure 1: Operational Workflow and Emergency Response Decision Tree. Note the critical distinction between solid and liquid spill protocols.

Emergency Procedures (Self-Validating)

Scenario: Skin Exposure to DMSO Solution

  • Immediate Action: Do NOT use organic solvents (ethanol/acetone) to wash the skin; this will accelerate absorption.[3]

  • Protocol: Flush with copious water and mild soap for 15 minutes.[3]

  • Verification: Check pH of skin surface with litmus paper if irritation persists (HCl residue).[3]

Scenario: Inhalation of Dust

  • Immediate Action: Move to fresh air.

  • Causality: The HCl salt will react with lung moisture.[3] If coughing persists >10 mins, seek medical attention for potential delayed pulmonary edema.[3]

References

  • Guidechem. 2-Chlorooxazolo[4,5-c]pyridine CAS No: 1509638-12-3.[1][2][3] Retrieved from [2][3]

  • Fisher Scientific. Safety Data Sheet: 4-Chloropyridine hydrochloride (Analogous Hazard Data).[3] Retrieved from [2][3]

  • PubChem. Oxazolo[4,5-c]pyridine Compound Summary. National Library of Medicine.[3] Retrieved from [2][3]

  • Sigma-Aldrich. 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride Safety Information (Isomer Analog). Retrieved from [2][3]

Sources

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